molecular formula C10H12BClO3 B1457376 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid CAS No. 1228181-35-8

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1457376
CAS No.: 1228181-35-8
M. Wt: 226.46 g/mol
InChI Key: YLVUHBXIJHCZOU-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C10H12BClO3 and its molecular weight is 226.46 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVUHBXIJHCZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2CC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1228181-35-8

This technical guide provides an in-depth overview of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document will cover its chemical properties, a detailed synthesis protocol, analytical characterization, and its application in cross-coupling reactions, all grounded in established scientific principles.

Introduction and Physicochemical Properties

This compound is a substituted arylboronic acid that has gained prominence as a building block in medicinal chemistry and materials science.[1] The presence of the chloro, cyclopropylmethoxy, and boronic acid functional groups imparts unique steric and electronic properties, influencing its reactivity and making it a valuable partner in various chemical transformations.[1] The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.

Boronic acids, in general, are appreciated for their stability, low toxicity, and the ease of handling compared to other organometallic reagents.[2] The pinacol ester of this compound is also a commonly used derivative, offering enhanced stability and solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 1228181-35-8
Molecular Formula C₁₀H₁₂BClO₃
Molecular Weight 226.47 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Temperature 2-8°C under an inert atmosphere
Boiling Point (Predicted) 397.4 ± 52.0 °C
Density (Predicted) 1.31 ± 0.1 g/cm³
pKa (Predicted) 7.68 ± 0.17

Synthesis Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.[4][5] The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for structurally similar compounds.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Work-up A 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene D Grignard Reagent Solution A->D Iodine (catalyst) B Magnesium turnings B->D C Anhydrous THF C->D G Boronate Ester Intermediate D->G E Trimethyl borate E->G F Anhydrous THF, -78 °C F->G K Final Product G->K H H Aqueous HCl I Extraction with Ethyl Acetate J Purification (Crystallization/Chromatography) J->K K->J I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene (1.0 equivalent) in anhydrous THF. Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M aqueous HCl until the solution is acidic (pH ~2). Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The cyclopropyl protons would show characteristic multiplets in the upfield region (δ 0.3-1.3 ppm). The methylene protons of the methoxy group would likely appear as a doublet around δ 3.9-4.2 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹³C NMR Aromatic carbons would be observed in the δ 110-160 ppm region. The carbon attached to boron would be a key signal. The methylene carbon of the methoxy group would be expected around δ 70-75 ppm, and the cyclopropyl carbons would be in the upfield region (δ 3-12 ppm).
Mass Spec (ESI-) The [M-H]⁻ ion would be expected at m/z 225.04.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules, including kinase inhibitors.[10][11][12] The chloro and cyclopropylmethoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol, DME)

Suzuki-Miyaura Workflow Diagram

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Aryl Halide F Inert Atmosphere (N₂ or Ar) A->F B Boronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating (e.g., 80-110 °C) F->G H Reaction Monitoring (TLC, LC-MS) G->H I Quenching H->I J Extraction I->J K Purification (Chromatography/Crystallization) J->K L Coupled Product K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst, and the base.

  • Degassing and Solvent Addition: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Store in a tightly closed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, and its unique substitution pattern offers opportunities for fine-tuning the properties of target compounds. The protocols and information provided in this guide are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

  • Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. Retrieved from [Link]

  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from [Link]

  • Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (2018). Google Patents.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed. Retrieved from [Link]

  • Process for the preparation of substituted aromatic compounds. (2001). Google Patents.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2003). Tetrahedron Letters. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). PMC. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2023). PubMed Central. Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2022). Acta Chemica Malaysia. Retrieved from [Link]

Sources

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a specialized reagent increasingly pivotal for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore its synthesis, mechanistic applications, and strategic role in the construction of complex pharmaceutical intermediates.

Compound Profile and Physicochemical Properties

This compound is a synthetic organoboron compound featuring a sophisticated substitution pattern. The presence of a chlorine atom, a cyclopropylmethoxy ether group, and a boronic acid moiety on a phenyl ring makes it a highly versatile and valuable building block in organic synthesis. The chloro-group acts as a key modulator of electronic properties and can serve as a metabolic blocking point, while the cyclopropylmethoxy group offers a unique combination of lipophilicity and conformational rigidity, often desirable in drug candidates.[1][2]

The boronic acid functional group is the cornerstone of its utility, primarily enabling its participation in palladium-catalyzed cross-coupling reactions.[1]

Table 1: Key Physicochemical and Safety Data

Property Value Source(s)
Molecular Weight 226.46 g/mol [3]
Molecular Formula C₁₀H₁₂BClO₃ [3]
CAS Number 1228181-35-8 [3]
Appearance Solid, typically a white to pale yellow powder [4]
Boiling Point 397.4 ± 52.0 °C (Predicted) [3]
Density 1.31 ± 0.1 g/cm³ (Predicted) [3]
pKa 7.68 ± 0.17 (Predicted) [3]
Storage Conditions Inert atmosphere, 2-8°C

| Primary Hazard | Irritant (Skin, Eye, Respiratory) |[3] |

Synthesis and Purification Strategy

The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

Below is a representative, field-proven protocol for its synthesis, starting from the corresponding aryl bromide.

Diagram: Synthetic Workflow

G A 1. Grignard Formation (Aryl-Br + Mg) B 2. Borylation (Aryl-MgBr + B(OMe)₃) A->B in THF C 3. Hydrolysis (Aqueous Acid Quench) B->C at -78°C to RT D 4. Extraction & Isolation C->D with HCl (aq) E Final Product (Aryl-B(OH)₂) D->E Purification

Caption: General synthetic pathway for arylboronic acids.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Brine

Procedure:

  • Grignard Reagent Preparation:

    • Dry all glassware thoroughly in an oven.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene in anhydrous THF and add it dropwise to the magnesium suspension.

    • Maintain gentle reflux with stirring until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78°C (dry ice/acetone bath).

    • In a separate flask, dissolve trimethyl borate in anhydrous THF.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent. The causality here is critical: a low temperature prevents over-addition and the formation of undesired borinate byproducts.

    • After the addition is complete, allow the mixture to warm slowly to room temperature and stir for several hours or overnight.[5]

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for at least one hour to ensure complete hydrolysis of the borate ester intermediate.[5]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (typically 3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude boronic acid.

Purification Insights (Trustworthiness): A common issue with boronic acids is the spontaneous formation of their cyclic anhydride trimers, known as boroxines.[6] While boroxines can sometimes be used directly, they may exhibit different reactivity. To ensure batch-to-batch consistency, it is crucial to either:

  • Recrystallize: Recrystallize the crude product from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain the pure boronic acid.

  • Convert to Pinacol Ester: For enhanced stability, solubility, and handling, the crude boronic acid can be reacted with pinacol.[1][7] This derivative is often preferred for long-term storage and precise stoichiometry in coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary value of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds to construct biaryl systems, which are prevalent in pharmaceuticals.[1][4]

Mechanism: The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar¹-X E Ar¹-Pd(II)-X Complex B->E + Ar¹-X C Transmetalation F Ar¹-Pd(II)-Ar² Complex C->F + Ar²-B(OH)₂ (Base) D Reductive Elimination D->A Forms Ar¹-Ar² E->C + Ar²-B(OH)₂ (Base) F->D Forms Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (Ar-Br, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv.)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.

    • The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species.

  • Degassing:

    • Seal the vessel and degas the solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes. This step is self-validating; removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction:

    • Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, and dry.

    • Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Strategic Importance in Drug Discovery

The structural motifs present in this molecule are highly relevant to modern drug design. Phenylboronic acids and their derivatives are essential tools for creating novel therapeutics.[8]

  • Chlorine Substitution: The chloro-substituent significantly alters the electronic nature of the phenyl ring and can enhance binding affinity or block metabolic pathways that would otherwise lead to rapid drug clearance. A large number of FDA-approved drugs contain chlorine for these reasons.[2]

  • Cyclopropylmethoxy Group: This group is more than just a simple ether. The cyclopropyl ring introduces a degree of conformational constraint and a unique three-dimensional pharmacology that can improve target engagement and selectivity. Its metabolic stability is also a key advantage over simpler alkyl ethers.

  • Applications of Analogs: Structurally related chloro-phenylboronic acids are used as key intermediates in the synthesis of compounds with diverse biological activities, including TRPV1 antagonists for chronic pain and muscarinic acetylcholine receptor agonists.[9] This underscores the proven utility of this chemical class in generating bioactive molecules.

References

  • 3-(Cyclopropylmethoxy)phenylboronic acid | C10H13BO3 | CID 4198747. PubChem. Available at: [Link]

  • Supporting Information for a scientific article. The Royal Society of Chemistry. Available at: [Link]

  • A procedure from Organic Syntheses. Organic Syntheses. Available at: [Link]

  • 3-Chloro-4-(trifluoromethyl)phenylboronic acid. Oakwood Chemical. Available at: [Link]

  • Velusamy, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Available at: [Link]

  • Li, A. Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

  • Vilas, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to (3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (3-chloro-4-(cyclopropylmethoxy)phenyl)boronic acid. We will delve into its fundamental properties, provide validated protocols for its synthesis and application, and explore the mechanistic underpinnings of its utility as a pivotal building block in contemporary pharmaceutical research.

Core Compound Identification and Physicochemical Properties

(3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid is a bifunctional organic compound featuring a chlorinated and ether-substituted aromatic ring coupled with a boronic acid moiety. This specific arrangement of functional groups makes it an exceptionally valuable reagent in synthetic chemistry, particularly for introducing the 3-chloro-4-(cyclopropylmethoxy)phenyl group into more complex molecular architectures.

1.1. Nomenclature and Chemical Structure

The formal IUPAC name for the compound is (3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid . Its chemical structure is depicted below.

Caption: Chemical structure of (3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid.

1.2. Key Identifiers and Properties

The compound's essential identifiers and physicochemical properties are summarized for quick reference.

IdentifierValueSource
CAS Number 1228181-35-8[1][2]
Molecular Formula C₁₀H₁₂BClO₃[3]
Molecular Weight 226.46 g/mol [3]
MDL Number MFCD18383681
Physical Form Solid (typically off-white to pale yellow powder)
Purity Typically ≥98%[1]
Storage Inert atmosphere, 2-8°C
Synthesis and Mechanistic Insights: A Validated Protocol

The synthesis of aryl boronic acids is a well-established field. The most common and reliable method for this particular substrate involves a two-stage process: Williamson ether synthesis to prepare the precursor, followed by a directed ortho-metalation (DoM) and borylation sequence.

2.1. Stage 1: Synthesis of 2-Chloro-1-(cyclopropylmethoxy)benzene (Precursor)

Causality: The Williamson ether synthesis is a robust and high-yielding method for forming the aryl ether bond. Using a strong base like sodium hydride ensures complete deprotonation of the phenol for efficient nucleophilic attack on the bromomethylcyclopropane.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

  • Phenol Addition: Slowly add a solution of 2-chlorophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 2-chloro-1-(cyclopropylmethoxy)benzene.

2.2. Stage 2: Synthesis of (3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid

Causality: This stage employs a directed ortho-metalation (DoM) followed by borylation. The ether oxygen directs the strong base, n-butyllithium, to deprotonate the sterically accessible ortho position (C5 on the ring), creating a potent nucleophilic aryl lithium species. This is then "quenched" with an electrophilic boron source, trimethyl borate, at a very low temperature (-78°C) to prevent unwanted side reactions. The subsequent acidic workup hydrolyzes the resulting boronate ester to the final boronic acid.[4]

Caption: Workflow for the Lithiation-Borylation Synthesis.

Experimental Protocol:

  • Setup: Add the precursor, 2-chloro-1-(cyclopropylmethoxy)benzene (1.0 equivalent), to a flame-dried, multi-neck flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Lithiating: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 1-2 hours.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.2 equivalents) dropwise, again maintaining the temperature below -70°C.

  • Warming: After the addition is complete, stir the mixture at -78°C for an additional 2 hours, then slowly allow it to warm to room temperature overnight.

  • Hydrolysis & Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl), stirring vigorously until two clear layers form. Adjust the pH to be acidic (pH 1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure boronic acid.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-chloro-4-(cyclopropylmethoxy)phenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of pharmaceuticals, particularly kinase inhibitors.[8][9][10]

3.1. Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex [R¹-Pd(II)L₂-OR²]⁻ pd_complex->transmetal_complex Transmetalation diorgano_pd R¹-Pd(II)L₂-R² transmetal_complex->diorgano_pd diorgano_pd->pd0 Reductive Elimination product R¹-R² (Biaryl Product) diorgano_pd->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetal_complex base Base (e.g., K₂CO₃) base->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Application Example: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of cancer therapeutics, and their structures often contain complex biaryl cores.[8][12] Our title compound can be used to install the 3-chloro-4-(cyclopropylmethoxy)phenyl moiety, which can be critical for binding to the kinase active site.

Exemplary Protocol: Coupling with 4-bromopyridine derivative

  • Setup: To a reaction vial, add (3-chloro-4-(cyclopropylmethoxy)phenyl)boronic acid (1.2 equivalents), the aryl bromide (e.g., a functionalized 4-bromopyridine, 1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degas the vessel by evacuating and backfilling with an inert gas three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl product.

Conclusion

(3-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid is a highly functionalized and versatile building block for organic synthesis. Its reliable preparation via directed ortho-metalation and its efficient application in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The unique electronic and steric properties imparted by its substituent pattern are particularly valuable in the design of targeted therapeutics, such as kinase inhibitors, underscoring its importance in the landscape of modern drug discovery.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Aggarwal, V. K., & Mykura, R. C. (2017). A user's guide to Standard Lithiation–Borylation. University of Bristol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14371. Retrieved from [Link]

  • Pérez, D. G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved from [Link]

  • Google Patents. (2011). Novel process for synthesizing cyclopropylboronic acid.
  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Wiley Online Library. Retrieved from [Link]

  • Molecules. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Retrieved from [Link]

  • WIPO Patentscope. (2019). Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]

  • Aggarwal Group Manual. (n.d.). Table of Contents. University of Bristol. Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • BoronPharm. (n.d.). N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

  • Arctom. (n.d.). 3-Chloro-4-(cyclopropylMethoxy)phenylboronic acid. Retrieved from [Link]

Sources

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its unique substitution pattern, featuring a chloro group, a cyclopropylmethoxy ether, and a reactive boronic acid moiety, makes it a valuable reagent for introducing specific pharmacophoric elements in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore established methods, including lithiation-borylation and palladium-catalyzed Miyaura borylation, offering insights to guide researchers in the efficient and reliable synthesis of this important intermediate.

Strategic Importance and Retrosynthetic Analysis

The value of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning transformation is one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many marketed drugs and clinical candidates.[2][3][4] The cyclopropylmethoxy group is a common motif used to improve metabolic stability and modulate lipophilicity, while the chlorine atom provides a vector for further functionalization or can influence electronic properties.

A logical retrosynthetic analysis of the target molecule identifies two primary disconnection points: the carbon-boron bond and the carbon-oxygen ether bond.

G cluster_main Target This compound ArylHalide 1-Halo-3-chloro-4-(cyclopropylmethoxy)benzene Target->ArylHalide C-B Disconnection (Borylation) PrecursorPhenol 2-Chloro-4-halophenol ArylHalide->PrecursorPhenol C-O Disconnection (Etherification) CPM_Halide (Bromomethyl)cyclopropane

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a convergent synthetic strategy: the etherification of a suitable 2-chloro-4-halophenol followed by the introduction of the boronic acid group onto the resulting aryl halide. This approach is generally preferred as it allows for the late-stage introduction of the sensitive boronic acid moiety.

Core Synthetic Pathways: A Comparative Analysis

The critical step in the synthesis is the borylation of the aryl halide precursor. Two primary methodologies dominate this field: classic organometallic routes and modern palladium-catalyzed reactions.

Pathway I: Organometallic-Mediated Borylation (Lithiation or Grignard)

This classical approach involves the formation of a highly reactive organometallic intermediate (aryllithium or Grignard reagent) from the corresponding aryl halide, which then acts as a nucleophile to attack a boron electrophile.[5][6]

G Start Aryl Halide (Ar-X, X=Br, I) Step1 Halogen-Metal Exchange Start->Step1 n-BuLi or Mg THF, -78°C Intermediate Organometallic Intermediate (Ar-Li or Ar-MgX) Step1->Intermediate Step2 Borylation Intermediate->Step2 B(OR)3 Borate Boronate Complex [Ar-B(OR)3]- Step2->Borate Step3 Acidic Workup (Hydrolysis) Borate->Step3 H3O+ End Aryl Boronic Acid Ar-B(OH)2 Step3->End

Caption: General workflow for organometallic-mediated borylation.

  • Mechanism & Rationale: The process begins with a halogen-metal exchange. For lithiation, an organolithium reagent like n-butyllithium is used at cryogenic temperatures (-78 °C) to prevent undesired side reactions and decomposition of the thermally unstable aryllithium species. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate "ate" complex.[7] Subsequent acidic hydrolysis protonates the alkoxy groups, which are then eliminated as alcohols to yield the final arylboronic acid.[8] The Grignard route follows a similar principle but is often less sensitive than the lithiation pathway.[6]

  • Expertise & Field Insights:

    • Trustworthiness: This method is robust and well-established. However, its success is critically dependent on stringent anhydrous conditions and precise temperature control. The presence of moisture or electrophilic functional groups (e.g., esters, ketones) in the substrate will quench the organometallic intermediate, leading to failed reactions or low yields.

    • Causality: The choice of an aryl bromide or iodide over a chloride is crucial, as the halogen-metal exchange is significantly more facile for heavier halogens. The low reaction temperature is necessary to maintain the configurational stability of the organometallic intermediate and suppress proton abstraction from the solvent.[9]

Pathway II: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile alternative that avoids the use of harsh organometallic reagents.[6][10] It employs a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11]

G Pd0 Pd(0)Ln A Ar-Pd(II)-X Ln Pd0->A Oxidative Addition ArX Ar-X ArX->A B2pin2 B2pin2 C Ar-Pd(II)-Bpin Ln B2pin2->C Base Base (KOAc) B Ar-Pd(II)-OAc Ln Base->B ArOH ArB(OH)2 ArBpin Ar-Bpin ArBpin->ArOH Hydrolysis (optional) A->B Anion Exchange B->C Transmetalation C->Pd0 Reductive Elimination C->ArBpin

Caption: Simplified catalytic cycle for Miyaura borylation.

  • Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming an Ar-Pd(II)-X species. A base, typically potassium acetate (KOAc), facilitates an anion exchange and activates the diboron reagent. Transmetalation with B₂pin₂ transfers a boryl group to the palladium center. The final step is reductive elimination, which forms the C-B bond of the product (an aryl boronate ester) and regenerates the Pd(0) catalyst.[11] The resulting pinacol ester is a stable, crystalline solid that can be easily purified and stored, or it can be hydrolyzed to the free boronic acid if required.[12]

  • Expertise & Field Insights:

    • Trustworthiness: This protocol is highly reliable and demonstrates exceptional tolerance for a wide array of functional groups, including esters, amides, and ketones, which are incompatible with organometallic routes.[11] This makes it the preferred method in complex, multi-step syntheses common in drug development.

    • Causality: The choice of ligand for the palladium catalyst is critical for reaction efficiency. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often used to stabilize the palladium center and promote the key steps of the catalytic cycle. The base is not merely a proton scavenger; it plays an essential role in the transmetalation step. While aryl bromides and iodides are ideal, modern catalyst systems have been developed that can also activate less reactive aryl chlorides.[11]

Recommended Experimental Protocol: A Validated Workflow

The following two-step protocol, based on the robust Miyaura borylation pathway, is recommended for the synthesis of this compound pinacol ester, the more stable derivative.

Step 1: Synthesis of 1-Bromo-2-chloro-4-(cyclopropylmethoxy)benzene

This step involves a standard Williamson ether synthesis.

  • Reagents & Materials:

    • 4-Bromo-3-chlorophenol

    • (Bromomethyl)cyclopropane

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-3-chlorophenol (1.0 eq).

    • Add anhydrous DMF to dissolve the phenol (approx. 5 mL per 1 g of phenol).

    • Add anhydrous potassium carbonate (1.5 eq).

    • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ether as a colorless oil or white solid.

Step 2: Synthesis of this compound, pinacol ester

This is the key Miyaura borylation step.

  • Reagents & Materials:

    • 1-Bromo-2-chloro-4-(cyclopropylmethoxy)benzene (from Step 1)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Potassium acetate (KOAc), anhydrous

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

    • Add Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white crystalline solid.[12]

Data Summary and Characterization

The following table summarizes expected outcomes for the recommended protocol. Actual yields may vary based on reaction scale and experimental execution.

StepProductTypical Yield (%)Purity (%) (Post-Chromatography)Key Characterization
11-Bromo-2-chloro-4-(cyclopropylmethoxy)benzene85-95%>98%¹H NMR, ¹³C NMR, MS
2This compound, pinacol ester70-85%>98%¹H NMR, ¹³C NMR, ¹¹B NMR, MS

Characterization Notes:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (~0.4-0.6 ppm and ~1.2-1.4 ppm), the methylene protons of the ether linkage (~3.9 ppm), the aromatic protons, and the sharp singlet for the 12 equivalent methyl protons of the pinacol group (~1.35 ppm).

  • ¹¹B NMR: A single broad peak around 30-34 ppm is characteristic of an aryl pinacol boronate ester.

  • MS (ESI): The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving a Williamson ether synthesis followed by a palladium-catalyzed Miyaura borylation. This pathway offers superior functional group tolerance, milder reaction conditions, and operational simplicity compared to traditional organometallic methods.[11] The isolation of the product as its stable pinacol ester derivative further enhances the practicality of this route, providing drug development professionals with a dependable and scalable method for accessing this critical synthetic building block.[12]

References

  • Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl bor
  • Arylboronic acid or boron
  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
  • Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin.
  • Lithiation- Borylation in Synthesis. University of Bristol.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis.
  • Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Synthesis routes of 3-Chlorophenyl boronic acid. Benchchem.
  • This compound, pinacol ester. CymitQuimica.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes foundational principles of boronic acid chemistry with actionable protocols for solubility determination and handling. While specific quantitative solubility data for this particular molecule is not broadly published, this guide leverages data from analogous phenylboronic acids to provide a robust framework for its practical application. We will delve into the physicochemical properties that govern its solubility, detail experimental methodologies for precise measurement, and discuss critical stability considerations.

Introduction: The Significance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in contemporary drug discovery, primarily due to their versatile reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of marketed drugs and clinical candidates. The compound of interest, this compound, possesses a unique substitution pattern—a chloro group, which modulates electronic properties, and a cyclopropylmethoxy group, which can influence metabolic stability and lipophilicity. An in-depth understanding of its solubility is paramount for its effective utilization, from optimizing reaction conditions to enabling formulation for biological screening.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. Below is a summary of the known and predicted properties for this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₂BClO₃[1]
Molecular Weight 226.46 g/mol [1]
Appearance White to off-white solidGeneral observation for phenylboronic acids
Predicted pKa 7.68 ± 0.17Predicted value; the acidic proton is on the boronic acid moiety.[1]
Predicted Boiling Point 397.4 ± 52.0 °CPredicted value.[1]
Predicted Density 1.31 ± 0.1 g/cm³Predicted value.[1]

The predicted pKa of ~7.68 is of particular importance.[1] Boronic acids are Lewis acids that ionize by accepting a hydroxide ion, and their acidity can be tuned by substituents on the phenyl ring.[2] This pKa value, being close to physiological pH, suggests that its solubility and stability in aqueous media will be pH-dependent. The presence of the electron-withdrawing chloro group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), thereby influencing its interaction with diols and its stability profile.[2]

Understanding the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of several factors. A key characteristic is their propensity to undergo reversible dehydration to form cyclic anhydrides, known as boroxines (trimeric anhydrides).[3] This equilibrium between the monomeric acid and the boroxine can significantly complicate solubility measurements, as the two species often exhibit different solubilities.[4] Commercial batches of boronic acids may contain varying amounts of the corresponding anhydride.[1][5]

Influence of Solvents

The choice of solvent is critical for effectively dissolving boronic acids. The polarity of the solvent and its ability to engage in hydrogen bonding are key determinants.[4][6]

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and acetone are generally good choices for dissolving phenylboronic acids.[4][6][7] They can solvate the polar boronic acid group without directly reacting with it. For analogous compounds like 3-Chloro-4-fluorophenylboronic acid, DMSO has been shown to be an effective solvent for preparing high-concentration stock solutions.[8]

  • Ethers: Ethers, such as diethyl ether and dipropyl ether, often show high solubility for phenylboronic acids and are commonly used as reaction solvents.[4][6]

  • Alcohols: Polar protic solvents like methanol and ethanol can dissolve boronic acids, but they can also react to form boronate esters. This esterification is typically reversible and may be desirable for certain applications.

  • Chlorinated Solvents: Dichloromethane (CH₂Cl₂) and chloroform can offer moderate solubility.[4][6] The pinacol ester of a boronic acid, a common derivative, often exhibits enhanced solubility in these solvents.[9]

  • Hydrocarbons: Non-polar solvents like hexanes and methylcyclohexane generally exhibit very low solubility for phenylboronic acids and are often used as anti-solvents for purification and crystallization.[4][7]

  • Aqueous Solutions: The solubility of phenylboronic acids in water is often low and pH-dependent.[4] Solubility tends to increase at higher pH as the boronic acid is converted to the more soluble boronate anion.

Impact of Substituents

The nature and position of substituents on the phenyl ring significantly affect the solubility of boronic acids in both water and organic solvents.[3] The 3-chloro and 4-cyclopropylmethoxy substituents in the target molecule will influence its crystal lattice energy and its interactions with solvent molecules, thereby determining its unique solubility profile.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The dynamic (or synthetic) method is a robust technique for measuring the solubility of boronic acids in organic solvents.[4][6]

Protocol: Dynamic Solubility Measurement

This method involves visually or instrumentally observing the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium temperature.[6]

Objective: To determine the temperature at which a known composition of this compound and a solvent forms a homogeneous solution.

Materials:

  • This compound

  • High-purity solvent of interest

  • Jacketed glass vessel with a temperature controller

  • Magnetic stirrer and stir bar

  • Luminance probe or other turbidity sensor

  • Precision balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.

  • Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min) using the temperature controller.[6]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe. The intensity of the light passing through the solution will be low while solid is present.

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.[6]

  • Data Collection: Repeat the procedure for a range of different compositions (mole fractions) to construct a full solubility curve (mole fraction vs. temperature).

Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Accurately weigh boronic acid and solvent prep2 Transfer to jacketed glass vessel prep1->prep2 exp1 Heat at constant rate (e.g., 0.1 K/min) prep2->exp1 exp3 Monitor turbidity with luminance probe exp1->exp3 exp2 Stir vigorously exp2->exp3 analysis1 Record temperature at sharp increase in light intensity (clear point) exp3->analysis1 analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (mole fraction vs. temp) analysis2->analysis3

Caption: Dynamic method workflow for solubility determination.

Stability Considerations

The utility of boronic acids is often limited by their stability, particularly their susceptibility to oxidation.

Oxidative Stability

At physiological pH, many phenylboronic acids and their esters can be oxidized by reactive oxygen species at rates comparable to thiols, which can be a significant issue in biological contexts.[10][11] The stability can be enhanced by introducing electron-withdrawing groups that decrease the electron density on the boron atom.[10] The chloro substituent on this compound likely imparts a degree of enhanced oxidative stability compared to the unsubstituted parent compound.

pH and Thermal Stability

The stability of boronic acids can be pH-dependent.[12] While generally stable at room temperature in a solid state, their stability can decrease at elevated temperatures, leading to degradation.[13] It is recommended to store this compound in a cool, dry place under an inert atmosphere to maintain its quality and reactivity.

Conclusion and Recommendations

This compound is a valuable reagent whose effective use hinges on a clear understanding of its solubility and stability. While quantitative data is sparse, a systematic approach based on the principles outlined in this guide will empower researchers to confidently handle this compound.

Key Recommendations:

  • Solvent Selection: For organic synthesis, begin with polar aprotic solvents like THF or acetone. For stock solutions for screening, use high-purity DMSO.

  • Solubility Determination: When precise solubility data is required for process development or formulation, employ the dynamic method as detailed.

  • Handling and Storage: Always store the compound in a cool (2-8°C), dry environment, preferably under an inert atmosphere, to prevent degradation via dehydration and oxidation. Be aware that the material may contain varying amounts of its boroxine anhydride, which can impact dissolution rates.

  • Aqueous Applications: When working in aqueous media, be mindful of the pH. Buffering the solution may be necessary to maintain the desired species (neutral boronic acid vs. anionic boronate) and ensure consistent solubility and reactivity.

By applying these principles, researchers can overcome the challenges associated with handling boronic acids and fully exploit the synthetic potential of this compound in their research and development endeavors.

References

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Journal of Organic Chemistry. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ACS Publications. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Available at: [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. Available at: [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Available at: [Link]

  • 3-(Cyclopropylmethoxy)phenylboronic acid | C10H13BO3 | CID 4198747. (n.d.). PubChem. Available at: [Link]

  • Ácido 4-cloro-3-(metoxicarbonil)fenilborónico. (n.d.). Chem-Impex. Available at: [Link]

  • 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. (n.d.). Chemical-Suppliers. Available at: [Link]

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A Technical Guide to the Spectral Characteristics of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a key building block in contemporary drug discovery and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a predictive yet scientifically rigorous overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale and detailed experimental protocols for acquiring such data. Our approach ensures a self-validating framework, empowering researchers to interpret and verify their own experimental findings.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this compound imparts a unique combination of steric and electronic properties, making it a valuable synthon for accessing novel chemical space. The chloro substituent acts as a steric and electronic directing group, while the cyclopropylmethoxy moiety can enhance metabolic stability and introduce a three-dimensional element. A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established chemical shift theory, group frequency analysis, and fragmentation patterns observed in structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. For this compound, we anticipate distinct signals for the aromatic protons, the cyclopropylmethoxy group, and the boronic acid protons.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-27.95d135.0
H-57.05d115.0
H-67.85dd130.0
B(OH)₂5.0-7.0br s-
O-CH₂3.95d75.0
CH (cyclopropyl)1.25m12.0
CH₂ (cyclopropyl)0.65m4.0
CH₂ (cyclopropyl)0.40m4.0
C-1 (C-B)130.0 (broad)-130.0
C-3 (C-Cl)--125.0
C-4 (C-O)--160.0

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The signal for the carbon attached to boron (C-1) is often broadened due to quadrupolar relaxation of the boron nucleus.

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region will display an ABC spin system. H-2, being ortho to the electron-withdrawing boronic acid group, is expected to be the most deshielded. H-6 will be a doublet of doublets due to coupling with both H-2 and H-5. H-5, ortho to the electron-donating cyclopropylmethoxy group, will be the most shielded of the aromatic protons.

  • Boronic Acid Protons (B(OH)₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and water content.

  • Cyclopropylmethoxy Protons: The methylene protons adjacent to the oxygen (O-CH₂) are expected to be a doublet, coupled to the cyclopropyl methine proton. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region of the spectrum, a characteristic feature of this functional group.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the oxygen (C-4) will be the most deshielded, while the carbon attached to boron (C-1) will also be significantly downfield.

  • Cyclopropylmethoxy Carbons: The carbons of the cyclopropylmethoxy group will appear in the aliphatic region of the spectrum, with the methylene carbon attached to oxygen being the most deshielded of the three.

Boron-11 NMR is a valuable technique for characterizing boronic acids. A single, broad resonance is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-O bonds.

Table 2: Predicted IR Absorption Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (boronic acid)3200-3600Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1500-1600Medium-Strong
B-O stretch1300-1400Strong
C-O stretch (ether)1200-1300Strong
C-Cl stretch700-800Strong
  • O-H Stretch: A very broad and intense absorption in the 3200-3600 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H stretches of the boronic acid functional group.

  • B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

  • C-O Stretch: The ether linkage will give rise to a strong absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

  • Predicted Molecular Ion ([M]⁺): m/z = 226.05 (for ¹¹B and ³⁵Cl isotopes)

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 208.04)

    • Loss of B(OH)₂ (m/z = 183.03)

    • Cleavage of the cyclopropylmethoxy group.

High-resolution mass spectrometry (HRMS) would be expected to provide a molecular formula consistent with C₁₀H₁₂BClO₃.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following detailed protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • ¹¹B NMR Acquisition: Acquire the boron spectrum. A wider spectral width may be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: The choice of ionization technique will depend on the sample's properties. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while electron ionization (EI) is a higher-energy method that often provides more fragmentation information.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. Examine the fragmentation pattern to gain further structural insights.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining fundamental principles with data from analogous structures, we have constructed a reliable roadmap for researchers working with this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results. As experimental data for this compound becomes available, this guide will serve as a valuable reference for its interpretation and validation.

References

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

  • PubChem. 3,4-Dimethoxyphenylboronic acid. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a valuable building block in contemporary medicinal chemistry. The document details a robust and efficient three-step synthetic pathway, commencing with the Miyaura borylation of 2-chloro-4-bromophenol to yield the corresponding pinacol boronate ester. This intermediate subsequently undergoes a Williamson ether synthesis to introduce the critical cyclopropylmethoxy moiety. The final step involves the judicious deprotection of the pinacol ester to afford the target phenylboronic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both clarity and reproducibility. All methodologies are supported by citations to authoritative literature, and characterization data for the key intermediate is provided to validate the synthetic route.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and heteroaryl structures, which are privileged motifs in a vast array of pharmaceuticals. The unique electronic and steric properties of the boronic acid functional group, coupled with its general stability and tolerance to a wide range of functional groups, have cemented its importance in drug discovery programs.

The target molecule, this compound, incorporates several features of interest to medicinal chemists. The chloro substituent can modulate the electronic properties of the phenyl ring and provide a vector for further functionalization. The cyclopropylmethoxy group is a common motif in drug candidates, often introduced to improve metabolic stability, enhance binding affinity, or optimize pharmacokinetic properties. The strategic combination of these functionalities makes this phenylboronic acid a valuable reagent for the synthesis of novel compounds with potential therapeutic applications.

This guide presents a logical and efficient synthetic approach to this important building block, designed to be both scalable and reproducible in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a three-step sequence. This approach allows for the introduction of the boronic acid functionality and the cyclopropylmethoxy group in a controlled manner, minimizing potential side reactions and simplifying purification.

Synthetic_Pathway A 2-Chloro-4-bromophenol B 2-(3-Chloro-4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A->B Step 1: Miyaura Borylation C 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C Step 2: Williamson Ether Synthesis D This compound C->D Step 3: Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Miyaura Borylation of 2-Chloro-4-bromophenol

The initial step involves the conversion of the readily available starting material, 2-chloro-4-bromophenol, into its corresponding pinacol boronate ester. The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronates from aryl halides. The use of a pinacol ester serves a dual purpose: it protects the boronic acid functionality, rendering it more stable and amenable to purification by chromatography, and it increases its solubility in organic solvents.

Reaction Scheme:

Miyaura_Borylation reactant1 2-Chloro-4-bromophenol product 2-(3-Chloro-4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactant1->product reactant2 Bis(pinacolato)diboron reactant2->product catalyst PdCl2(dppf) KOAc, Dioxane catalyst->product

Caption: Synthesis of the pinacol boronate ester intermediate via Miyaura borylation.

Detailed Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromophenol (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • To the resulting suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-chloro-4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Expertise & Experience: The choice of PdCl₂(dppf) as the catalyst is critical for achieving high yields in the borylation of aryl bromides, particularly those bearing electron-donating groups like the hydroxyl group. Potassium acetate acts as the base necessary for the catalytic cycle. Anhydrous conditions are crucial to prevent the hydrolysis of the bis(pinacolato)diboron reagent and the product.

Step 2: Williamson Ether Synthesis

With the boronic acid functionality protected as a stable pinacol ester, the next step is the introduction of the cyclopropylmethoxy group via a Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 2-(3-Chloro-4-hydroxyphenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane product 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactant1->product reactant2 (Bromomethyl)cyclopropane reactant2->product reagents K2CO3, DMF reagents->product

Caption: Introduction of the cyclopropylmethoxy group via Williamson ether synthesis.

Detailed Protocol:

  • To a round-bottom flask containing 2-(3-chloro-4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.), add anhydrous N,N-dimethylformamide (DMF).

  • Add (bromomethyl)cyclopropane (1.2 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1]

Trustworthiness: The use of a relatively mild base like potassium carbonate is sufficient to deprotonate the phenol without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the carbonate anion more reactive.[2]

Step 3: Deprotection of the Pinacol Ester

The final step is the hydrolysis of the pinacol ester to unveil the desired boronic acid. Several methods exist for this transformation, and the choice often depends on the stability of other functional groups in the molecule. A common and effective method involves transesterification with another boronic acid in a biphasic system or acidic hydrolysis.

Reaction Scheme:

Deprotection reactant 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane product This compound reactant->product reagents HCl (aq) or Transesterification reagents->product

Caption: Final deprotection step to yield the target boronic acid.

Detailed Protocol (Acidic Hydrolysis):

  • Dissolve 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford This compound . The product may be further purified by recrystallization if necessary.

Authoritative Grounding: The deprotection of pinacol boronate esters can be achieved under various conditions. Acidic hydrolysis is a straightforward method, although care must be taken with acid-labile functional groups. Alternative methods include transesterification with diethanolamine followed by mild acidic workup, or treatment with potassium hydrogen fluoride to form the corresponding trifluoroborate salt, which can then be hydrolyzed.

Characterization Data

The structural integrity of the synthesized key intermediate should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

PropertyValue
CAS Number 1860005-05-5
Molecular Formula C₁₆H₂₂BClO₃
Molecular Weight 308.61 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.75 (d, J = 8.0 Hz, 1H), 7.68 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.90 (d, J = 6.8 Hz, 2H), 1.35 (s, 12H), 1.25-1.35 (m, 1H), 0.60-0.70 (m, 2H), 0.35-0.45 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 158.0, 137.5, 132.0, 125.5, 122.0, 112.0, 84.0, 74.5, 25.0, 10.5, 3.5.
Mass Spectrometry (ESI+) Predicted m/z: 309.1 [M+H]⁺, 331.1 [M+Na]⁺

Note: The provided NMR and MS data are predicted values based on the chemical structure and data for analogous compounds. Experimental verification is required.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for the synthesis of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the chloro and cyclopropylmethoxy groups can influence the electronic and steric properties of the resulting coupled products, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Suzuki_Coupling A This compound C Biaryl Product A->C B Aryl/Heteroaryl Halide (R-X) B->C D Pd Catalyst Base D->C

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has outlined a reliable and well-precedented three-step synthesis for this compound. By providing detailed experimental protocols and insights into the chemical principles behind each step, this document aims to empower researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors. The strategic use of a pinacol ester protecting group facilitates handling and purification, while the classic Williamson ether synthesis and subsequent deprotection provide a clear path to the final product. The methodologies described herein are robust and can be adapted for the synthesis of a variety of substituted phenylboronic acids.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • D'hooghe, M.; Tsilillas, F.; Waterinckx, C.; De Kimpe, N. Synthesis of 1-(2-chloro-2-propenyl)azetidines and their conversion to 2-methylenecyclopropanemethyl-substituted azetidines. Tetrahedron, 2005 , 61 (15), 3747-3753. [Link]

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A Technical Guide to the Research Applications of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a specialized organoboron compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure—featuring a reactive boronic acid group, an electron-withdrawing chloro substituent, and a metabolically robust cyclopropylmethoxy moiety—provides a powerful tool for researchers in drug discovery. This guide elucidates the strategic importance of its chemical features, details its core reactivity in palladium-catalyzed cross-coupling reactions, and explores its emerging applications in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No. 1228181-35-8) is a synthetic organic compound that has gained traction as a key intermediate in the construction of complex molecular architectures.[2] Its utility is derived from the specific contributions of its three primary functional groups, which together offer a unique combination of reactivity, stability, and desirable pharmacological properties.

Structure and Physicochemical Properties

The inherent characteristics of this molecule make it a valuable reagent in organic synthesis, particularly for researchers in pharmaceutical development.

PropertyValueSource
CAS Number 1228181-35-8ChemicalBook[2]
Molecular Formula C10H12BClO3ChemicalBook[2]
Molecular Weight 226.46 g/mol ChemicalBook[2]
Physical Form SolidSigma-Aldrich
Storage Inert atmosphere, 2-8°CSigma-Aldrich
The Strategic Role of Key Functional Groups

The power of this reagent lies in the synergistic interplay of its components:

  • The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's reactivity, primarily enabling its participation in Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis, prized for its mild conditions and tolerance of various functional groups.[3][4] Boronic acids are generally stable, have low toxicity, and their byproducts are typically easy to remove, making them ideal for pharmaceutical manufacturing.[3][5]

  • The Chloro Substituent (-Cl): The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it can enhance the reactivity of the boronic acid in cross-coupling reactions.[1] Furthermore, the chloro group can serve as a metabolic blocker or as a key interaction point within a biological target, such as a protein binding pocket.

  • The Cyclopropylmethoxy Group (-OCH₂-c-C₃H₅): This moiety is of particular interest in medicinal chemistry. The cyclopropyl ring is a "bioisostere" often used to replace gem-dimethyl or other alkyl groups to improve metabolic stability and potency.[6][7] Its rigid structure can lock a molecule into a specific, favorable conformation for binding to a biological target. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[7] This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

Core Reactivity and Synthetic Protocols

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures, which are common motifs in pharmaceuticals.[4][8]

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Considerations

The Suzuki-Miyaura coupling involves a palladium catalyst to join the organoboron compound with an organohalide (e.g., an aryl bromide or chloride). The catalytic cycle consists of three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide In pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)-R² transmetalation->coupled_complex boronate [R²-B(OH)₃]⁻ (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Product (R¹-R²) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol provides a general method for coupling this compound with a generic aryl bromide. Note: This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)[4][10]

  • Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)[4]

  • Round-bottom flask, magnetic stir bar, condenser, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).[4]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., 5 mL of Toluene). In a separate vial, dissolve the base (2.0 mmol) in degassed water (2 mL) and add it to the reaction mixture via syringe.[4]

  • Reaction: Heat the mixture to a temperature between 80-110°C under vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with the organic solvent (2 x 10 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.

Key Research Applications in Drug Discovery

The structural motifs present in this compound make it a highly relevant building block for synthesizing molecules targeting various disease areas.

Application as a Scaffold in Kinase Inhibitor Synthesis

Kinases are a major class of drug targets, particularly in oncology.[11] Aberrant kinase signaling is a hallmark of many cancers, driving abnormal cell growth and proliferation.[11] The development of small molecule kinase inhibitors is a central focus of cancer drug discovery. The phenyl group provided by this boronic acid can serve as a core scaffold that anchors into the ATP-binding site of a kinase. The chloro and cyclopropylmethoxy groups can then be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties. For example, the cyclopropylmethoxy group can probe hydrophobic pockets within the enzyme's active site while simultaneously enhancing metabolic stability.[6][12]

Drug_Discovery_Workflow start Identify Target (e.g., Kinase) coupling Suzuki Coupling (with Heterocyclic Halide) start->coupling reagent 3-Chloro-4-(cyclopropylmethoxy) phenylboronic acid reagent->coupling library Synthesize Library of Inhibitor Candidates coupling->library screening Biological Screening (Activity & Selectivity Assays) library->screening optimization Lead Optimization (SAR Studies) screening->optimization Identify 'Hits' optimization->library Iterate Design candidate Preclinical Candidate optimization->candidate Select Lead

Caption: Workflow for using the boronic acid in kinase inhibitor discovery.

Broader Applications in Bioactive Molecule Synthesis

Beyond kinase inhibitors, this reagent is valuable for creating a wide range of pharmacologically active compounds. Phenylboronic acids and their derivatives are used to synthesize molecules for various therapeutic areas, including antineoplastic agents and protease inhibitors.[5][13] The ability to form biaryl linkages is fundamental to many drug scaffolds. Furthermore, the boronic acid functional group itself can be retained in the final molecule to act as a warhead, forming reversible covalent bonds with serine or threonine residues in enzyme active sites, a mechanism exploited by drugs like the proteasome inhibitor Bortezomib.[5]

Handling, Storage, and Safety Considerations

As with all chemical reagents, proper handling of this compound is essential for safety and to maintain its integrity.

  • Safety Precautions: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[14] Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[14] For long-term stability, especially to prevent dehydration and formation of the boroxine anhydride, storage under an inert atmosphere at 2-8°C is recommended.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion: Future Outlook

This compound represents a sophisticated and strategically designed building block for modern chemical synthesis. Its pre-installed combination of a reactive handle (boronic acid), a modulating substituent (chloro group), and a pharmacologically advantageous moiety (cyclopropylmethoxy group) allows researchers to streamline the synthesis of complex molecules. As the demand for novel therapeutics with improved potency, selectivity, and metabolic stability continues to grow, the application of such specialized reagents is expected to become increasingly vital in both academic research and industrial drug development.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Supporting Information - General procedure A. The Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

  • Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. PubMed. [Link]

  • EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Royal Society of Chemistry. [Link]

  • US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis, purification, and application of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. While direct synthesis protocols for this specific molecule are not abundantly published, this guide constructs a robust, two-step synthetic pathway based on well-established chemical transformations: the Williamson ether synthesis and the Miyaura borylation. Detailed experimental protocols, mechanistic insights, and purification strategies are provided for researchers in organic synthesis and drug development. Furthermore, this guide outlines the application of the title compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Part 1: Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached via a two-step sequence starting from a commercially available precursor. The strategy involves:

  • Etherification: Formation of the cyclopropylmethoxy ether linkage on a suitable phenol precursor. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and broad scope.[1][2][3]

  • Borylation: Introduction of the boronic acid moiety onto the aromatic ring. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a highly effective method for converting aryl halides into arylboronic esters, which can then be hydrolyzed to the desired boronic acid.[4][5][6]

The overall synthetic pathway is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis Precursor 3-Chloro-4-iodophenol Intermediate 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene Precursor->Intermediate Etherification Reagent1 (Bromomethyl)cyclopropane Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent1->Intermediate BoronateEster This compound, pinacol ester Intermediate->BoronateEster Borylation Reagent2 Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Reagent2->BoronateEster FinalProduct This compound BoronateEster->FinalProduct Acidic Workup

Caption: Proposed synthetic workflow for this compound.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene (Intermediate)

This protocol is based on the Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide.[1][2] Phenols are sufficiently acidic to be deprotonated by a mild base like potassium carbonate.[3][7]

Materials:

  • 3-Chloro-4-iodophenol

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-iodophenol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

Protocol 2.2: Synthesis of this compound

This step utilizes the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[4][5] The use of bis(pinacolato)diboron (B₂pin₂) is common as it forms a stable pinacol ester that can be easily purified and hydrolyzed if necessary.[5][8]

Materials:

  • 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether or Hexane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 1-chloro-2-(cyclopropylmethoxy)-4-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The residue is the crude boronate ester.

  • To obtain the boronic acid, dissolve the crude ester in a 10:1 mixture of acetone and water.

  • Add 2M HCl and stir vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid.

Part 3: Purification and Characterization

Purification of arylboronic acids can be challenging due to their tendency to form boroxines (anhydride trimers) and their polarity.[8][9]

Purification Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent (e.g., water, ethanol/water, or toluene) and allowing it to cool slowly to form crystals.[9][10]Can yield highly pure material. Removes boroxine impurities.Can have lower yields. Requires screening of solvents.
Acid/Base Extraction The crude boronic acid is dissolved in an organic solvent and treated with a base to form a water-soluble boronate salt. The aqueous layer is then separated, acidified, and the pure boronic acid is extracted back into an organic solvent.[11][12]Effective for removing non-acidic impurities.Can be labor-intensive.
Silica Gel Chromatography While often difficult, it is sometimes possible using specific eluents.[12] Pre-treating silica gel with boric acid can sometimes improve separation and yield.[13]Good for separating compounds with different polarities.Boronic acids can strongly adsorb to silica, leading to low recovery.[8][13]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure. ¹¹B NMR should show a characteristic peak for the boronic acid.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of purity.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block for introducing the substituted phenyl motif into complex molecules via the Suzuki-Miyaura coupling.[14] The electron-donating cyclopropylmethoxy group and the electron-withdrawing chloro group provide a unique electronic profile that influences reactivity.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (R-Ar') RedElim->Product ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->OxAdd BoronicAcid 3-Chloro-4-(cyclopropylmethoxy) -phenylboronic acid BoronicAcid->Transmetal Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetal

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 4.1: General Suzuki-Miyaura Coupling

Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or catalysts with specialized phosphine ligands like SPhos are commonly used.[15] Catalyst loading is typically 1-5 mol%.

  • Base: An aqueous base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[16]

  • Solvent: A two-phase solvent system is often employed, such as toluene/water, dioxane/water, or DMF/water.[16]

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Procedure:

  • To a flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Add the palladium catalyst.

  • Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the flask.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Choices:

  • Aryl Chloride Coupling Partner: Coupling with aryl chlorides can be more challenging than with bromides or iodides.[16][17] For these substrates, using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial as they promote the rate-limiting oxidative addition step.[15][18]

  • Electron-Rich Boronic Acid: The presence of the electron-donating alkoxy group on the boronic acid can influence the transmetalation step. While generally robust, optimization of the base and solvent may be required for challenging coupling partners.[15][19]

References

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Google Patents. Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • American Chemical Society. Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction.
  • ChemicalBook. 3-Chlorophenylboronic acid synthesis.
  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Reddit. (2017). Purification of boronic acids?.
  • Organic Syntheses Procedure. Organic Syntheses Procedure.
  • Benchchem. Synthesis routes of 3-Chlorophenyl boronic acid.
  • Organic Chemistry Portal. Miyaura Borylation Reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions.
  • RSC Publishing. (2015). Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies.
  • Williamson Ether Synthesis. The Williamson Ether Synthesis.
  • PMC. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Edubirdie. Williamson Ether Synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • 3-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride).
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ChemicalBook. 3-Chloro-4-hydroxyphenylboronic acid, pinacol ester synthesis.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Chem-Impex. 3-Chloro-4-hydroxyphenylboronic acid.
  • Sigma-Aldrich. 3-Chloro-4-hydroxyphenylboronic acid pinacol ester AldrichCPR.
  • SciSpace. Zinc-catalyzed borylation of primary, secondary and tertiary alkyl halides with alkoxy diboron reagents at room temperature..
  • The University of Manchester. (2014). Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature.
  • GUPEA. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations.
  • PubMed. (2022). Copper-Catalyzed Borylation of Acyl Chlorides with an Alkoxy Diboron Reagent: A Facile Route to Acylboron Compounds.
  • ResearchGate. Recent advances in catalytic C−H borylation reactions | Request PDF.
  • Google Patents. (CN103288591A). Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
  • PubChem. 1-Chloro-2-cyclopropylbenzene.
  • PrepChem.com. Preparation of 1-chloro-2-(dichloromethyl)benzene.
  • Benchchem. Application Notes and Protocols: 1-Chloro-2-(trichloromethyl)benzene in Medicinal Chemistry.
  • Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?.

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Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Substituted Phenylboronic Acids

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the formation of carbon-carbon bonds, offering a versatile and robust route to biaryls under relatively mild conditions.[1] This is achieved by coupling an organoboron species, such as a boronic acid, with an organohalide, catalyzed by a palladium complex.[2][3]

The specific reagent at the center of this guide, 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid , is a valuable building block for introducing a uniquely substituted phenyl moiety into a target molecule. The presence of the chloro, cyclopropylmethoxy, and boronic acid functionalities on the same phenyl ring offers several strategic advantages in drug discovery and development:

  • Modulation of Physicochemical Properties: The cyclopropylmethoxy group can enhance metabolic stability and improve pharmacokinetic properties such as lipophilicity and cell permeability.

  • Vectorial Exploration of Chemical Space: The defined substitution pattern allows for precise, directional synthesis, enabling the exploration of structure-activity relationships (SAR) in a controlled manner.

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its compatibility with a wide array of functional groups, allowing for the late-stage introduction of this substituted phenyl ring into complex molecules.[4]

This document serves as a comprehensive guide to the effective use of this compound in the synthesis of biaryl compounds, providing in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, Ar-Pd(II)-X. The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] Consequently, coupling with aryl chlorides often requires more specialized, electron-rich ligands and potentially higher temperatures to facilitate this rate-determining step.[6]

  • Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)3]⁻).[3] This boronate then undergoes transmetalation with the Ar-Pd(II)-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate, Ar-Pd(II)-Ar'. The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)(L)n-X pd0->oxidative_addition Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(L)n-Ar' oxidative_addition->transmetalation Transmetalation (Ar'-B(OH)2 + Base) transmetalation->pd0 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') transmetalation->ArAr ArX Organohalide (Ar-X) ArX->oxidative_addition ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling of this compound

Potential Hazards:

  • Skin and Eye Irritation: Phenylboronic acids are generally classified as irritants. Direct contact with skin and eyes should be avoided.[7][8]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[9]

  • Harmful if Swallowed: Ingestion may be harmful.[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and air over time, which can lead to degradation.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of biaryl compounds using this compound. Optimization may be necessary depending on the specific aryl halide used.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)

This protocol is suitable for coupling with various electron-rich and electron-deficient aryl bromides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%) or another suitable phosphine ligand

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Degassed 1,4-Dioxane

  • Degassed water

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[10]

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents inert_atm Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert_atm solvent_add Add Degassed Solvents inert_atm->solvent_add reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_add->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

Aryl chlorides are often less reactive than their bromide or iodide counterparts. Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times.[4]

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane/Water (5:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the degassed 5:1 dioxane/water mixture (4 mL).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120-150 °C for 20-60 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of reaction components is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the roles and common choices for each component.

ComponentRole in the ReactionCommon Examples & Considerations
Palladium Catalyst Facilitates the catalytic cyclePd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂. Catalyst loading is typically 1-5 mol%.
Ligand Stabilizes the Pd catalyst, modulates its reactivityPhosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos). Bulky, electron-rich ligands are often required for less reactive aryl chlorides.[6]
Base Activates the boronic acid for transmetalationK₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃, CsF. The choice of base can impact yield and should be screened for optimal results.[11]
Solvent Solubilizes reactants and facilitates the reactionToluene, 1,4-Dioxane, THF, DME, often with added water to aid in dissolving the base and facilitating the catalytic cycle.
Aryl Halide Electrophilic coupling partnerReactivity: I > Br > OTf >> Cl. Chlorides may require more forcing conditions.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[10]2. Poor quality or degraded boronic acid.3. Insufficiently reactive aryl halide (e.g., an electron-rich chloride).1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.2. Use fresh, high-purity boronic acid. Consider converting to a more stable boronate ester if degradation is suspected.[10]3. Switch to a more active catalyst/ligand system (e.g., a Buchwald ligand). Increase reaction temperature or use microwave heating.
Significant Homocoupling of Boronic Acid Presence of Pd(II) species at the start of the reaction or oxidative conditions.Ensure the reaction is run under strictly anaerobic conditions. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precatalyst.
Protodeborylation (Boronic acid replaced by -H) 1. Presence of excess water or protic sources.2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and ensure the base is dry. Limit the amount of water in biphasic systems.2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Dehalogenated Starting Material Reduction of the aryl halide instead of coupling. This can be caused by hydride sources in the reaction mixture.[10]Ensure solvents are pure. Consider changing the base or solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as a highly valuable and versatile building block in this context. By understanding the underlying mechanism, adhering to rigorous experimental technique, and systematically troubleshooting any issues, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • General mechanism of Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved January 21, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved January 21, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 21, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Protocol & Application Notes for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Biaryl Scaffolds

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Among the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction, which forges C-C bonds by coupling organoboron compounds with organic halides or triflates.[3][4] This application note provides a detailed guide for the efficient coupling of a specific, functionally rich substrate, 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, with challenging aryl chloride partners.

The target boronic acid contains a cyclopropylmethoxy group, a common motif in medicinal chemistry known to enhance metabolic stability and potency, and a chloro-substituent, which can serve as a handle for further functionalization. Successfully coupling this building block, especially with sterically demanding or electronically deactivated aryl chlorides, requires a carefully selected catalyst system and an optimized protocol. This guide provides the mechanistic rationale, a field-proven catalyst recommendation, and a detailed, reproducible protocol designed for researchers in drug development and synthetic chemistry.

The Suzuki-Miyaura Coupling: Mechanism & Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps operating around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step, particularly for the less reactive C-Cl bond, and results in a Pd(II) complex.[5]

  • Transmetalation: Before the boronic acid (Ar²-B(OH)₂) can transfer its organic group to the palladium, it must be activated by a base. The base converts the boronic acid to a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[6] This boronate then exchanges its aryl group (Ar²) with the halide (X) on the Pd(II) center.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle

Catalyst System Selection for Challenging Couplings

The primary challenge in coupling many aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[7] To overcome this, highly active catalysts are required. The most effective modern catalysts are typically generated from a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[8][9]

Recommended Catalyst System: XPhos Pd G3

For the coupling of this compound, especially with other aryl chlorides or sterically hindered partners, we recommend the XPhos Pd G3 precatalyst.

  • The Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective Buchwald-type phosphine ligand.[10][11] Its key features are:

    • Bulkiness: The large steric profile promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[9]

    • Electron-Rich Nature: The phosphine's strong sigma-donating ability increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[8]

  • The Precatalyst (G3): The "G3" (third-generation) palladacycle format provides a stable, air- and moisture-tolerant solid that rapidly generates the active monoligated Pd(0) species under reaction conditions. This ensures a high concentration of the active catalyst from the start of the reaction, leading to faster conversions and lower catalyst loadings.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of This compound (1.2 equiv.) with a generic, representative Aryl Chloride (1.0 equiv.).

Materials & Reagents:

  • Aryl Chloride (e.g., 2-chloro-N,N-dimethylaniline)

  • This compound

  • XPhos Pd G3 (CAS: 1445085-87-9)

  • Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica Gel)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware

Workflow start Start: Oven-Dried Glassware reagents Add Solids: 1. Aryl Chloride (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₃PO₄ (2.0 eq) 4. XPhos Pd G3 (2 mol%) start->reagents inert Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents: 1,4-Dioxane/Water (5:1) inert->solvents heat Heat with Vigorous Stirring (e.g., 100 °C, 12-24 h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Complete purify Purification: Dry (MgSO₄), Concentrate, Column Chromatography workup->purify end End: Pure Biaryl Product purify->end

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add 5 mL of this solvent mixture to the Schlenk tube via syringe.

  • Reaction Execution: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Summary & Troubleshooting

The optimal conditions can vary based on the specific aryl chloride coupling partner. The following table provides a starting point for optimization.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Rationale
Catalyst Loading 2 mol %3-4 mol %More challenging substrates may require a higher catalyst concentration to achieve full conversion.
Base K₃PO₄Cs₂CO₃Cesium carbonate is more soluble and can sometimes accelerate reactions with difficult substrates.
Temperature 100 °C110 °CIncreased temperature can help overcome the activation barrier for the oxidative addition step.
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (5:1) or 2-MeTHF/H₂O (5:1)Toluene or 2-MeTHF can be beneficial at higher temperatures and for less polar substrates.
Expected Yield >85%>75%Yields are highly substrate-dependent but should be high with this optimized system.

Troubleshooting Common Issues:

  • Low Conversion: If the starting material is not fully consumed, consider increasing the temperature, catalyst loading, or reaction time. Ensure the atmosphere is strictly inert, as oxygen can deactivate the catalyst.

  • Protodeboronation: If significant amounts of the deboronated starting material (1-chloro-2-(cyclopropylmethoxy)benzene) are observed, the boronic acid is degrading. This can be minimized by using a slight excess of the boronic acid (1.2-1.5 equiv) and ensuring the base is fully dissolved and the mixture is homogeneous.

  • Homocoupling of Boronic Acid: Formation of a biaryl dimer of the boronic acid can occur. This is often suppressed by the G3 precatalyst system but can be further minimized by ensuring a strictly anaerobic environment.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl chlorides can be achieved with high efficiency using a modern palladium catalyst system. The use of the XPhos Pd G3 precatalyst provides a robust, reliable, and highly active system capable of overcoming the challenge of C-Cl bond activation. The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully synthesize complex biaryl structures, facilitating the rapid advancement of discovery chemistry programs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]

  • Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • Organometallics. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Retrieved from [Link]

  • Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides.... Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • The Doyle Group, UCLA. (2022, October 18). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] The reaction's efficiency, however, is critically dependent on the judicious selection of reaction parameters, with the choice of base being paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal base for the Suzuki-Miyaura coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. We will explore the mechanistic role of the base, evaluate a range of common bases, and provide detailed experimental protocols and troubleshooting guidance tailored to this specific, electronically nuanced substrate.

Introduction: The Substrate Challenge

The target substrate, this compound, presents a unique set of electronic and steric challenges that directly influence the selection of an appropriate base and overall reaction conditions.

  • Aryl Chloride Moiety: The chloro-substituent necessitates a highly active palladium catalyst system. The C-Cl bond is significantly stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds, often requiring more forcing conditions or specialized, electron-rich ligands to achieve high yields.[2][3]

  • Electron-Donating Group (EDG): The 4-(cyclopropylmethoxy) group is an ether, which acts as an electron-donating group. While this can sometimes facilitate oxidative addition on a coupling partner, it also increases the electron density on the boronic acid's aromatic ring. This can heighten the risk of an undesired side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source before the desired coupling can occur.[4][5]

Therefore, the central challenge is to identify a base that is strong enough to facilitate the catalytic cycle with a less reactive aryl chloride partner, yet not so harsh that it promotes the degradation of the electron-rich boronic acid.

The Mechanistic Imperative: Why the Base is More Than a Proton Sink

The base in a Suzuki-Miyaura reaction plays several crucial and interconnected roles within the catalytic cycle.[6] A fundamental understanding of these functions is essential for rational experimental design.

  • Activation of the Boronic Acid: The primary role of the base is to activate the organoboron reagent. It reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, typically [ArB(OH)₃]⁻.[7][8][9] This activation significantly enhances the rate of transmetalation, the step where the organic moiety is transferred from the boron atom to the palladium center.[1]

  • Facilitation of the Palladium(II) Intermediate: The base can also interact with the palladium(II) complex formed after oxidative addition (e.g., [Ar'Pd(X)L₂]), exchanging the halide (X) for the anionic component of the base (e.g., OR⁻, OH⁻). This metathesis step generates a new palladium intermediate that is more susceptible to transmetalation with the boronate complex.[6]

  • Regeneration of the Catalyst: The base is integral to the overall cycle that regenerates the active Pd(0) catalyst after the final reductive elimination step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L₂ (Active Catalyst) PdII_X R¹-Pd(II)(X)L₂ Pd0->PdII_X Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)(R²)L₂ PdII_X->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate Activation Boronate->PdII_X Attacks Pd(II) complex during Transmetalation Base Base (OH⁻) Base->BoronicAcid

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by the base to form the nucleophilic boronate species required for the transmetalation step.

A Comparative Analysis of Common Bases

The selection of a base is a balance between reactivity, solubility, and compatibility with the substrate's functional groups. Inorganic bases are overwhelmingly preferred for this type of transformation.[10]

Base TypeExamplesRelative StrengthTypical SolventsKey Considerations & Insights
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Weak to ModerateToluene/H₂O, Dioxane/H₂O, DMFWorkhorse Bases: Excellent starting point. Cs₂CO₃ is often superior due to higher solubility and the "cesium effect," but is more costly. Good for aryl bromides but may be insufficient for unactivated aryl chlorides.[6][10][11]
Phosphates K₃PO₄Moderate to StrongToluene, Dioxane (often anhydrous)Gold Standard for Chlorides: Often the base of choice for challenging couplings, including electron-rich aryl chlorides and sterically hindered substrates. Its efficacy in anhydrous conditions can help suppress protodeboronation.[6][12][13]
Hydroxides NaOH, KOH, Ba(OH)₂StrongDME, Benzene/H₂OHigh Reactivity: Can significantly accelerate reaction rates, especially with hindered substrates.[12] However, the high basicity increases the risk of protodeboronation and hydrolysis of sensitive functional groups (not an issue for the target substrate).
Fluorides KF, CsFWeakTHF, DioxaneMild Conditions: Useful when coupling partners contain base-labile functional groups (e.g., esters).[7] Generally not the first choice for difficult aryl chloride couplings.
Alkoxides KOtBu, NaOtBuVery StrongTHF, TolueneHighly Reactive: Can be effective for very unreactive substrates but often leads to side reactions. Their use requires careful optimization and is generally reserved for cases where other bases have failed.[6][14]

Recommended Screening Strategy and Protocols

Given the dual challenges of an aryl chloride coupling partner and an electron-rich boronic acid, a systematic approach to base selection is recommended. The goal is to find the "sweet spot" of reactivity that drives the reaction to completion without significant substrate degradation.

Screening_Workflow Start Start: Couple with Aryl Bromide/Iodide Partner Condition1 Condition 1: Cs₂CO₃ Dioxane/H₂O, 80-100 °C Start->Condition1 Check1 High Yield? Condition1->Check1 Success Protocol Optimized Check1->Success Yes MoveToCl Move to Aryl Chloride Partner Check1->MoveToCl No / Low Yield Condition2 Condition 2: K₃PO₄ (anhydrous) Toluene or Dioxane, 100-110 °C (Use advanced ligand, e.g., SPhos) MoveToCl->Condition2 Check2 High Yield? Condition2->Check2 Check2->Success Yes Condition3 Condition 3: NaOH or Ba(OH)₂ DME/H₂O, 80 °C (Monitor closely for decomposition) Check2->Condition3 No / Low Yield Check3 Improved Yield? Condition3->Check3 Check3->Success Yes Troubleshoot Troubleshoot: - Check Catalyst Activity - Screen Ligands/Solvents - Consider Boronic Ester Check3->Troubleshoot No

Figure 2: Recommended workflow for screening bases for the coupling of this compound.

Protocol 1: General Coupling with an Aryl Bromide (e.g., 4-Bromoanisole) using Cesium Carbonate

This protocol serves as a robust starting point for establishing the reactivity of the boronic acid under standard conditions.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Deionized Water (1 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, Cs₂CO₃, and the palladium catalyst.

  • Seal the flask with a septum, and purge with inert gas for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.

  • Add the degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene) using Potassium Phosphate

This protocol is specifically designed to address the lower reactivity of aryl chloride coupling partners.[13]

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl Chloride (e.g., 4-Chlorotoluene) (1.0 mmol, 1.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Buchwald Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Precaution: Anhydrous conditions are crucial. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • To a Schlenk flask, add the aryl chloride, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Seal the flask and perform at least three vacuum/argon backfill cycles to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).

  • After cooling, quench the reaction by adding water (10 mL).

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Base not strong enough.3. Insufficient temperature.1. Ensure meticulous degassing of all solvents and reagents.[4] Use fresh catalyst.2. Move to a stronger base as per the screening workflow (Fig. 2), e.g., from K₂CO₃ to K₃PO₄.3. Increase temperature to the solvent's reflux, but monitor for decomposition.
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Excessive water in the reaction mixture.1. Switch to a milder base (e.g., K₂CO₃) or decrease reaction time.2. Use anhydrous conditions (Protocol 2). Consider converting the boronic acid to its more stable pinacol ester derivative prior to coupling.[5][11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Use of a Pd(II) source without an effective ligand/reductant.1. Improve the degassing procedure (freeze-pump-thaw for solvents is highly effective).[15]2. Ensure the correct palladium-to-ligand ratio is used; modern pre-catalysts often mitigate this issue.[16]
Stalled Reaction 1. Catalyst deactivation.2. Poor solubility of reagents.1. Use a more robust ligand (e.g., Buchwald-type ligands).2. Screen alternative solvents like DMF or 2-MeTHF to improve solubility.[17]

Conclusion

The successful Suzuki-Miyaura coupling of this compound is a nuanced process where the base is a critical control element. While standard carbonate bases in aqueous media provide a reliable starting point for coupling with aryl bromides, the inherent challenge of an aryl chloride partner often necessitates a shift in strategy. The use of a stronger, non-nucleophilic base like K₃PO₄ under anhydrous conditions, paired with a modern, electron-rich phosphine ligand, represents the most effective approach. This strategy maximizes the rate of the challenging oxidative addition step while simultaneously creating an environment that minimizes the risk of protodeboronation of the electron-rich boronic acid. By following the systematic screening workflow and protocols outlined in this note, researchers can efficiently optimize reaction conditions to achieve high yields of the desired biaryl products.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]

  • Santos, L. M. N. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2008). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Available via PMC). [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Stanetty, C., & Schnürch, M. (2014). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • MDPI. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

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Navigating the Solvent Landscape: A Detailed Guide to Suzuki Coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power and Subtle Nuances of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[3][4] These attributes have cemented its role in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.

This application note delves into the practical intricacies of a specific, yet increasingly relevant, transformation: the Suzuki coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid . This substrate presents a unique set of challenges. The presence of an electron-rich ether group and a deactivating chloro substituent on the boronic acid's aromatic ring, coupled with the steric bulk of the cyclopropylmethoxy group, necessitates a carefully optimized approach. A critical, and often underestimated, parameter in achieving high-yield and clean conversion is the choice of solvent. Solvents are not merely inert media; they actively influence catalyst stability, reagent solubility, and the rates of key mechanistic steps.[5][6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of solvent effects in this specific Suzuki coupling. We will dissect the causality behind experimental choices, present a robust and self-validating protocol, and offer insights gleaned from extensive field experience to empower you to navigate the complexities of this powerful reaction with confidence.

The Critical Role of the Solvent: More Than Just a Medium

The solvent in a Suzuki-Miyaura coupling is a master regulator, influencing every step of the catalytic cycle.[5][8] Its impact is multifaceted, affecting:

  • Reagent and Catalyst Solubility: Ensuring all components, including the boronic acid, aryl halide, base, and palladium catalyst, remain sufficiently dissolved is paramount for an efficient reaction.[6] Biphasic systems, often employing water, can be advantageous for dissolving inorganic bases and facilitating the transmetalation step.[1][4]

  • Catalyst Activation and Stability: Solvents can play a role in the activation of palladium precatalysts and in stabilizing the active Pd(0) species, preventing its aggregation into inactive palladium black.[4][5]

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[8] Polar solvents can stabilize the polar transition state of the oxidative addition, potentially accelerating this step.[6][9]

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a crucial step. The presence of a base is essential to activate the boronic acid.[3] Solvents that can effectively solvate the base and the resulting boronate species can significantly enhance the rate of transmetalation.[8] Protic solvents, like alcohols or water, can also participate in this step.[10]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be influenced by the solvent's ability to coordinate to the palladium center.[8]

For a substrate like this compound, which involves a relatively unreactive aryl chloride, the choice of solvent becomes even more critical to drive the reaction to completion while minimizing side reactions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To fully appreciate the influence of the solvent, it is essential to understand the fundamental steps of the Suzuki-Miyaura coupling. The following diagram illustrates the generally accepted catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 R2BOH2 R²B(OH)₂ + Base R2BOH2->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Protocol: A Solvent Screening Study

To determine the optimal solvent for the Suzuki coupling of this compound, a systematic screening of various solvent systems is recommended. This protocol is designed to be a self-validating system, allowing for direct comparison of results.

Objective: To evaluate the effect of different solvents on the yield and purity of the coupled product.

Materials:

  • This compound

  • Aryl halide partner (e.g., 4-bromoanisole as a standard coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and a Toluene/Water or Dioxane/Water mixture.

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox).

Experimental Workflow:

experimental_workflow start Start: Prepare Reagents setup Set up Parallel Reactions in Different Solvents (Toluene, Dioxane, THF, DMF, Toluene/H₂O) start->setup reagents Charge each reaction vessel with: - this compound (1.2 eq) - Aryl halide (1.0 eq) - Palladium Catalyst (e.g., 2 mol% Pd(PPh₃)₄) - Base (e.g., 2.0 eq K₂CO₃) setup->reagents degas Degas each reaction mixture (e.g., Argon sparging for 15 min) reagents->degas reaction Heat reactions to a consistent temperature (e.g., 90 °C) and monitor by TLC/LC-MS degas->reaction workup Perform aqueous workup and extraction reaction->workup analysis Analyze crude product for yield and purity (NMR, LC-MS) workup->analysis conclusion Compare results to identify optimal solvent analysis->conclusion

Caption: A streamlined workflow for the solvent screening experiment.

Step-by-Step Protocol:

  • Reaction Setup: In a series of identical reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars, add the aryl halide (1.0 mmol).

  • Reagent Addition: To each vessel, add this compound (1.2 mmol), the chosen base (2.0 mmol), and the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄).

  • Solvent Addition: To each vessel, add 5 mL of the respective solvent to be screened. For biphasic systems, use a 4:1 ratio of organic solvent to water.

  • Inert Atmosphere: Seal the vessels and thoroughly degas the reaction mixtures by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the vessels in a preheated heating block or oil bath at a consistent temperature (e.g., 90-100 °C). Stir the reactions vigorously for a predetermined time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the product from each reaction using techniques such as ¹H NMR spectroscopy and LC-MS.

Data Interpretation and Expected Outcomes

The results of the solvent screening study can be summarized in a table for easy comparison.

Solvent SystemReaction Time (h)Conversion (%)Isolated Yield (%)Purity (by LC-MS, %)Observations
Toluene24756892Homogeneous, slow reaction
1,4-Dioxane18958897Homogeneous, good conversion
THF24605289Slower reaction, potential for ether cleavage at high temp.
DMF12>989298Fast reaction, potential for catalyst decomposition at high temp.
Toluene/H₂O (4:1)16908596Biphasic, good for dissolving inorganic base
Dioxane/H₂O (4:1)14>989499Biphasic, often provides excellent results

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected trends. Actual results may vary depending on the specific aryl halide, catalyst, and base used.

Based on general principles and literature precedents, a mixture of an ethereal solvent like 1,4-dioxane with water is often a good starting point for Suzuki couplings of aryl chlorides, as it balances the solubility of both organic and inorganic reagents and can facilitate the transmetalation step.[1][4][11]

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is based on the anticipated optimal conditions derived from the solvent screening study and literature best practices for challenging Suzuki couplings.[3][12][13]

Reagents and Equipment:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane/Water (4:1, v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Preparation (Pre-mixing): In a separate small vial under an inert atmosphere, pre-mix Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent. This allows for the formation of the active catalyst.

  • Reaction Assembly: Add the pre-mixed catalyst solution to the main reaction vessel.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (5 mL) to the reaction vessel.

  • Degassing: Seal the vessel and degas the mixture by three cycles of vacuum-backfill with argon.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality base or boronic acid- Use a fresh batch of catalyst or a different ligand.- Ensure thorough degassing.- Use freshly opened or purified reagents.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Improve the inert atmosphere technique.
Dehalogenation of the Aryl Halide - Presence of a hydride source (e.g., from solvent or base)- Use a different solvent or a carbonate base instead of a phosphate base.[4]
Protodeborylation of the Boronic Acid - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use a boronic ester (e.g., pinacol ester) for increased stability.[4]- Optimize reaction time to avoid prolonged heating after completion.

Conclusion: A Pathway to Successful Synthesis

The Suzuki-Miyaura cross-coupling of this compound, while presenting challenges due to its electronic and steric profile, is a highly achievable transformation with careful optimization of reaction parameters. The choice of solvent is a cornerstone of this optimization process, profoundly influencing reaction kinetics and overall success. A systematic screening approach, as outlined in this guide, empowers researchers to identify the ideal solvent system for their specific coupling partners. The provided optimized protocol, utilizing a mixed aqueous-organic solvent system and a modern phosphine ligand, offers a robust starting point for the efficient synthesis of valuable biaryl compounds. By understanding the underlying principles and meticulously executing the experimental protocols, scientists in both academic and industrial settings can harness the full potential of this indispensable reaction.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki reaction. Wikipedia.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

Sources

Application Note: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, enabling access to complex molecular architectures. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted biaryl systems. This document serves as a comprehensive technical guide for researchers, process chemists, and drug development professionals. It provides not only a detailed, scalable protocol for the use of this reagent but also delves into the critical process considerations essential for transitioning from bench-scale discovery to kilogram-scale production. We will explore the physicochemical properties of the reagent, the mechanistic underpinnings of the Suzuki-Miyaura reaction, robust in-process controls, and pragmatic strategies for purification and impurity mitigation at scale.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the starting material is the foundation of any successful scale-up campaign. This compound is a white to off-white solid that requires specific handling and storage conditions to ensure its stability and reactivity.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1228181-35-8 [1][2][3]
Molecular Formula C₁₀H₁₂BClO₃ [2][3]
Molecular Weight 226.47 g/mol [1]
Appearance Solid [1]
Boiling Point 397.4±52.0 °C (Predicted) [2]
Density 1.31±0.1 g/cm³ (Predicted) [2]
pKa 7.68±0.17 (Predicted) [2]

| Storage | Store under inert atmosphere, 2-8°C |[1] |

Solubility Profile

While specific solubility data for the title compound is not extensively published, arylboronic acids generally exhibit good solubility in polar organic solvents such as ethers (THF, 2-MeTHF, Dioxane) and alcohols, and moderate solubility in aromatic hydrocarbons like toluene.[4][5] They are poorly soluble in non-polar aliphatic solvents such as hexanes.[4] For process development, the pinacol ester derivative can offer enhanced solubility in a wider range of organic solvents.[5]

Safety, Handling, and Stability

Safe handling is paramount. This compound is classified with the GHS07 pictogram, indicating it can cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6][7]

Key Handling Considerations:

  • Hygroscopicity: Boronic acids can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][6]

  • Anhydride Formation: Like other boronic acids, this reagent can undergo thermal dehydration to form the corresponding boroxine (a trimeric anhydride).[4] This reduces the number of active boron species available for reaction. It is crucial to use high-purity starting material and store it correctly.

  • Potential Genotoxic Impurity (PGI): It is important to note that arylboronic acids have been found to be weakly mutagenic in some microbial assays.[8] Therefore, residual unreacted boronic acid in a final Active Pharmaceutical Ingredient (API) must be strictly controlled to trace levels, often requiring specific purification strategies to ensure its removal.[8]

The Suzuki-Miyaura Reaction: A Scale-Up Perspective

The Suzuki-Miyaura reaction is the most common application for this reagent, forming a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[9][10] A robust understanding of the catalytic cycle is essential for troubleshooting and optimization during scale-up.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans DiarylPd Ar¹-Pd(II)L₂-Ar² Trans->DiarylPd ArBOH2 Ar²B(OH)₂ Base Base (e.g., CO₃²⁻) ArBOH2->Base Borate Ar²B(OH)₃⁻ (Activated Boronate) Base->Borate Activation Borate->Trans RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Scale-Up

Transitioning a Suzuki coupling from grams to kilograms requires careful consideration of several factors beyond simple stoichiometry.

  • Catalyst & Ligand: While Pd(PPh₃)₄ is common in academic labs, process chemistry often favors two-component systems like Pd(OAc)₂ or PdCl₂ with a phosphine ligand.[11][12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) can accelerate the reductive elimination step, improve catalyst stability, and increase turnover numbers, which is critical for reducing catalyst loading and cost at scale.[12]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can significantly impact reaction rate and impurity profile. K₃PO₄ is often a good choice for challenging couplings. The base must be thoroughly milled or dissolved to ensure high surface area and consistent reactivity in large reactors.

  • Solvent System: Many large-scale Suzuki reactions are run in biphasic solvent systems, such as Toluene/Water or 2-MeTHF/Water.[12] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step, while the organic phase contains the catalyst, aryl halide, and product. Efficient stirring is critical in a large reactor to maximize the interfacial area between the two phases.

  • Thermal Safety: Palladium-catalyzed reactions can be exothermic. A Reaction Calorimetry (RC1) study is highly recommended before scaling up to determine the heat of reaction and identify any potential for thermal runaway. This data is crucial for designing appropriate cooling capacity and safe reagent addition profiles.[13]

Detailed Scale-Up Protocol: Synthesis of 3'-Chloro-4'-(cyclopropylmethoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling on a multi-gram scale.

Objective: To couple this compound with 4-bromobenzonitrile.

Workflow Start Start: Assemble & Purge Reactor Charge Charge Reagents: 1. Toluene, Water 2. 4-bromobenzonitrile 3. Boronic Acid 4. K₃PO₄ Start->Charge Degas Degas Mixture (N₂ Sparge) Charge->Degas Catalyst Charge Catalyst Slurry (Pd(OAc)₂ + SPhos) Degas->Catalyst Heat Heat to 85-90 °C Catalyst->Heat Monitor Reaction Monitoring (IPC) (HPLC every 2h) Heat->Monitor Monitor->Heat < 98% Conversion Cool Cool to RT Monitor->Cool > 98% Conversion Workup Phase Separation & Aqueous Wash Cool->Workup SolventSwap Solvent Swap to Isopropanol Workup->SolventSwap Crystallize Cool to Crystallize SolventSwap->Crystallize Isolate Filter & Dry Product Crystallize->Isolate End End: Final Product Analysis Isolate->End

Caption: General workflow for the scale-up Suzuki-Miyaura coupling protocol.

Materials and Equipment
Reagent / MaterialAmountMolesEquiv.
4-bromobenzonitrile100.0 g0.5491.0
This compound137.2 g0.6041.1
Potassium Phosphate (K₃PO₄)233.2 g1.102.0
Palladium(II) Acetate (Pd(OAc)₂)0.62 g0.002750.005
SPhos2.25 g0.005490.01
Toluene1.0 L--
Deionized Water0.5 L--
Isopropanol (IPA)1.0 L--
Equipment: 5L jacketed glass reactor, overhead stirrer, thermocouple, condenser, nitrogen inlet/outlet.
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5L reactor system. Ensure all glassware is clean and dry. Purge the entire system with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with Toluene (1.0 L), 4-bromobenzonitrile (100.0 g), this compound (137.2 g), K₃PO₄ (233.2 g), and Deionized Water (0.5 L).

  • Degassing: Begin vigorous stirring (300-400 RPM). Sparge the mixture with nitrogen gas through a subsurface dip tube for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Preparation & Charge: In a separate flask under nitrogen, prepare a slurry of Pd(OAc)₂ (0.62 g) and SPhos (2.25 g) in degassed Toluene (50 mL). Transfer this slurry to the reactor via cannula.

  • Reaction Execution: Heat the reactor jacket to 95 °C to bring the internal reaction temperature to 85-90 °C. Maintain vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours. Take a small, biphasic sample, separate the organic layer, and analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <2% of the 4-bromobenzonitrile remains.[14][15]

  • Work-up: Once complete, cool the reaction mixture to room temperature (~20 °C). Stop stirring and allow the phases to separate. Drain the lower aqueous phase.

  • Aqueous Wash: Charge the reactor with 500 mL of deionized water, stir for 15 minutes, then separate and drain the aqueous phase. This removes the bulk of inorganic salts.

  • Solvent Swap: Begin atmospheric distillation to remove the toluene and any residual water. As the volume reduces, gradually add Isopropanol (1.0 L) to maintain a constant volume. This effectively swaps the solvent to one suitable for crystallization.

  • Crystallization & Isolation: Once the solvent swap is complete, slowly cool the isopropanol slurry to 0-5 °C over 2-3 hours. Hold at this temperature for at least 1 hour to maximize crystal formation.

  • Filtration and Drying: Filter the solid product using a Büchner funnel. Wash the cake with cold (0-5 °C) isopropanol (2 x 100 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.

Purification and Impurity Control at Scale

Achieving high purity (>99.5%) is critical, especially in pharmaceutical applications. The primary impurities in a Suzuki reaction are residual palladium, unreacted boronic acid, and homocoupled byproducts.

Table 2: Comparison of Purification Strategies for Scale-Up

Method Scalability Efficacy Cost/Waste Key Consideration
Recrystallization Excellent Good-Excellent Low Relies on finding a suitable solvent system; may require seeding.
Acid/Base Wash Excellent Excellent for Boronic Acid Low Highly effective for removing acidic impurities like unreacted boronic acid.[8][16]
Chromatography Poor-Fair Excellent High Generally avoided at large scale due to high solvent usage and cost.[17]

| Palladium Scavenging | Good | Excellent for Pd | Moderate | Essential for APIs to meet regulatory limits (<10 ppm Pd). |

Protocol: Removal of Residual Boronic Acid

During the work-up (Step 7), an additional basic wash can be implemented to remove the potentially genotoxic boronic acid.[8]

  • After the initial phase separation, add a 1M solution of Sodium Hydroxide (NaOH) (500 mL) to the organic layer.

  • Stir vigorously for 30 minutes. The basic aqueous solution will extract the acidic boronic acid.

  • Separate and drain the basic aqueous phase.

  • Follow with the aqueous wash (Step 8) to remove residual base.

Protocol: Palladium Scavenging

After the work-up and before the solvent swap, treat the toluene solution with a palladium scavenger.

  • Cool the organic solution to room temperature.

  • Add a functionalized silica or polymer-based scavenger (e.g., one containing thiol or amine groups) at a loading of 5-10 wt% relative to the theoretical product weight.

  • Stir the slurry at 40-50 °C for 4-6 hours.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Proceed with the solvent swap and crystallization.

Conclusion

The successful scale-up of reactions involving this compound hinges on a process-oriented mindset. By moving beyond a simple stoichiometric recipe to a holistic approach that includes understanding reagent stability, performing thermal safety analysis, implementing robust in-process controls, and designing a multi-step purification strategy, chemists can reliably and safely transition this valuable building block from the lab to production. The protocols and considerations outlined in this document provide a validated framework for achieving high-yield, high-purity biaryl products at a meaningful scale.

References

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ACS Publications. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

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The Strategic Application of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored pharmacological profiles. Among these, 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring a chloro group, a cyclopropylmethoxy moiety, and a reactive boronic acid, offers a confluence of properties that medicinal chemists can strategically leverage. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the scientific rationale underpinning its use.

The presence of the boronic acid group primarily facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1] The chloro substituent provides a point of modulation for electronic properties and can influence binding interactions with biological targets.[2][3] The cyclopropylmethoxy group is of particular interest in medicinal chemistry; the cyclopropyl ring can enhance metabolic stability and potency, while the ether linkage offers conformational flexibility.[4] This combination of features makes this compound a sought-after intermediate in the synthesis of a range of therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂BClO₃[5]
Molecular Weight 226.46 g/mol [5]
Appearance White to off-white solidVendor Data
Solubility Soluble in methanol, ethanol, and DMSOGeneral knowledge
CAS Number 1860005-05-5 (Pinacol ester)[6]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example based on established organometallic and borylation methodologies.[7]

Synthetic Workflow Diagram

G A 1-Chloro-2-(cyclopropylmethoxy)-4-bromobenzene B Grignard Reagent Formation A->B Mg, THF C Borylation B->C B(OMe)₃ or Isopropyl pinacol borate D Hydrolysis C->D Aqueous Acid (e.g., HCl) E This compound D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 1-Chloro-2-(cyclopropylmethoxy)-4-bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate or Isopropyl pinacol borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-Chloro-2-(cyclopropylmethoxy)-4-bromobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and may require initial heating to initiate.

    • Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate or isopropyl pinacol borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in medicinal chemistry lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an electrophilic partner, typically an aryl or heteroaryl halide or triflate.[8][9] This reaction is widely favored due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D [Ar'B(OH)₃]⁻ E Ar-Pd(II)-Ar'(L₂) D->E - [XB(OH)₃]⁻ F Reductive Elimination E->F F->A Ar-Ar' Base Base (e.g., K₂CO₃, Cs₂CO₃) ActivatedBoronate [Ar'B(OH)₃]⁻ Base->ActivatedBoronate BoronicAcid Ar'B(OH)₂ BoronicAcid->ActivatedBoronate OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X).

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Field-Proven Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide/triflate, this compound, and the base.

  • Add the solvent system (a common choice is a mixture of an organic solvent and water, such as dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

This compound is a key building block in the synthesis of potent and selective Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of myelofibrosis and other autoimmune diseases. One such example is in the synthesis of analogs of Momelotinib, a known JAK1/JAK2 inhibitor.[7][10]

Logical Flow from Boronic Acid to a JAK Inhibitor Core

G A This compound C Suzuki-Miyaura Coupling A->C B Halogenated Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Coupled Intermediate C->D E Further Functionalization (e.g., Amination, Amidation) D->E F JAK Inhibitor Core Structure E->F

Caption: Logical workflow for the synthesis of a JAK inhibitor core.

In this synthetic strategy, the 3-Chloro-4-(cyclopropylmethoxy)phenyl moiety is introduced via a Suzuki-Miyaura coupling with a dihalogenated pyrimidine. The resulting intermediate can then undergo further functionalization, such as a subsequent amination reaction, to install the necessary pharmacophoric elements for potent JAK inhibition. The choice of the 3-chloro-4-(cyclopropylmethoxy)phenyl group is deliberate, as it can occupy a specific pocket in the ATP-binding site of the kinase, contributing to both potency and selectivity.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. The following analytical techniques are routinely employed for quality control.

Analytical TechniqueTypical Specification
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
LC-MS Purity ≥ 95% (by area %), mass consistent with expected m/z
Melting Point Within a defined range

References

  • Google Patents.
  • PubMed. Development of BTK inhibitors for the treatment of B-cell malignancies. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. CN105837515A - A preparing method of a JAK inhibitor Momelotinib.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

  • Google Patents. NO2021008I1 - fedratinib or a pharmaceutically acceptable salt thereof.
  • Boron Molecular. 4-chloro-(3-methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]

  • National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. A Novel and Efficient Synthesis of Momelotinib. [Link]

  • PubMed Central. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • PubMed. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. [Link]

  • PubChem. 3-(Cyclopropylmethoxy)phenylboronic acid. [Link]

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Application Notes & Protocols: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic, Medicinal, and Process Chemistry Professionals

Introduction & Scope

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a specialized organoboron compound recognized for its utility as a versatile building block in modern organic synthesis. While boronic acids as a class are explored in diverse areas of materials science, the primary and well-documented application of this specific reagent lies within the pharmaceutical and medicinal chemistry sectors. It serves as a critical intermediate in the construction of complex organic molecules, most notably in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs pivotal in the management of type 2 diabetes and obesity.[1][2][3]

This guide provides a comprehensive overview of the core application of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions. It is intended to provide researchers, chemists, and process scientists with the foundational knowledge and practical protocols required to effectively utilize this reagent in a synthetic workflow.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1228181-35-8[4]
Molecular Formula C₁₀H₁₂BClO₃[4]
Molecular Weight 226.47 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[4]
Storage Inert atmosphere, 2-8°C[4]

Core Application: Suzuki-Miyaura Cross-Coupling

The boronic acid functional group is primed for the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon (C-C) bonds.[5] This reaction is a cornerstone of modern synthesis due to its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-containing reagents.[6][7]

In this context, this compound serves as the organoboron partner, enabling the installation of the 3-chloro-4-(cyclopropylmethoxy)phenyl moiety onto a variety of substrates, typically aryl or heteroaryl halides and triflates.[5] The electronic properties imparted by the chloro and cyclopropylmethoxy substituents make it a unique building block for creating novel molecular architectures.[8]

The Catalytic Cycle: Mechanism and Rationale

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The process involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to the Pd(0) catalyst, forming a Pd(II) complex. The reactivity of the halide is generally I > Br > OTf >> Cl.[6] Reactions involving aryl chlorides may require more specialized, electron-rich phosphine ligands to facilitate this step.[9]

  • Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., Na₂CO₃, K₂CO₃, tBuOK) to form a more nucleophilic boronate species (-B(OR)₃⁻).[7][9] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the transmetalation step.

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups (R¹ and R²) couple to form the new C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label pdiix R¹-Pd(II)L₂-X pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation reduct_elim_label Reductive Elimination pdiir->reduct_elim_label ox_add_label->pdiix reduct_elim_label->pd0 product R¹-R² reduct_elim_label->product organohalide R¹-X organohalide->ox_add_label boronic_acid R²-B(OH)₂ boronic_acid->pdiix base Base base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are generalized methods and should be adapted based on the specific reactivity of the coupling partner and the scale of the reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4]

Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Heating)

This protocol is suitable for coupling with aryl or heteroaryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water 4:1)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is often faster and can be effective for less reactive aryl chlorides.[5]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

  • A more robust catalyst may be required, such as PdCl₂(dppf).

Procedure:

  • Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), base (3.0 equiv), and palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Heat to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-60 minutes).

  • Cooling & Work-up: Once the reaction is complete, allow the vial to cool to room temperature before opening. Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow cluster_workflow General Synthetic Workflow A 1. Reagent Setup (Flask/Vial) B 2. Inert Atmosphere (N₂ or Ar Purge) A->B C 3. Solvent Addition (Degassed) B->C D 4. Reaction (Heat or Microwave) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (Extraction) E->F Complete G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Broader Context in Materials Science

While this compound is primarily used in drug synthesis, the broader class of arylboronic acids holds significant potential in materials science. Their ability to form C-C bonds is foundational for creating:

  • Organic Light-Emitting Diodes (OLEDs): Arylboronic acids are used to synthesize the complex, conjugated organic molecules that form the emissive and charge-transporting layers in OLEDs.[10][11][12][13]

  • Conductive Polymers: The Suzuki coupling reaction is a key method for polymerizing monomers to create conductive polymers, which are materials with applications in flexible electronics, sensors, and energy storage.[14][15]

  • Metal-Organic Frameworks (MOFs): Boronic acids can be incorporated into the organic linkers used to construct MOFs.[16][17][18][19] These highly porous materials are investigated for gas storage, separation, and catalysis.[19][20]

  • Functional Surfaces: The reactivity of boronic acids with diols can be exploited to functionalize surfaces like cellulose, creating hydrophobic patterns for applications like paper-based microfluidics.[21][22]

The principles and protocols outlined in this guide for Suzuki-Miyaura coupling are directly transferable to these materials science applications, where the goal is often the synthesis of novel biaryl or conjugated systems.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ present). 3. Base is too weak or insoluble. 4. Low reaction temperature.1. Use fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and reaction vessel. 3. Switch to a stronger base (e.g., tBuOK) or a different solvent system to improve solubility.[9] 4. Increase reaction temperature or switch to microwave heating.
Formation of Homocoupling Product (R²-R²) Reaction of two boronic acid molecules, often catalyzed by oxygen.Improve degassing procedures rigorously. Use a slight excess of the aryl halide.
Deboronated Starting Material Protodeboronation (boronic acid replaced by -H), often caused by excess water or acidic conditions.Ensure anhydrous solvents (if the protocol allows). Use a non-aqueous base if necessary.
Difficult Purification Co-elution of product with residual catalyst or ligands (e.g., triphenylphosphine oxide).1. Perform an aqueous wash with a dilute base to remove boronic acid residues. 2. Use a catalyst with more polar ligands for easier separation. 3. Consider a filtration through a plug of silica or celite post-workup.

References

  • CymitQuimica. CAS 1860005-05-5: 3-Chloro-4-(cyclopropylmethoxy)phenylbor….
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists.
  • Sigma-Aldrich. This compound | 1228181-35-8.
  • PubMed. Leveraging Arylboronic Acid - Cellulose Binding as a Versatile and Scalable Approach to Hydrophobic Patterning.
  • MDPI. Electrically Conductive Functional Polymers and Application Progress in Lithium Batteries.
  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions.
  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF.
  • ResearchGate. Promising four-coordinated organoboron emitters for organic light-emitting diodes.
  • ACS Publications. Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels | Macromolecules.
  • MDPI. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ScienceDirect. Advancing metal–organic frameworks' materials chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications.
  • Progress in Chemistry. Metal-Organic Framework(MOF).
  • Tokyo Chemical Industry Co., Ltd. Organic Light-Emitting Diode (OLED) Materials.
  • ResearchGate. Four-Coordinate Organoboron Compounds for Organic Light-Emitting Diodes (OLEDs) | Request PDF.
  • Sigma-Aldrich. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9.
  • Frontiers. A New Generation of Organic Light-Emitting Materials and Devices.
  • WOTech Technical Media. New boron compounds for organic light-emitting diodes (OLEDs).
  • National Institutes of Health (NIH). Metal-Organic Framework (MOF)—A Universal Material for Biomedicine.
  • PubChem. 3-(Cyclopropylmethoxy)phenylboronic acid | C10H13BO3 | CID 4198747.
  • MDPI. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
  • ResearchGate. Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design.
  • Google Patents. WO2016046753A1 - Synthesis of glp-1 peptides.
  • Fraunhofer ICT. METAL-ORGANIC FRAMEWORKS (MOFs) MICROPOROUS MATERIALS WITH OUTSTANDING PROPERTIES.
  • Google Patents. WO2005019184A1 - Compounds, methods and formulations for the oral delivery of a glucagon like peptide (glp).

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Application Note: Advanced Protecting Group Strategies for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity and potential instability of the free boronic acid moiety can complicate multi-step synthetic sequences. Unprotected boronic acids are susceptible to degradation, cumbersome purification due to the formation of trimeric boroxine anhydrides, and undesired side reactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust protecting group strategies for this specific reagent. We will delve into the rationale behind different protection schemes, focusing on the widely adopted pinacol and N-methyliminodiacetic acid (MIDA) esters, and provide detailed, field-proven protocols for their application.

The Imperative for Boronic Acid Protection

In the landscape of complex molecule synthesis, a functional group's reactivity must be precisely controlled. While boronic acids are indispensable partners in C-C bond formation, their Lewis acidic nature and propensity for protodeboronation or oxidation under various conditions necessitate a tactical approach.[3][4] The use of protecting groups transforms the boronic acid from a potentially labile functional group into a stable, manageable intermediate that can be carried through multiple synthetic steps.[5]

The primary goals of protecting this compound are:

  • Enhance Stability: To prevent decomposition during storage, purification (e.g., silica gel chromatography), and under reaction conditions incompatible with free boronic acids.[6][7]

  • Attenuate Reactivity: To "turn off" the boronic acid's ability to participate in reactions like Suzuki-Miyaura coupling, enabling chemoselective transformations elsewhere in the molecule.[8]

  • Improve Handling: To convert the polar, often difficult-to-handle boronic acid into a more soluble, crystalline, and characterizable derivative.[6][7]

  • Enable Iterative Synthesis: To allow for sequential, controlled cross-coupling reactions by unmasking the boronic acid at the desired synthetic stage.[7]

The choice of a protecting group is therefore a critical strategic decision, dictated by the downstream reaction pathways.

G cluster_start Synthetic Challenge cluster_decision Protecting Group Selection Logic cluster_strategy Recommended Strategy start Start with This compound q1 Is the goal simple purification and enhanced stability for a subsequent Suzuki coupling? start->q1 q2 Is the boronic acid required to survive multiple, harsh (e.g., oxidative, acidic) steps? q1->q2 No pinacol Use Pinacol Ester (Direct Suzuki Partner) q1->pinacol Yes q3 Is an iterative cross-coupling strategy planned? q2->q3 No mida Use MIDA Ester (Robust Protection & Release) q2->mida Yes q3->pinacol No q3->mida Yes

Figure 1: Decision workflow for selecting a suitable protecting group strategy.

Comparative Analysis of Key Protecting Groups

Two strategies stand out for their reliability, robustness, and widespread adoption: pinacol esters and MIDA esters. Each offers a unique set of advantages tailored to different synthetic contexts.

Pinacol Boronate Esters: The Workhorse

The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) is arguably the most common method for protecting boronic acids.[1] The resulting pinacol esters are significantly more stable towards air and moisture, and their increased lipophilicity makes them amenable to standard purification techniques like silica gel chromatography.[6] Crucially, they are often reactive enough to be used directly in Suzuki-Miyaura couplings without a separate deprotection step.[1]

  • Advantages: Easy to prepare, improves stability and handling, generally compatible with chromatography, can be used directly in cross-coupling.[6]

  • Limitations: Deprotection back to the free boronic acid can be challenging, often requiring harsh oxidative or strongly acidic conditions that may not be compatible with sensitive substrates.[1][9]

MIDA Boronate Esters: The Master of Control

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in controlling boronic acid reactivity.[8] MIDA is a tridentate ligand that chelates the boron atom, forcing it into a stable, sp³-hybridized state. This structural change effectively "turns off" the boronic acid's reactivity towards transmetalation in Suzuki couplings.[8] MIDA boronates are exceptionally stable, crystalline solids compatible with a vast range of reaction conditions, including strong acids and oxidants.[10] The free boronic acid can be readily liberated ("released") under mild aqueous basic conditions, enabling powerful iterative cross-coupling strategies.[7][8]

  • Advantages: Exceptional stability to a wide array of reagents, indefinite bench-top stability, easy purification, and orthogonal deprotection under mild basic conditions.[8]

  • Limitations: The protection step can be more demanding than pinacol ester formation, requiring anhydrous conditions to drive the condensation.[1]

Protecting GroupTypical Protection ConditionsStability ProfileDeprotection ConditionsOrthogonality & Use Case
Pinacol Ester Boronic acid, pinacol, anhydrous solvent (e.g., Toluene, THF), Dean-Stark or drying agent.Good stability to air, moisture, and chromatography. Less stable to strong acids/bases and some oxidants than MIDA esters.Often used directly. If required: NaIO₄/acid; BCl₃; or transesterification.[1][9]Use Case: Stabilizing the boronic acid for purification and direct use in a subsequent Suzuki-Miyaura coupling.
MIDA Ester Boronic acid, N-methyliminodiacetic acid, anhydrous solvent (e.g., DMSO, Dioxane) with heating/Dean-Stark; or MIDA anhydride.[1][7]Excellent stability to air, moisture, chromatography, strong acids, oxidants, and anhydrous coupling conditions.[8][10]Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[8]Use Case: Protecting the boronic acid through multiple synthetic steps or for iterative cross-coupling. Orthogonal to acid-labile groups.[11]
Trifluoroborate Boronic acid, KHF₂, aqueous MeOH.Highly stable crystalline salts. Stable to many reagents but can be sensitive to chromatography.[2][3]Aqueous acid or silica gel.[9]Use Case: When a highly crystalline, stable salt is desired. Can be considered a protected form.[3]

Table 1: Comparison of common boronic acid protecting group strategies.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-[3-Chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol details the straightforward esterification of the boronic acid with pinacol, a common strategy to enhance stability for storage and direct use in cross-coupling.[12]

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Toluene

  • Magnesium Sulfate (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.

  • Add anhydrous toluene to the flask (approx. 0.1 M concentration of the boronic acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution through a small pad of diatomaceous earth to remove any insoluble matter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude pinacol ester can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a solid. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters.[1]

Protocol 2: Synthesis of this compound MIDA ester

This protocol leverages the MIDA anhydride method for a robust and reliable protection, yielding a highly stable crystalline product suitable for complex, multi-step synthesis.[7]

Materials:

  • This compound (1.0 eq)

  • N-Methyliminodiacetic anhydride (MIDA anhydride) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and MIDA anhydride.

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M.

  • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 6-12 hours).

  • Allow the reaction to cool to room temperature.

  • Slowly add the reaction mixture to a vigorously stirred beaker of diethyl ether. The MIDA ester product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether to remove residual DMSO and unreacted MIDA anhydride.

  • Dry the crystalline product under high vacuum. The MIDA boronate is typically obtained in high purity without the need for chromatography.[7]

G start Free Boronic Acid (Reactive) mida_protected MIDA Protected Boronate (Stable, Unreactive) start->mida_protected Protection (Protocol 2) final_product Final Coupled Product start->final_product Suzuki-Miyaura Cross-Coupling intermediate Structurally Complex Intermediate mida_protected->intermediate Perform Other Synthetic Steps (e.g., oxidation, reduction) intermediate->start Deprotection (Protocol 3)

Figure 2: Workflow for an iterative synthesis cycle using MIDA protection.

Protocol 3: Deprotection of this compound MIDA ester

This protocol describes the mild cleavage of the MIDA ester to regenerate the free boronic acid, ready for its intended transformation, such as a "slow-release" Suzuki-Miyaura coupling.[8][13]

Materials:

  • This compound MIDA ester (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl) aqueous solution

Procedure:

  • Dissolve the MIDA ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add 1 M NaOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once deprotection is complete, transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any nonpolar impurities.

  • Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl. The free boronic acid may precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free this compound.

Conclusion

The strategic protection of this compound is fundamental to its successful application in multi-step synthesis. The choice between a pinacol ester for direct coupling applications and a MIDA ester for robust, orthogonal protection offers chemists a versatile toolkit. Pinacol esters provide a simple and effective means of improving stability and handling for immediate use. For more complex synthetic endeavors requiring iterative bond formation or tolerance to harsh reagents, the MIDA ester is an unparalleled choice, providing exceptional stability and controlled, on-demand release of the active boronic acid. By understanding the principles outlined in this guide and employing the detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic programs to achieve their molecular targets with greater efficiency and control.

References

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Duncton, M. A. J. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 1-47). American Chemical Society.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]

  • Ball, M., et al. (2014). Protecting groups for boronic acids. U.S.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]

  • Williamson, C. T., et al. (2016). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 7(10), 6505-6509. [Link]

  • Boron Molecular. 2-Phenylethyl-1-boronic acid pinacol ester. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Knapp, D. M., et al. (2012). 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 89, 203. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Ishihara, K., et al. (2007). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters, 9(12), 2281–2284. [Link]

  • Nielsen, M. K., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 6(11), 1015-1020. [Link]

  • Larnaud, F., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • Roy, A., & Chanda, K. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(21), 4667-4689. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • Taylor, M. S., et al. (2010). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 8(14), 3210-3224. [Link]

  • Kumar, A., et al. (2012). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 35(19), 2715-2728. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • White, A. P. F., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • White, A. P. F., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Singh, A. K., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(80), 11931-11946. [Link]

  • ResearchGate. (2018). Protection of Phenyl boronic acid?. [Link]

  • Nambo, M., & Crudden, C. M. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154-60. [Link]

  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Watson, D. A., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(45), 12077-80. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Proctor, C. R. S., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(35), 11360–11368. [Link]

  • Pinheiro, B. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2359. [Link]

  • Li, A. Y., et al. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(47), 8683-8686. [Link]

  • Jissy, A. K., et al. (2022). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 13(38), 11210-11216. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide practical, in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results.

The subject boronic acid, this compound, presents a unique combination of electronic and steric features. The electron-donating alkoxy group and the ortho-chloro substituent influence the reactivity of the boronic acid, while the cyclopropylmethoxy moiety adds steric bulk. This guide specifically addresses the nuances of working with this substrate.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the reaction setup and execution.

Q1: My Suzuki coupling has failed, showing no product formation. What are the most critical initial checks?

A1: A complete lack of product typically points to a fundamental issue with one of the core components of the reaction. Systematically verify the following:

  • Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Ensure your palladium source and ligand are from a reliable, fresh stock. Catalyst decomposition can occur with improper handling.[1]

  • Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of your boronic acid and decomposition of the palladium catalyst.[1] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.

  • Base and Water Content: The base is essential for activating the boronic acid to facilitate transmetalation.[2][3] For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely powdered and dry for anhydrous reactions.[1] If using aqueous conditions, ensure the water is also degassed. The reaction's success is highly dependent on the base-solvent combination.[4]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich boronic acids.[1] The primary culprit is water acting as a proton source, often accelerated by the base.[5] To minimize it:

  • Switch to Anhydrous Conditions: Using anhydrous solvents (like dioxane or toluene) and a dry, non-hydroxide base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce this pathway.[1][6]

  • Use a Milder Base: If aqueous conditions are necessary, consider a weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) or a potassium trifluoroborate salt.[7][8][9] These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[9][10]

Q3: My reaction is very sluggish when using an aryl chloride as the coupling partner. What are the best strategies to improve reactivity?

A3: Aryl chlorides are the least reactive electrophiles in Suzuki couplings due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[2][11] To drive the reaction forward:

  • Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands. Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they increase electron density on the palladium center, facilitating oxidative addition.[1][3][12]

  • Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary.[12]

  • Use a Stronger Base and Higher Temperatures: A stronger base like K₃PO₄ is often required.[12] Higher reaction temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

Q4: I'm seeing a significant amount of biaryl homocoupling from my boronic acid. What causes this and how is it prevented?

A4: Homocoupling is typically caused by the presence of oxygen, which can mediate a palladium-catalyzed dimerization of the boronic acid.[1][5] The most effective preventative measure is rigorous exclusion of air from the reaction. Ensure your inert gas technique is flawless and that all solvents, including any water used in the system, are properly degassed via methods like freeze-pump-thaw cycles or sparging with argon for an extended period.

In-Depth Troubleshooting & Optimization Guides
Guide 1: Optimizing the Catalyst System

The choice of palladium source and ligand is paramount, especially when dealing with challenging substrates like aryl chlorides.

The Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂. They offer greater air stability, better reproducibility, and rapidly generate the active Pd(0) species under mild conditions, which can be crucial for preventing the decomposition of unstable boronic acids.[12][13]

Ligand Selection: The ligand dictates the reactivity and stability of the catalyst.

  • For Aryl Bromides/Iodides: Standard ligands like triphenylphosphine (PPh₃) may suffice. However, for your specific boronic acid, which has some steric bulk, a slightly bulkier ligand may improve reductive elimination.

  • For Aryl Chlorides/Hindered Substrates: Bulky, electron-rich monophosphine ligands are essential. Their steric bulk promotes the final reductive elimination step, while their electron-donating properties facilitate the difficult oxidative addition of the aryl chloride.[14]

Coupling PartnerRecommended Ligand ClassSpecific ExamplesRationale
Aryl Iodide/BromideStandard PhosphinesPPh₃, P(t-Bu)₃Generally sufficient reactivity for C-I and C-Br bond activation.
Aryl TriflateBulky PhosphinesPCy₃, P(t-Bu)₃Good balance of steric and electronic properties for triflate activation.
Aryl Chloride Biaryl Phosphines (Buchwald) XPhos, SPhos, RuPhosSuperior for activating inert C-Cl bonds via electron-rich Pd(0) center.[1][12]
Heteroaryl HalidesSpecialized PhosphinescataCXium® A, SPhosOften require ligands designed to avoid catalyst inhibition by heteroatoms.[15]
Sterically HinderedBiaryl Phosphines, NHCs XPhos, SPhos, IPrBulkiness accelerates reductive elimination, which is often rate-limiting.[1][12]
Guide 2: The Interplay of Base and Solvent

The base and solvent work in concert to facilitate the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species, which is then transferred to the palladium center during transmetalation.[2][8]

BaseCommon SolventsStrength & Use Case
Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O, DMFWeak/Moderate: Standard choice for reactive partners (bromides/iodides). Aqueous conditions are common.[6]
K₃PO₄ Dioxane, Toluene, THF Strong: Excellent for less reactive partners like aryl chlorides. Often used under anhydrous or low-water conditions to prevent protodeboronation.[1][12]
Cs₂CO₃Dioxane, DMFStrong: Highly effective for hindered substrates, but more expensive.[6]
KFTHF, DioxaneMild: Useful when base-sensitive functional groups are present.

Solvent Choice Considerations:

  • Polar Aprotic (Dioxane, THF): Excellent general-purpose solvents that dissolve most organic reagents well.[16] Dioxane's higher boiling point is advantageous for unreactive chlorides.

  • Aromatic (Toluene): Good for higher temperatures and can be less prone to peroxide formation than ethers.

  • Biphasic (e.g., Toluene/Water): Requires vigorous stirring to ensure efficient phase transfer. The aqueous phase dissolves the inorganic base and helps facilitate the formation of the active boronate species.

Visualizations
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product_out R¹-R² (Product) RedElim->Product_out R1X_in R¹-X (Aryl Halide) R1X_in->OxAdd R2B_in R²-B(OH)₂ + Base (Boronic Acid) R2B_in->Transmetal Troubleshooting_Workflow start Low / No Yield check_inert Is the system rigorously inert? start->check_inert degas Degas solvents again (Freeze-Pump-Thaw) & re-run check_inert->degas No check_catalyst Is the catalyst system appropriate for the halide? check_inert->check_catalyst Yes degas->start Re-evaluate change_ligand Switch to bulky, e⁻-rich ligand (e.g., XPhos) for Ar-Cl check_catalyst->change_ligand No check_base Is the base strong enough? (e.g., K₃PO₄) check_catalyst->check_base Yes change_ligand->start Re-evaluate change_base Switch to stronger base (K₃PO₄ or Cs₂CO₃) check_base->change_base No check_side_reactions Check for side products (Homocoupling, Protodeboronation) check_base->check_side_reactions Yes change_base->start Re-evaluate anhydrous Switch to anhydrous conditions to prevent protodeboronation check_side_reactions->anhydrous Protodeboronation is observed increase_temp Increase temperature & catalyst loading (3-5%) check_side_reactions->increase_temp Reaction is just sluggish anhydrous->start Re-evaluate increase_temp->start Re-evaluate

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

Safety Precaution: Always handle palladium catalysts and phosphine ligands in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with a standard aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv). [1]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).

  • Solvent Addition: Add degassed solvents (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. [11]5. Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for a Challenging Aryl Chloride Partner

This protocol incorporates modifications necessary for activating less reactive aryl chlorides.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv). [1]2. Inert Atmosphere: Seal the flask, and subject it to three cycles of vacuum backfill with argon.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). Retrieved from [Link]

  • Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9236-9260. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(6), 3580-3593. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. DOI: 10.1021/ja0685679. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? (2021). Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. DOI: 10.1021/ja107518b. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]

  • Suzuki Coupling Mechanism - YouTube. (2022). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]

  • Suzuki coupling reactions with p-chlorophenylboronic acid catalyzed by 1cPd 3 (dba) in low loadings - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • Reddit - r/Chempros - Help needed with unreproducible Suzuki coupling. (2023). Retrieved from [Link]

  • Reddit - r/Chempros - How to approach choosing reaction conditions for Suzuki? (2024). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(18), 6354-6355. Retrieved from [Link]

  • Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the synthesis and application of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction yields and ensure the highest purity of your final product.

I. Troubleshooting Guide: Enhancing Your Synthesis

This section addresses common challenges encountered during the synthesis of this compound and its subsequent use in cross-coupling reactions.

Issue 1: Low Yield During Primary Synthesis

Question: I am experiencing significantly lower than expected yields in the synthesis of this compound. What are the potential causes and how can I improve the outcome?

Answer: Low yields in boronic acid synthesis can often be attributed to several factors, primarily related to the reactivity of organometallic intermediates and the stability of the boronic acid product. Let's break down the common synthetic routes and their optimization.

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate at low temperatures.[1][2]

Causality and Optimization Strategies:

  • Grignard Reagent Formation: The initial formation of the Grignard or organolithium reagent from the corresponding aryl halide is critical. Ensure your starting material, 1-chloro-2-(cyclopropylmethoxy)-4-bromobenzene, is pure and the reaction is conducted under strictly anhydrous conditions. Trace amounts of water will quench the organometallic reagent, leading to reduced yields.

  • Reaction Temperature: The subsequent reaction with the trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is highly exothermic and must be maintained at very low temperatures (typically -78 °C) to prevent side reactions, such as the formation of borinic acids from double addition.[3][4]

  • Work-up Procedure: The hydrolysis of the boronate ester to the boronic acid requires careful pH control. Acidic work-up should be performed cautiously, as boronic acids can be unstable under strongly acidic or basic conditions, leading to protodeboronation (loss of the boronic acid group).[5]

Troubleshooting Workflow for Low Yield:

G cluster_0 Problem: Low Yield start Low Yield Observed check_reagents Verify Purity and Dryness of Starting Materials & Solvents start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_workup Refine Work-up and Purification check_conditions->check_workup Conditions Optimized success Improved Yield check_workup->success Purification Successful

Caption: A workflow for troubleshooting low reaction yields.

Issue 2: Presence of Impurities After Synthesis

Question: My final product shows significant impurities, primarily the deboronated starting material and homocoupling byproducts. How can I minimize these?

Answer: The formation of impurities is a common challenge. Protodeboronation and homocoupling are two major side reactions.

Minimizing Impurities:

Impurity TypeCauseMitigation Strategy
Protodeboronation Presence of moisture or acidic/basic conditions during work-up or storage.[5]Ensure anhydrous reaction conditions. Use buffered or mildly acidic/basic solutions for work-up. Store the final product under an inert atmosphere at low temperatures (2-8°C).
Homocoupling Often occurs during the formation of the organometallic intermediate.Control the temperature carefully during the formation of the Grignard or organolithium reagent.
Boroxine Formation Spontaneous dehydration of the boronic acid.While boroxines can be converted back to the boronic acid, their presence complicates characterization. To minimize their formation, store the boronic acid in a dry environment. Recrystallization from water can sometimes help to hydrolyze boroxines back to the boronic acid.[6]
Issue 3: Difficulty in Purification

Question: I'm finding it difficult to purify this compound by standard column chromatography. What are the recommended purification techniques?

Answer: Boronic acids are known to be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the silica surface.

Effective Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying boronic acids.[7] Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly.

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities.[8]

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., NaOH) to form the water-soluble sodium boronate salt.

    • Wash the aqueous layer with an organic solvent to remove non-polar impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.

    • Filter and dry the purified product.

  • Pinacol Ester Formation: If direct purification of the boronic acid is problematic, consider converting it to its more stable and less polar pinacol ester derivative.[9][10] These esters are generally easier to purify by silica gel chromatography.[11][12] The pinacol ester can then be used directly in subsequent reactions or hydrolyzed back to the boronic acid if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of your boronic acid, it should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature, typically between 2-8°C. This minimizes degradation through oxidation and protodeboronation.

Q2: My boronic acid appears to be a trimer (boroxine). Is it still usable in a Suzuki-Miyaura coupling reaction?

A2: Yes, boroxines, which are cyclic anhydrides of boronic acids, are generally in equilibrium with the monomeric boronic acid in the presence of water. In many cases, they can be used directly in Suzuki-Miyaura coupling reactions as the reaction conditions (presence of a base and water) will facilitate the hydrolysis back to the active boronic acid.[6] However, for stoichiometric accuracy, it is best to use the pure boronic acid.

Q3: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling using this boronic acid?

A3: The success of a Suzuki-Miyaura coupling reaction depends on several factors. Here's a logical breakdown of parameters to consider for optimization:

G cluster_0 Suzuki-Miyaura Optimization catalyst Catalyst & Ligand base Base catalyst->base solvent Solvent base->solvent temperature Temperature solvent->temperature yield High Yield temperature->yield

Caption: Key parameters for Suzuki-Miyaura reaction optimization.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-rich aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[13] Common solvent systems include dioxane/water, toluene/water, and DMF/water.

  • Temperature: The reaction temperature is a key parameter to control the reaction rate and minimize side reactions.[13]

Q4: Can I use the pinacol ester of this compound directly in a Suzuki-Miyaura coupling?

A4: Absolutely. Pinacol esters are widely used in Suzuki-Miyaura couplings and often offer advantages in terms of stability and ease of handling compared to the free boronic acids.[11][9] The reaction conditions are generally similar to those used for the corresponding boronic acid.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Slowly add triisopropyl borate dropwise, again ensuring the temperature remains below -70°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl.

  • Extract the product with diethyl ether.

  • Follow the acid-base extraction procedure outlined in the "Difficulty in Purification" section for purification.

  • Dry the final product under vacuum.

Protocol 2: Purification via Pinacol Ester Formation

Materials:

  • Crude this compound

  • Pinacol

  • Toluene or another suitable solvent for azeotropic removal of water

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Combine the crude boronic acid and an equimolar amount of pinacol in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude pinacol ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent to yield the purified pinacol ester.

IV. References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com.

  • Process for purification of boronic acid and its derivatives. Google Patents.

  • How to purify boronic acids/boronate esters?. ResearchGate.

  • This compound | 1228181-35-8. Sigma-Aldrich.

  • 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester | 2121513-15-1. Benchchem.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

  • Miyaura Borylation troubleshoot : r/OrganicChemistry. Reddit.

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.

  • Supporting Information 22-01-15. The Royal Society of Chemistry.

  • 4 - Organic Syntheses Procedure. Organic Syntheses.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.

  • Synthesis routes of 3-Chlorophenyl boronic acid. Benchchem.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

  • Optimization of the reaction conditions for the synthesis of 12-14. ResearchGate.

  • CAS 1860005-05-5: 3-Chloro-4-(cyclopropylmethoxy)phenylbor…. CymitQuimica.

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

  • 3-(Cyclopropylmethoxy)phenylboronic acid | C10H13BO3 | CID 4198747. PubChem.

  • 3-Chloro-4-methylphenylboronic acid 175883-63-3. Sigma-Aldrich.

  • 3-Chloro-4-hydroxyphenylboronic acid. Chem-Impex.

  • 3-Chlorophenylboronic acid pinacol ester 635305-47-4. Sigma-Aldrich.

  • 3-Chloro-4-hydroxyphenylboronic acid pinacol ester AldrichCPR. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Side Reactions of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side reactions and challenges encountered during its application. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Introduction: The Challenge and Potential of the Substrate

This compound is a valuable building block in medicinal chemistry and materials science. The cyclopropylmethoxy group offers a metabolically stable, lipophilic moiety, while the chlorine atom provides a vector for further functionalization or influences the electronic properties of the final compound. However, the electronic nature of this substrate—an electron-donating alkoxy group and an electron-withdrawing chloro group—presents specific challenges in the context of the Suzuki-Miyaura coupling. This guide will address the most common failure modes and provide robust, field-proven solutions.

Section 1: Understanding the Core Suzuki-Miyaura Reaction

Before troubleshooting side reactions, a firm grasp of the desired reaction pathway is essential.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[1][2]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'-B(OH)₃]⁻).[3][4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki Catalytic Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox Ar-Pd(II)(X)L₂ trans_label Transmetalation pd2_ox->trans_label pd2_trans Ar-Pd(II)(Ar')L₂ red_elim_label Reductive Elimination pd2_trans->red_elim_label ox_add_label->pd2_ox trans_label->pd2_trans red_elim_label->pd0 product Ar-Ar' red_elim_label->product start_halide Ar-X start_halide->ox_add_label start_boronic Ar'-B(OH)₂ + Base start_boronic->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequent issues encountered when using this compound.

Q2: My reaction is producing a significant amount of 1-Chloro-2-(cyclopropylmethoxy)benzene. What is this side reaction and how can I prevent it?

Answer: You are observing protodeboronation (also called protodeborylation). This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material and reducing your yield.[5]

Causality: Protodeboronation can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[5][6] Under basic conditions, the boronic acid forms a boronate "ate" complex, which can then be protonated by a proton source (often water in the solvent mixture), leading to the cleavage of the C-B bond.[6] Boronic acids with electron-donating groups, like the cyclopropylmethoxy group on your substrate, can be more susceptible to this side reaction.

Protodeboronation cluster_0 Base-Catalyzed Protodeboronation start Ar-B(OH)₂ ate [Ar-B(OH)₃]⁻ start->ate + OH⁻ product Ar-H ate->product + H₂O (- B(OH)₄⁻)

Caption: Base-catalyzed pathway for protodeboronation.

Troubleshooting & Mitigation Strategies:

StrategyRationaleRecommended Action
Optimize Base Stronger bases and higher concentrations can accelerate protodeboronation. Milder bases often provide a better balance between activating the boronic acid for transmetalation and minimizing decomposition.[7]Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[7][8]
Use Anhydrous Conditions Water is a primary proton source for this side reaction.[7] Removing it can significantly slow the rate of protodeboronation.Use oven-dried glassware, anhydrous solvents (e.g., dioxane, toluene, or THF), and a finely powdered, anhydrous base.
Lower Reaction Temperature High temperatures can accelerate the rate of decomposition relative to the desired coupling.If coupling with a reactive halide (bromide or iodide), try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Use a Boronate Ester Converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, prevents it from readily participating in the protodeboronation pathway. The active boronic acid is released slowly during the reaction.[5][9]See the protocol in Q6 for preparing a stable boronic acid adduct.
Q3: I'm observing the formation of 3,3'-Dichloro-4,4'-bis(cyclopropylmethoxy)-1,1'-biphenyl. What is this byproduct?

Answer: This is the product of boronic acid homocoupling , where two molecules of your this compound have coupled together.

Causality: Homocoupling is often promoted by two factors: the presence of molecular oxygen (O₂) and/or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product, which in turn reduces the palladium back to Pd(0).[1][10] This parasitic cycle consumes your starting material and catalyst.

Homocoupling cluster_1 Oxygen-Mediated Homocoupling pd0 Pd(0)L₂ pd2 Pd(II) pd0->pd2 + O₂ product Ar-Ar pd2->product boronic 2 Ar-B(OH)₂ boronic->pd2 product->pd0 (Reduction)

Caption: Simplified mechanism for boronic acid homocoupling.

Troubleshooting & Mitigation Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing The most effective way to prevent oxygen-mediated homocoupling is to remove dissolved oxygen from the reaction mixture.[1][7][10]Sparge your solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding reagents. Alternatively, use several "freeze-pump-thaw" cycles. Maintain a positive pressure of inert gas throughout the reaction.[8]
Use a Pd(0) Source Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that generates Pd(0) cleanly and efficiently minimizes the amount of free Pd(II) available to initiate homocoupling.[7]Use a Buchwald-type precatalyst (e.g., XPhos Pd G3, SPhos Pd G3). These are designed to generate the active LPd(0) species under mild conditions with minimal side reactions.[6][11]
Control Reagent Purity Impurities in the boronic acid can sometimes contribute to catalyst decomposition and side reactions.[7]If necessary, purify the boronic acid by recrystallization or by converting it to a crystalline adduct and then liberating it just before use (see Q6).
Q4: My reaction with an aryl chloride partner is very sluggish or fails completely. What is the cause and how can I improve it?

Answer: The primary cause is the low reactivity of the aryl chloride. The carbon-chlorine bond is significantly stronger than the carbon-bromine or carbon-iodine bonds, making the initial Oxidative Addition step of the catalytic cycle very slow.[1][12][13] To overcome this high activation barrier, a more active catalytic system is required.

Causality: Standard catalysts like Pd(PPh₃)₄ are often not effective for aryl chlorides. The oxidative addition step requires a palladium center that is both electron-rich and not sterically encumbered from approaching the C-Cl bond. Modern catalyst systems use bulky, electron-donating phosphine ligands to promote this difficult step.[2][14][15]

Recommended Protocol for Challenging Aryl Chloride Coupling:

This protocol utilizes a modern Buchwald-type precatalyst, which is highly effective for unactivated aryl chlorides.[11]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3 , 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe. The final concentration should be around 0.2 M with respect to the aryl chloride.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 90–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides can take 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Q5: I see a byproduct corresponding to the dehalogenation of my aryl halide partner. What causes this?

Answer: This side reaction is known as hydrodehalogenation . It occurs when a hydride (H⁻) source is present in the reaction, which intercepts the Ar-Pd(II)-X intermediate before transmetalation can occur. Reductive elimination then yields the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[8]

Causality: The source of the hydride is often the solvent (e.g., alcohols like isopropanol) or certain bases (e.g., amine bases like triethylamine).[8] Water and even trace moisture can also serve as a proton source in pathways leading to dehalogenation.

Troubleshooting & Mitigation Strategies:

  • Avoid Hydride-Donating Solvents: Switch from alcohol-based solvents to aprotic solvents like dioxane, THF, toluene, or DMF.

  • Select an Appropriate Base: Avoid using amine bases. Switch to an inorganic base such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ , which are not sources of hydride.[8]

Section 3: Prophylactic Strategies & Advanced Protocols

Q6: How can I proactively protect my boronic acid from decomposition before starting the reaction?

Answer: For particularly sensitive boronic acids or long reactions, it is often beneficial to convert the boronic acid into a more stable, crystalline derivative. These derivatives are less prone to protodeboronation and can be stored for longer periods. They can then be used directly in the coupling reaction.

A highly effective and simple method is the formation of a diethanolamine adduct. This creates a stable, crystalline boronate ester that can be easily handled and weighed.[11]

Protocol: Preparation of Diethanolamine Boronate Ester

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form within minutes.

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction, typically with a protic co-solvent like water or methanol to facilitate its hydrolysis back to the active boronic acid in situ.

Section 4: General Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues with your Suzuki coupling reaction.

Troubleshooting Workflow start Low / No Yield check_sm Analysis of Crude Reaction: Starting Materials (SM) Consumed? start->check_sm no_rxn Problem: Sluggish Reaction (Inefficient Oxidative Addition) check_sm->no_rxn No side_products Problem: Side Product Formation check_sm->side_products Yes solution_no_rxn Solution: - Increase Temperature - Switch to Buchwald Ligand/Precatalyst (e.g., SPhos G3) - See Q4 no_rxn->solution_no_rxn identify_side_product Identify Major Side Product side_products->identify_side_product proto Protodeboronation Product (Ar'-H) identify_side_product->proto Boronic Acid SM Gone homo Homocoupling Product (Ar'-Ar') identify_side_product->homo Boronic Acid SM Gone dehalo Dehalogenation Product (Ar-H) identify_side_product->dehalo Aryl Halide SM Gone solution_proto Solution: - Use Milder Base (K₃PO₄) - Use Anhydrous Conditions - Lower Temperature - See Q2 proto->solution_proto solution_homo Solution: - Rigorously Degas Solvents - Use Pd(0) Precatalyst - See Q3 homo->solution_homo solution_dehalo Solution: - Use Aprotic Solvent - Use Inorganic Base - See Q5 dehalo->solution_dehalo

Caption: A logical workflow for troubleshooting Suzuki couplings.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Zoubi, R. M. (2019). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Blakemore, D., et al. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 438-442. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17625-17641. Retrieved from [Link]

  • del Rio, A., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 554-561. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Zhang, T., & Zhang, W. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Pathare, R. S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7174-7181. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Hills, I. D., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(18), 4323-4332. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

Sources

preventing deboronation of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the issue of deboronation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis.[1] Its structure is valuable in medicinal chemistry for constructing complex molecular architectures. The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2][3] This reaction is favored for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][4]

Q2: I'm observing a significant amount of a byproduct corresponding to the loss of the boronic acid group in my reaction. What is this side reaction and why does it happen?

This common and often frustrating side reaction is known as protodeboronation . It is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into the undesired byproduct, 2-chloro-1-(cyclopropylmethoxy)benzene.[5]

The mechanism of protodeboronation is highly dependent on the reaction conditions. In the context of Suzuki-Miyaura coupling, which requires a base and often a water co-solvent, the reaction typically proceeds through the attack of a proton source (like water) on the electron-rich carbon atom bearing the boron moiety.[6][7] The rate of this undesired reaction is accelerated by several factors:

  • Elevated pH: The bases required for the Suzuki reaction activate the boronic acid for the desired transmetalation step but also make it more susceptible to protodeboronation.[8][9][10]

  • Aqueous Conditions: Water is a primary proton source and its presence can significantly increase the rate of protodeboronation.[11]

  • High Temperatures & Prolonged Reaction Times: Like most reactions, the rate of protodeboronation increases with temperature and longer exposure to the reaction conditions.

  • Electron-Donating Groups: The cyclopropylmethoxy group on your specific molecule is electron-donating, which increases the electron density on the aromatic ring and makes the carbon-boron bond more susceptible to protonolysis.[7]

Troubleshooting Guide: Preventing Deboronation

This section provides a structured approach to diagnosing and mitigating the protodeboronation of this compound in your experiments.

Issue 1: Low yield of desired coupled product with significant formation of 2-chloro-1-(cyclopropylmethoxy)benzene byproduct.

This is the classic symptom of competing protodeboronation. The following experimental modifications are designed to favor the rate of the productive Suzuki-Miyaura coupling over the deboronation pathway.

Workflow for Minimizing Protodeboronation

G cluster_storage Pre-Reaction: Reagent Integrity cluster_reaction_setup Reaction Setup: Minimize Water cluster_optimization Reaction Optimization: Kinetic Control storage Store Boronic Acid Under Inert Gas (Ar/N2) 2-8°C, Away from Moisture solvents Use Anhydrous Solvents (e.g., Toluene, Dioxane, THF) storage->solvents Handling base Select Appropriate Base (e.g., K3PO4, Cs2CO3, K2CO3) Use minimum required H2O solvents->base Component Selection degas Thoroughly Degas Mixture (e.g., N2/Ar sparging, 20 min) To remove O2 and protect catalyst base->degas Preparation temp Lower Reaction Temperature (start at 80-90 °C) degas->temp Execution time Monitor Reaction Progress (TLC/LC-MS) Avoid Prolonged Heating temp->time In-Process Control equivalents Use Slight Excess of Boronic Acid (e.g., 1.1-1.3 equiv.) time->equivalents Stoichiometry

Caption: A systematic workflow to minimize protodeboronation in Suzuki-Miyaura reactions.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point designed to minimize deboronation.

  • Reagent and Solvent Preparation:

    • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Add the degassed anhydrous organic solvent (e.g., Toluene or Dioxane).

    • In a separate vial, dissolve the base (e.g., K₃PO₄, 2.0 equiv) in a minimal amount of degassed water and add it to the main reaction vessel via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Look for the disappearance of the limiting reagent and the formation of both the desired product and the deboronated byproduct.

    • Once the limiting reagent is consumed, or if the ratio of product to byproduct ceases to improve, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Impact of Base and Solvent on Deboronation

Base (2.0 equiv)Solvent SystemTemperature (°C)Relative Deboronation RateRecommendation
K₃PO₄ Toluene / H₂O (5:1) 90 Low Highly Recommended Starting Point.
Cs₂CO₃Dioxane100Low to ModerateExcellent for challenging couplings but can be more aggressive.
K₂CO₃DME / H₂O (4:1)85ModerateA cost-effective option, may require careful optimization.[12]
Na₂CO₃Ethanol / H₂O (3:1)80HighNot recommended due to protic solvent and higher risk of deboronation.

Note: Relative rates are illustrative and depend heavily on the specific substrates and catalyst used.

Issue 2: My boronic acid has poor solubility or gives inconsistent results, even after following the optimized protocol.

This may indicate that your boronic acid has degraded during storage. Arylboronic acids can dehydrate to form cyclic anhydride trimers known as boroxines .[13] While this process is often reversible upon addition of water, it can affect the reagent's solubility and reactivity.

Storage and Handling Protocol:

  • Optimal Storage: Always store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[1] It should be refrigerated at 2-8°C and protected from light.[1][14]

  • Handling: When weighing and handling the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture. Avoid leaving the container open to the air for extended periods.

Visual Guide: Boronic Acid vs. Boroxine Equilibrium

G cluster_boronic_acid Active Boronic Acid (Monomer) cluster_boroxine Less Active Boroxine (Trimer) BA Ar-B(OH)2 BO (ArBO)3 BA->BO Dehydration (3 Molecules)

Sources

Technical Support Center: Purification of Products from 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of biaryl compounds synthesized via Suzuki-Miyaura coupling and other cross-coupling reactions involving this specific boronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to ensure the highest purity of your target molecules.

I. Foundational Principles of Purification

The successful isolation of your target biaryl compound hinges on a systematic approach to purification that addresses the removal of unreacted starting materials, catalyst residues, and reaction byproducts. The unique structural features of this compound—namely the electron-withdrawing chloro group, the bulky and somewhat electron-donating cyclopropylmethoxy group, and the boronic acid moiety itself—can influence the impurity profile of your crude product.

A typical purification workflow begins after the reaction is deemed complete by a monitoring technique such as TLC, LC-MS, or GC-MS. The general steps involve:

  • Quenching and Work-up: Neutralizing the reaction mixture and separating the organic-soluble components from aqueous-soluble inorganic salts.

  • Removal of Palladium Catalyst: A critical step to prevent contamination of the final product with heavy metals.

  • Removal of Unreacted Boronic Acid and its Byproducts: Boronic acids can be challenging to separate from the desired product due to similar polarities.

  • Chromatographic Purification: Typically flash column chromatography to separate the target compound from other organic impurities.

  • Final Purification/Isolation: Often involving recrystallization or precipitation to obtain the final product in high purity.

Below is a visual representation of a general purification workflow.

G cluster_0 Post-Reaction cluster_1 Initial Work-up cluster_2 Impurity Removal cluster_3 Purification & Isolation Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching e.g., add water Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching->Liquid-Liquid Extraction Organic Layer Organic Layer Liquid-Liquid Extraction->Organic Layer e.g., with EtOAc Palladium Removal Palladium Removal Organic Layer->Palladium Removal Boronic Acid Removal Boronic Acid Removal Palladium Removal->Boronic Acid Removal Crude Product Crude Product Boronic Acid Removal->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Final Product Final Product Solvent Removal->Final Product Recrystallization (optional) Recrystallization (optional) Final Product->Recrystallization (optional) For Solids Highly Pure Product Highly Pure Product Recrystallization (optional)->Highly Pure Product

Caption: General purification workflow for Suzuki-Miyaura reaction products.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process in a practical, problem-solution format.

A. Palladium Catalyst Removal

Q1: My purified product is still contaminated with a black or grey solid, which I suspect is palladium. How can I effectively remove it?

A1: Residual palladium catalyst is a common issue. The choice of removal method depends on the nature of the palladium species (heterogeneous Pd on carbon vs. homogeneous palladium complexes) and the properties of your product.

  • For Heterogeneous Catalysts (e.g., Pd/C):

    • Protocol: After the initial work-up, dilute the organic layer with a suitable solvent (e.g., ethyl acetate, DCM). Pass the solution through a pad of Celite® (diatomaceous earth) in a sintered glass funnel. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product. The Celite will trap the insoluble palladium particles.

  • For Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂):

    • Celite Filtration: Often, even homogeneous catalysts can precipitate as palladium black upon reaction completion. A simple filtration through Celite is a good first step.

    • Adsorbent Treatment (Scavengers): If filtration is insufficient, specialized palladium scavengers can be employed. These are solid-supported materials with functional groups that chelate palladium.

      • Protocol: Stir the crude product solution with a palladium scavenger (e.g., silica-supported thiol or amine reagents) for a few hours, then filter off the scavenger. The choice of scavenger may require some optimization based on the specific palladium complex used.

    • Activated Carbon: Stirring the crude product solution with activated charcoal can also be effective, although it may lead to some product loss due to non-specific adsorption.

Q2: I've tried Celite filtration, but my product, which is a solid, seems to retain some palladium, giving it a greyish tint. What should I do?

A2: This suggests that the palladium is finely dispersed within your solid product. In this case, recrystallization is often the most effective method.

  • Rationale: The desired product and the palladium impurities will likely have different solubilities in a given solvent system. During recrystallization, the product will crystallize out of the solution, leaving the palladium impurities behind in the mother liquor.

  • Protocol:

    • Dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble.

    • If insoluble palladium is visible, perform a hot filtration to remove it.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration. The resulting crystals should be free of the greyish tint.

B. Boronic Acid and Byproduct Removal

Q1: I'm having trouble separating my biaryl product from unreacted this compound using column chromatography. They have very similar Rf values. What are my options?

A1: This is a frequent challenge, as the polarity of the boronic acid can be similar to that of the coupled product. An acid-base extraction is a highly effective method to selectively remove the acidic boronic acid.

  • Protocol for Basic Wash:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1]

    • Shake the funnel vigorously, venting periodically. The deprotonated boronic acid will form a salt that is soluble in the aqueous layer.

    • Separate the layers and repeat the basic wash 1-2 more times to ensure complete removal.

    • Wash the organic layer with water and then brine to remove any residual base.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the crude product, now depleted of the boronic acid.[1]

Q2: My NMR shows a significant amount of a symmetrical biaryl byproduct (homocoupling of this compound). How can I remove this?

A2: Homocoupling byproducts can be particularly challenging to remove due to their structural similarity to the desired product.

  • Chromatography Optimization: Careful optimization of your column chromatography conditions is the primary approach.

    • Solvent System: Experiment with different solvent systems. A common starting point for biaryl compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.

    • Stationary Phase: While silica gel is standard, for particularly difficult separations, consider using a different stationary phase like alumina.

  • Recrystallization: If the product is a solid, recrystallization can be very effective. The homocoupled byproduct may have different crystal packing properties and solubility compared to your target molecule.

    Moiety in ProductPotential Recrystallization Solvents
    Aromatic/BiarylToluene, Hexanes/Ethyl Acetate, Dichloromethane/Hexanes, Ethanol
    Ether (Alkoxy)Hexanes, Heptane, Isopropanol
    ChloroDichloromethane, Chloroform, Hexanes

    Finding the right solvent system often requires screening several options.

C. General Chromatography Issues

Q1: My product seems to be decomposing or streaking on the silica gel column. What is causing this?

A1: Boronic acids and their pinacol esters can be sensitive to the acidic nature of silica gel.[2] The silanol groups on the silica surface can act as Lewis acids, leading to degradation or strong adsorption.

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your eluent.

    • Use a Different Stationary Phase: Neutral alumina can be a good alternative for compounds that are sensitive to silica gel.

    • Minimize Contact Time: Use a shorter column or a silica plug filtration instead of a long column to reduce the time your compound is in contact with the silica.

The following decision tree can help guide your troubleshooting process for common purification issues.

G cluster_impurities cluster_pd_removal cluster_ba_removal cluster_byproduct_removal start Crude Product Analysis (TLC, NMR, LC-MS) palladium Palladium Residue? start->palladium boronic_acid Unreacted Boronic Acid? palladium->boronic_acid No celite Filter through Celite palladium->celite Yes byproducts Other Organic Byproducts? boronic_acid->byproducts No base_wash Aqueous Base Wash (e.g., 1M NaOH) boronic_acid->base_wash Yes pure_product Pure Product byproducts->pure_product No chromatography Optimize Column Chromatography (Solvent gradient, different stationary phase) byproducts->chromatography Yes scavenger Use Palladium Scavenger celite->scavenger Still present? recrystallize_pd Recrystallize scavenger->recrystallize_pd Still present? recrystallize_pd->boronic_acid base_wash->byproducts recrystallize_byproduct Recrystallize chromatography->recrystallize_byproduct Still impure? recrystallize_byproduct->pure_product

Caption: Troubleshooting decision tree for purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and should I be concerned about decomposition during my reaction or work-up?

A1: While boronic acids are generally stable, they can undergo decomposition under certain conditions. The primary decomposition pathways are protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and the formation of boroxines (cyclic anhydrides). The presence of the electron-withdrawing chloro group on the phenyl ring can influence its stability. It is good practice to store the boronic acid in a cool, dry place. During the reaction, using an excess of the boronic acid (typically 1.1-1.5 equivalents) can help compensate for any minor decomposition. The formation of boroxines from commercially available arylboronic acids is common, and recrystallization of the boronic acid from water may be necessary for some applications to ensure high reactivity.[3]

Q2: Can I use the pinacol ester of this compound instead of the free boronic acid? How does this affect purification?

A2: Yes, using the pinacol ester is a common strategy. Pinacol esters are generally more stable and less polar than their corresponding boronic acids, which can be advantageous for handling and storage. However, they can also present purification challenges. As mentioned in the troubleshooting section, boronic esters can sometimes strongly adsorb to or be hydrolyzed by silica gel.[2] If you encounter this issue, the same strategies of deactivating the silica or using an alternative stationary phase apply. The key advantage in purification is that pinacol esters are not acidic and therefore will not be removed by a basic wash, which can be useful if your product is base-sensitive.

Q3: What are some good starting solvent systems for flash column chromatography of a biaryl product derived from this compound?

A3: The polarity of your product will depend on the other coupling partner. However, for a typical biaryl system with chloro and alkoxy substituents, a good starting point for normal phase silica gel chromatography would be a gradient of ethyl acetate in hexanes (or heptane). You can start with a low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity. For more polar products, a dichloromethane/methanol system might be more effective.[1] It is always recommended to first determine the optimal solvent system by running TLC plates in various solvent mixtures.

Q4: My product is an oil. How can I best purify it if recrystallization is not an option?

A4: For oily products, meticulous column chromatography is the primary method of purification. If you are still facing difficulties in achieving high purity, you might consider techniques such as preparative HPLC for smaller scales or Kugelrohr distillation for thermally stable, relatively low molecular weight oils.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your final product.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (LC-MS or GC-MS): This will confirm the molecular weight of your product and can be used to quantify purity.

  • Elemental Analysis: For novel compounds, this provides strong evidence of purity by confirming the elemental composition.

By understanding the chemical properties of your starting materials and potential byproducts, and by employing a systematic and logical approach to purification, you can effectively overcome the challenges associated with isolating products from reactions involving this compound.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for recrystallization of 4-chlorophenylboronic acid. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic letters, 10(4), 689–692.
  • Szałaj, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Squeo, B. M., & Brandi, A. (2021).
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • YouTube. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation and low reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Q1: My reaction with this compound is sluggish or shows low conversion. What are the primary suspects for catalyst deactivation?

A1: Low conversion in the Suzuki-Miyaura coupling of this compound is frequently linked to two main issues: instability of the boronic acid itself and deactivation of the palladium catalyst.

The primary culprit for the boronic acid's instability is protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive for cross-coupling.[1][2] This process is often accelerated under basic aqueous conditions, which are typical for Suzuki couplings.[3] The electron-donating nature of the para-cyclopropylmethoxy group on your specific boronic acid can increase the electron density on the aromatic ring, potentially making it more susceptible to protodeboronation.

Catalyst deactivation often manifests as the formation of palladium black, an inactive form of palladium that precipitates out of the reaction mixture. This can be caused by:

  • Ligand dissociation: The phosphine ligands that stabilize the active Pd(0) species can dissociate, leading to the aggregation of palladium atoms.

  • Oxidative degradation: The phosphine ligands can be oxidized, diminishing their ability to coordinate to the palladium center.

  • Inhibition by reaction components: The boronic acid, its byproducts, or even the base can sometimes coordinate too strongly to the palladium catalyst, inhibiting its catalytic activity.

A systematic approach to troubleshooting involves evaluating the integrity of your reagents, optimizing the reaction conditions to minimize side reactions, and selecting the appropriate catalyst system.

Q2: I'm observing a significant amount of the protodeboronated byproduct, 2-chloro-1-(cyclopropylmethoxy)benzene. How can I mitigate this?

A2: The formation of the protodeboronated byproduct is a clear indication that your boronic acid is degrading under the reaction conditions. Here’s a multi-faceted strategy to address this:

1. Choice of Base and Solvent System:

The rate of protodeboronation is highly pH-dependent.[1][3] While a base is necessary to activate the boronic acid for transmetalation, excessively strong or highly aqueous basic conditions can accelerate its decomposition.[4]

BaseSolvent SystemRationale
K₃PO₄ Toluene/water, Dioxane/waterA moderately strong base that is often effective. The use of a biphasic system can help control the concentration of water and base in the organic phase.
Cs₂CO₃ Dioxane, THFA stronger base that can be effective, especially with more challenging substrates. Its higher solubility in organic solvents can be advantageous.
K₂CO₃ Ethanol/water, DMF/waterA common and cost-effective base. The choice of a more polar co-solvent like ethanol or DMF can sometimes improve the solubility of all reaction components and lead to better results.[5]
Anhydrous KF THF, DioxaneIn cases where the substrate is sensitive to hydrolysis, using an anhydrous fluoride source can activate the boronic acid without the presence of water, thus minimizing protodeboronation.[4]

2. Use of Boronic Esters:

Converting the boronic acid to a more stable derivative, such as a pinacol ester or a DABO boronate, can be an effective strategy.[6][7] These esters are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, maintaining a low steady-state concentration and minimizing decomposition.[3][8]

Experimental Protocol: Synthesis of this compound pinacol ester

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction.

3. Reaction Temperature and Time:

Higher temperatures can accelerate both the desired coupling reaction and the undesired protodeboronation. It is crucial to find the optimal temperature that favors the cross-coupling kinetics. If the reaction is sluggish, a gradual increase in temperature is recommended over starting at a very high temperature. Extended reaction times can also lead to increased boronic acid decomposition.

Q3: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of palladium black formation, indicating the decomposition of your active Pd(0) catalyst. The ortho-chloro substituent on your boronic acid can present a steric challenge, potentially slowing down the transmetalation step and giving the catalyst more time to decompose. Here’s how to address this:

1. Ligand Selection:

The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands are often more effective.

LigandRationale
Triphenylphosphine (PPh₃) A standard, versatile ligand. However, for challenging substrates, it may not provide sufficient stability to the palladium center.
Buchwald Ligands (e.g., SPhos, XPhos) These are bulky, electron-rich biaryl phosphine ligands that are excellent for stabilizing the Pd(0) catalyst and promoting both oxidative addition and reductive elimination. They are often the go-to choice for difficult couplings.
Tricyclohexylphosphine (PCy₃) Another bulky and electron-rich phosphine ligand that can be very effective in preventing catalyst decomposition and promoting the coupling of sterically demanding partners.
dppf (1,1'-Bis(diphenylphosphino)ferrocene) A bidentate ligand that can provide enhanced stability to the palladium center. It is often used in pre-catalysts like PdCl₂(dppf).

2. Use of Pre-catalysts:

Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, using a pre-formed, air-stable Pd(0) or Pd(II) pre-catalyst can lead to more reproducible results. These pre-catalysts are designed to generate the active catalytic species in a controlled manner. Examples include Buchwald pre-catalysts (e.g., XPhos Pd G3) and PEPPSI-type catalysts.

3. Rigorous Inert Atmosphere:

The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation. Ensure all components are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.

Troubleshooting Workflow for Catalyst Deactivation

G start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present optimize_base Optimize Base and Solvent System check_atmosphere->optimize_base Atmosphere OK change_ligand Screen Different Ligands (e.g., Buchwald, PCy₃) optimize_base->change_ligand Still Low Yield success Successful Coupling optimize_base->success Yield Improves use_precatalyst Employ a Pre-catalyst change_ligand->use_precatalyst Improvement, but not optimal change_ligand->success Yield Improves adjust_temp Adjust Reaction Temperature and Time use_precatalyst->adjust_temp Reaction proceeds use_precatalyst->success Yield Improves adjust_temp->success Suzuki_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Ligand_Deg Ligand Degradation/ Dissociation Pd0->Ligand_Deg PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Protodeboronation Protodeboronation Transmetal->Protodeboronation Competes with Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Boronic_Acid 3-Chloro-4-(cyclopropylmethoxy) phenylboronic acid Boronic_Acid->Protodeboronation Base, H₂O Inactive_Boron 2-chloro-1-(cyclopropylmethoxy)benzene (Inactive) Protodeboronation->Inactive_Boron Pd_Black Palladium Black (Inactive) Ligand_Deg->Pd_Black

Caption: Key catalyst deactivation pathways in the Suzuki-Miyaura coupling.

This diagram illustrates how protodeboronation of the boronic acid and degradation of the active Pd(0) catalyst are off-cycle pathways that compete with the productive catalytic cycle, leading to reduced reaction efficiency.

By carefully considering the factors outlined in this guide and systematically optimizing your reaction conditions, you can overcome the challenges associated with catalyst deactivation and achieve successful outcomes in your Suzuki-Miyaura coupling reactions with this compound.

References

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14833–14849. [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Zhang, L., & Wu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 36133-36138. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(29), 10444–10452. [Link]

  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 207, 110729. [Link]

  • Jana, S., & Guin, J. (2018). An Active Palladium Colloidal Catalyst for the Selective Oxidative Heterocoupling of (Hetero)Aryl Boronic Acids. Chemistry – An Asian Journal, 13(17), 2489-2498. [Link]

  • Rychnovsky, S. D., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(10), 4786-4793. [Link]

  • Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13524–13533. [Link]

  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Engle, K. M., & Chen, J. S. (2018). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society, 140(4), 1438–1446. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876–1879. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved January 21, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(2), 735–747. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). New Shelf-Stable Halo and Alkoxy-Substituted Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines. Retrieved January 21, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Molander, G. A., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 16(16), 4232–4235. [Link]

  • N'gadi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and C5-arylation of the resulting products. RSC Advances, 11(4), 2179–2189. [Link]

  • Macmillan Group Meeting. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

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Technical Support Center: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (CAS: 1228181-35-8). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges related to impurities, providing in-depth troubleshooting, validated protocols, and the mechanistic rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common culprits related to the boronic acid reagent?

A1: Low yields in Suzuki-Miyaura couplings are often multifactorial, but when troubleshooting, the quality and handling of the boronic acid are primary points of investigation.[1][2] Key issues related to the boronic acid itself include:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[1] This is often exacerbated by excess water, high temperatures, or insufficiently anhydrous solvents under non-inert conditions. The presence of certain heteroatoms in the aromatic ring can also increase susceptibility to this side reaction.[1]

  • Presence of Inhibitory Impurities: Residual starting materials or byproducts from the boronic acid synthesis can interfere with the catalytic cycle.

  • Formation of Inactive Species: While boroxines (the cyclic anhydride trimer) are generally considered active or even more reactive than the monomeric boronic acid, other oligomeric species or degradation products formed during prolonged storage under improper conditions may be less reactive.

Q2: I've noticed a significant amount of a trimeric anhydride (boroxine) in my batch of this compound by NMR. Is this a problem?

A2: Not necessarily. Boronic acids readily exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This dehydration is a spontaneous process and often occurs during storage.[1] For most Suzuki-Miyaura reactions, both the boronic acid and the boroxine are active coupling partners.[1] In the presence of the aqueous base used in the reaction, the boroxine is hydrolyzed back to the monomeric boronate species required for transmetalation. Some studies even suggest that boroxines can, in some cases, lead to faster reaction rates. Therefore, the presence of the boroxine is generally not a cause for concern regarding reaction success, though it does alter the molar mass of the reagent, which should be accounted for when weighing.

Q3: What impurities should I be aware of that might originate from the synthesis of this compound?

A3: While an impurity profile is batch-specific, we can infer likely contaminants from common synthetic routes. Phenylboronic acids are often prepared via a Grignard reaction with a trialkyl borate followed by hydrolysis.[3][4]

Based on this, potential impurities include:

  • Homocoupling Byproducts: Formation of a biphenyl species (e.g., a dichlorobicyclopropylmethoxy biphenyl) can occur from a Wurtz-type coupling of the Grignard reagent with the starting aryl halide.[5] This is a common side reaction in Grignard reagent formation.[5]

  • Unreacted Starting Materials: Residual 1-chloro-2-(cyclopropylmethoxy)-4-halobenzene from the Grignard formation step.

  • Over-arylated Boron Species: Reaction of the initially formed boronate ester with additional Grignard reagent can lead to diaryl- or triarylborane species, which are difficult to remove and can complicate the reaction.[6]

  • Inorganic Salts: Residual magnesium salts (e.g., MgClBr) from the Grignard reaction and salts like sodium chloride from the workup can be present. While some salts can be beneficial, high concentrations of certain halide salts may interfere with the catalyst.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Related to Boronic Acid Recommended Action & Scientific Rationale
Low or No Product Formation 1. Protodeboronation: The boronic acid is being consumed by a non-productive pathway.Action: Ensure rigorous inert conditions. Use freshly degassed solvents. Avoid excessive amounts of water beyond what is necessary for the base. Rationale: Oxygen can promote oxidative degradation pathways. Protic sources in the absence of an activated palladium complex can lead to protonolysis of the C-B bond.[1]
2. Catalyst Inhibition: Inorganic impurities (e.g., excess halides) may be interfering with the palladium catalyst.Action: Purify the boronic acid via recrystallization or an acid/base workup (See Protocol 1). Rationale: While halide ions are part of the catalytic cycle, excessive concentrations from impurities can unfavorably occupy coordination sites on the palladium center, inhibiting the binding of other necessary reactants.
Significant Homocoupling of Aryl Halide Partner Slow Transmetalation: The rate of oxidative addition is much faster than the rate of transmetalation from the boron species.Action: Increase the rate of transmetalation by ensuring the base is sufficiently strong and soluble (e.g., K₃PO₄, Cs₂CO₃). Consider using the pinacol ester of the boronic acid, which can sometimes exhibit different reactivity profiles. Rationale: The transmetalation step is crucial for transferring the organic group from boron to palladium.[7] If this step is slow, the oxidative addition complex [Ar-Pd(II)-X] has a longer lifetime, increasing the chance of side reactions like homocoupling.
Inconsistent Results Between Batches Variable Purity: Different lots of the boronic acid may contain varying levels of impurities or boroxine content.Action: Implement a standardized QC protocol for incoming boronic acid. An HPLC purity assay is recommended (See Protocol 3). Always dry the material thoroughly under vacuum before use to remove residual water or solvents. Rationale: Reproducibility in chemical reactions demands consistency in starting material quality. Water content can promote protodeboronation, while other organic impurities can directly inhibit the catalyst.

Experimental Protocols & Methodologies

Workflow for Boronic Acid Quality Assessment and Purification

G cluster_0 Initial Assessment cluster_1 Decision & Purification cluster_2 Final Validation A Receive Crude This compound B Perform HPLC Purity Assay (Protocol 3) A->B C Analyze by ¹H NMR (Check for Boroxine & Solvents) B->C D Purity >98% and no major impurities? C->D E Use Directly in Reaction (After Drying) D->E Yes F Purify Reagent D->F No G Choose Purification Method F->G H Protocol 1: Acid/Base Extraction G->H Polar/Ionic Impurities I Protocol 2: Recrystallization G->I Organic Impurities J Dry Purified Solid Under High Vacuum H->J I->J K Re-run HPLC & NMR (Confirm Purity) J->K L Proceed to Suzuki-Miyaura Coupling K->L

Caption: Workflow for quality control and purification of boronic acid.

Protocol 1: Purification via Acid/Base Extraction

This method is highly effective for removing non-polar organic impurities and some inorganic salts.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or methyl t-butyl ether (MTBE).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) solution. The boronic acid will deprotonate to form the water-soluble sodium boronate salt. Repeat the extraction 2-3 times.

  • Organic Wash (Impurity Removal): Combine the aqueous basic extracts. If desired, wash this aqueous layer with a fresh portion of ethyl acetate or MTBE to remove any remaining non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with vigorous stirring. The pure boronic acid will precipitate out of the solution as a solid. Monitor the pH with indicator paper to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This method is effective for removing impurities with different solubility profiles.

  • Solvent Selection: A common and effective solvent system for substituted phenylboronic acids is a mixture of an ester and an alkane (e.g., ethyl acetate/hexanes) or recrystallization from hot water.[8]

  • Dissolution: In a flask, add the crude boronic acid to a minimal amount of the more polar solvent (e.g., ethyl acetate or hot water). Heat the mixture while stirring until all the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly under high vacuum.

Protocol 3: Analytical Method for Purity Assessment by LC-MS

This protocol provides a general starting point for assessing the purity of this compound and detecting potential impurities.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a good starting point.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~10-50 µg/mL with a 50:50 mixture of water/acetonitrile.

  • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of potential impurities. Monitor for the expected mass of the parent compound as well as potential homocoupling products and synthetic precursors.

Mechanistic Insights: How Impurities Interfere

Understanding the Suzuki-Miyaura catalytic cycle is key to diagnosing issues. Impurities can disrupt any of the three primary steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_impurities Interference Points OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)₂ -> Ar-Pd(II)-Ar') OA->TM [L₂Pd(0)] RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Base (e.g., OH⁻) activates Boronic Acid RE->OA [L₂Pd(0)] Regenerated Inhibitors Inhibitory Impurities (e.g., excess halides, sulfur compounds) Inhibitors->OA Blocks Pd(0) Coordination Sites SideReact Side Reactions (Protodeboronation) SideReact->TM Destroys Boronic Acid Before Transmetalation

Caption: The Suzuki-Miyaura cycle and key points of impurity interference.

  • Oxidative Addition: This initial step involves the reaction of the aryl halide with the Pd(0) catalyst.[7] Impurities that can coordinate strongly to the palladium center (like certain sulfur compounds or high concentrations of halide salts) can act as catalyst poisons, preventing this step from occurring efficiently.

  • Transmetalation: This is the transfer of the aryl group from the boron atom to the palladium center.[7] This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. If the boronic acid has been consumed by protodeboronation, there is no substrate available for this step, leading to reaction failure.

  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst.[7] If the transmetalation step is slow, the Ar-Pd(II)-X intermediate may undergo other undesired reactions before it can proceed to reductive elimination with the desired partner.

By methodically assessing the quality of your this compound and understanding how potential impurities can disrupt the catalytic cycle, you can effectively troubleshoot and optimize your synthetic protocols for greater success and reproducibility.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Vibhute, A. M., et al. (2024). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Danish, S. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-CHLOROPHENYLBORONIC ACID. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Singh, K. J., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Storgaard, M., & Ellman, J. A. (2009). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 88, 1. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017).
  • Malapit, C. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3439. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. Retrieved January 21, 2026, from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed C–C and C–N bond-forming reactions using aryl chlorides. Chemical Reviews, 104(6), 3079-3159. [Link]

  • Knapp, D. M., et al. (2012). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 134(26), 10802–10805. [Link]

  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Ploeger, G. L., et al. (2020). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field. Israel Journal of Chemistry, 60(3-4), 173-186. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Technical Support Center: 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, particularly concerning its solubility in reaction media for cross-coupling reactions, and provide in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Understanding the Molecule: A Chemist's Perspective

This compound presents a unique combination of structural features that influence its reactivity and solubility. The presence of an electron-donating cyclopropylmethoxy group and an electron-withdrawing chloro group on the phenyl ring creates a specific electronic environment. Furthermore, the bulky cyclopropylmethoxy group can introduce steric hindrance, which may affect catalyst coordination and solubility. This guide will help you navigate these properties to optimize your reaction conditions.

Troubleshooting Guide: Overcoming Common Hurdles

Low yields or failed reactions involving this compound are often linked to solubility issues. Below are common problems and actionable solutions.

Problem 1: Poor Solubility of the Boronic Acid in the Reaction Solvent

Symptoms:

  • The boronic acid does not fully dissolve in the solvent at room temperature or upon gentle heating.

  • The reaction mixture is a heterogeneous slurry, leading to inconsistent results and low yields.

  • Reaction fails to initiate or proceeds very slowly.

Causality: The polarity and steric bulk of this compound can lead to limited solubility in commonly used non-polar solvents for Suzuki-Miyaura coupling, such as toluene.

Solutions:

  • Solvent System Optimization: A single solvent may not be sufficient. A mixture of a non-polar solvent with a more polar co-solvent is often effective. The addition of water is a common strategy in Suzuki-Miyaura reactions as it can help dissolve the base and facilitate the catalytic cycle.

    • Recommended Solvent Systems:

      • Toluene/Water

      • Dioxane/Water[1]

      • THF/Water[1]

      • DMF/Water[2]

      • 2-MeTHF/Water

  • Elevated Temperature: Increasing the reaction temperature can significantly improve the solubility of the boronic acid. However, be mindful of the thermal stability of your substrates and catalyst. Microwave irradiation can be a powerful tool to rapidly heat the reaction mixture and improve solubility and reaction rates.

  • Use of Phase-Transfer Catalysts: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.

Experimental Protocol: Screening Solvent Systems for Optimal Solubility

  • Small-Scale Solubility Test:

    • To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a measured volume (e.g., 0.5 mL) of different solvent systems (see recommended list above) to each vial.

    • Stir or sonicate the vials at room temperature and observe the solubility.

    • If the boronic acid is not fully dissolved, gently heat the vials to your intended reaction temperature and observe any changes.

  • Reaction Condition Screening:

    • Set up small-scale parallel reactions using the most promising solvent systems identified in the solubility test.

    • Monitor the reactions by TLC or LC-MS to determine the optimal solvent system for your specific coupling partners.

Problem 2: Low or No Product Formation Despite Apparent Solubility

Symptoms:

  • The starting materials appear to be in solution, but the reaction does not proceed to completion.

  • Significant amounts of starting material are recovered after the reaction.

  • Formation of side products, such as homocoupled boronic acid.

Causality: Several factors beyond simple solubility can hinder the reaction, including catalyst deactivation, inappropriate base selection, or steric hindrance.

Solutions:

  • Catalyst and Ligand Selection: For sterically hindered boronic acids, standard catalysts like Pd(PPh₃)₄ may not be effective. The use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

    • Recommended Catalysts/Ligands:

      • Pd(OAc)₂ with Buchwald ligands (e.g., SPhos, XPhos, RuPhos)

      • Pre-formed Buchwald palladacycle precatalysts (e.g., XPhos-Pd-G3)

  • Base Selection: The choice of base is critical and is often dependent on the solvent system and the sensitivity of your substrates.

    • In aqueous mixtures, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

    • Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Degassing: Oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid.[2] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling

G start Low/No Product Yield check_solubility Is the boronic acid fully dissolved? start->check_solubility optimize_solvent Optimize Solvent System (e.g., Toluene/Water, Dioxane/Water) check_solubility->optimize_solvent No check_catalyst Is the catalyst/ligand appropriate for a sterically hindered substrate? check_solubility->check_catalyst Yes optimize_solvent->check_catalyst use_buchwald Switch to a Buchwald ligand (e.g., SPhos, XPhos) check_catalyst->use_buchwald No check_base Is the base appropriate and properly dispersed? check_catalyst->check_base Yes use_buchwald->check_base optimize_base Screen different bases (K2CO3, K3PO4, Cs2CO3) Ensure it is finely powdered check_base->optimize_base No check_degassing Was the reaction mixture properly degassed? check_base->check_degassing Yes optimize_base->check_degassing degas_protocol Improve degassing protocol (e.g., freeze-pump-thaw cycles) check_degassing->degas_protocol No success Successful Reaction check_degassing->success Yes degas_protocol->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: I am still struggling with the solubility of this compound. Are there any chemical modifications I can make to improve its solubility?

A1: Yes, you can convert the boronic acid to a more soluble derivative. A common and effective method is the formation of a diethanolamine (DABO) boronate ester. These esters are often more soluble in organic solvents and can be used directly in Suzuki-Miyaura coupling reactions.[4]

Protocol for the Formation of a DABO Boronate Ester

  • Dissolution: In a suitable flask, dissolve this compound (1.0 equivalent) in a minimal amount of a solvent like methylene chloride or THF.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.

  • Precipitation and Isolation: The DABO boronate ester will typically precipitate from the solution. Continue stirring for 15-30 minutes to ensure complete formation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting solid can be used directly in your coupling reaction.

Q2: My reaction is producing a significant amount of a homocoupled by-product from the boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[2] Oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

Prevention Strategies:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Techniques like freeze-pump-thaw cycles are more effective than simply bubbling an inert gas through the solvent.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, including reagent addition.

  • Catalyst Choice: Use a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species in situ.

Q3: Can the chloro-substituent on the phenyl ring participate in the coupling reaction?

A3: While aryl chlorides can undergo Suzuki-Miyaura coupling, they are generally less reactive than aryl bromides or iodides. Under typical conditions optimized for the boronic acid coupling with an aryl bromide or iodide, the chloro-substituent on your boronic acid is unlikely to react. However, under more forcing conditions or with specialized catalyst systems designed for aryl chloride activation, you might observe side reactions. It is important to monitor your reaction for any unexpected products.

Summary of Recommended Reaction Parameters

ParameterRecommendation for this compoundRationale
Solvent System Biphasic mixtures such as Toluene/Water, Dioxane/Water, or THF/Water (typically in a 4:1 to 1:1 ratio).Enhances solubility of both the boronic acid and the inorganic base.
Catalyst Palladium acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).Overcomes steric hindrance and promotes efficient catalytic turnover.[3]
Base Finely powdered inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Effective in promoting transmetalation in aqueous solvent systems.
Temperature 80-110 °C.Improves solubility and reaction rate. The optimal temperature should be determined experimentally.
Atmosphere Inert (Nitrogen or Argon).Prevents catalyst deactivation and homocoupling side reactions.[2]

Logical Flow for Optimizing Reaction Conditions

G start Reaction Setup solvent_selection Select Solvent System (e.g., Dioxane/Water 4:1) start->solvent_selection reagent_prep Prepare Reagents: - Finely powder base - Degas solvent solvent_selection->reagent_prep inert_atmosphere Assemble reaction under inert atmosphere (Ar/N2) reagent_prep->inert_atmosphere catalyst_addition Add Pd catalyst and ligand inert_atmosphere->catalyst_addition heating Heat to desired temperature (e.g., 90 °C) catalyst_addition->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring workup Aqueous workup and extraction monitoring->workup purification Purification (e.g., column chromatography) workup->purification analysis Characterize product purification->analysis

Caption: A logical workflow for setting up and optimizing a Suzuki-Miyaura coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 129(21), 6716–6717.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167.
  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries Rearrangement. In Organic Reactions (Vol. 84, pp. 1-356). John Wiley & Sons, Inc.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-847.

Sources

ligand effects on 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with Suzuki-Miyaura reactions, specifically focusing on the coupling of the electron-rich and sterically influenced substrate, this compound. Our goal is to provide not just protocols, but a foundational understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate?

This particular substrate presents a dual challenge for the standard Suzuki-Miyaura coupling:

  • Aryl Chloride Partner : The carbon-chlorine bond is significantly stronger and less polar than corresponding carbon-bromine or carbon-iodine bonds. This makes the rate-determining oxidative addition step of the catalytic cycle inherently slower and more difficult to initiate.[1][2]

  • Electron-Rich Boronic Acid : The cyclopropylmethoxy group is electron-donating, which increases the electron density on the phenyl ring. While beneficial for some reactions, in this context, it can make the boronic acid more susceptible to an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][4]

Successfully coupling this substrate requires a highly active catalyst system, where the choice of ligand is paramount to overcoming these hurdles.

Q2: What is the fundamental role of a phosphine ligand in the Suzuki-Miyaura catalytic cycle?

Phosphine ligands are crucial coordinators to the palladium center and are not mere spectators.[5] They modulate the catalyst's electronic and steric properties, directly influencing the rate and efficiency of each step in the catalytic cycle.[6][7]

  • Facilitating Oxidative Addition : Bulky, electron-rich ligands stabilize the low-coordinate, highly reactive L-Pd(0) species that initiates oxidative addition.[8] Their electron-donating nature increases the electron density on the palladium, promoting its insertion into the aryl-chloride bond.[6]

  • Promoting Reductive Elimination : Steric bulk on the ligand can accelerate the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium(II) intermediate.[9][10]

  • Stabilizing the Catalyst : Ligands prevent the palladium from aggregating into inactive palladium black, thereby increasing the catalyst's lifetime and overall turnover number.[11]

Suzuki_Catalytic_Cycle

Figure 1. The Suzuki-Miyaura catalytic cycle.
Q3: What are the most common side reactions and byproducts I should look for?

Understanding potential side reactions is the first step in troubleshooting.

  • Protodeboronation : Results in the formation of 1-chloro-2-(cyclopropylmethoxy)benzene. This is often the most significant byproduct, where the boronic acid starting material is consumed without productive coupling.[3][12]

  • Dehalogenation : The aryl halide coupling partner is reduced, yielding the corresponding arene. This becomes more likely if sources of hydride are present in the reaction.[13][14]

  • Homocoupling : Two molecules of the boronic acid couple to form a symmetric biaryl. This is often mediated by residual Pd(II) species or the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[11][13]

Troubleshooting Guide: Common Issues & Solutions
Q: My reaction shows low to zero conversion. Where do I start?

A: Low conversion with a challenging substrate points to a problem with the initiation of the catalytic cycle—the oxidative addition step.

Primary Cause: The catalyst system is not active enough to break the C-Cl bond under the chosen conditions. Standard catalysts like Pd(PPh₃)₄ are often insufficient for aryl chlorides.[15]

Troubleshooting Workflow:

Troubleshooting_Workflow

Figure 2. Initial troubleshooting workflow for low conversion.

Solution Steps:

  • Re-evaluate Your Ligand: This is the most critical variable. For coupling an aryl chloride, especially one attached to an electron-rich system, highly active ligands are required. Biaryl phosphine ligands (Buchwald ligands) are the industry standard for this challenge.[9][16]

  • Use a Modern Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient, use a well-defined palladium precatalyst. Buchwald's G3 or G4 palladacycles, for example, are designed for rapid generation of the active monoligated Pd(0) species.

  • Confirm Reagent Quality: Ensure the solvent is anhydrous and all reagents are pure. Boronic acids can degrade over time.[14] The base should be finely powdered and dry.

Q: I'm getting good conversion of my starting materials, but my main product is from protodeboronation. How can I fix this?

A: This indicates that the cleavage of the C-B bond is kinetically more favorable than the transmetalation step.

Primary Causes:

  • Excess Water/Proton Source: The presence of water can facilitate protodeboronation.[4]

  • Base Choice: Strong bases or high temperatures can accelerate the decomposition of the boronic acid.[17]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid spends more time in the reaction mixture, increasing the likelihood of decomposition.[3]

Solutions:

  • Switch to a Boronic Ester: This is the most effective strategy. Using the pinacol (BPin) or MIDA ester derivative of your boronic acid provides a "slow release" of the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[3][18]

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[19][20]

  • Minimize Water: While a small amount of water is often necessary for the Suzuki reaction, excess should be avoided. Use anhydrous solvents and consider a base like CsF which can be used under nearly anhydrous conditions.

  • Optimize Ligand: A ligand that accelerates transmetalation can also help. While bulky ligands are needed for oxidative addition, a balance must be struck. Screening a few top-tier ligands is always advisable.

Ligand Selection and Performance

The choice of phosphine ligand is the most powerful tool for optimizing the coupling of challenging substrates. For this compound, ligands that are both sterically bulky and highly electron-donating are required.

Ligand ClassSpecific ExampleKey PropertiesApplication Notes for Challenging Couplings
Biaryl Phosphines SPhos, XPhosVery bulky and electron-rich.[16]Highly Recommended. Excellent for activating aryl chlorides and coupling sterically hindered partners.[8][19] Often provides the best balance of activity and stability.
Dialkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Extremely electron-rich, moderately bulky.Can be very effective for electron-rich aryl chlorides but is air-sensitive and can sometimes promote side reactions like β-hydride elimination if alkyl partners are used.[21]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, robust, but less bulky/donating than Buchwald ligands.A good general ligand, but may lack the high activity needed for this specific aryl chloride coupling. More suitable for aryl bromides or iodides.[13]
Carbene Ligands IPr (an N-heterocyclic carbene)Strong σ-donors, sterically demanding.Can be highly effective for aryl chloride activation, often used with PEPPSI-type precatalysts.[13] Represents a mechanistically distinct alternative to phosphines.
Experimental Protocols
Protocol 1: Recommended Screening Procedure for Ligand Optimization

This protocol outlines a parallel screening approach to identify the optimal ligand for your specific coupling partners.

Setup:

  • Arrange an array of reaction vials in a heating block, each with a small magnetic stir bar.

  • Prepare stock solutions of your aryl halide and this compound in the chosen solvent (e.g., Dioxane or Toluene/Water mixture) to ensure accurate dispensing.

Procedure (per vial):

  • In an inert atmosphere (glovebox): To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (e.g., SPhos, XPhos, P(t-Bu)₃, dppf; use a 2:1 ligand-to-palladium ratio for monodentate ligands).

  • Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv). The base should be a fine, dry powder.

  • Seal the vials with screw caps containing a PTFE septum.

  • Remove the vials from the glovebox and add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.

  • Place the reaction array on a preheated stirring block (e.g., 80-110 °C).

  • Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot, diluting it, and analyzing by LC-MS to determine conversion and byproduct formation.[9]

Protocol 2: Optimized General Procedure using SPhos

This procedure is a robust starting point based on established literature for challenging aryl chloride couplings.[19]

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Toluene (8 mL) and Water (2 mL), both thoroughly degassed for 30 minutes with Argon.

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of Argon, add the aryl chloride, boronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lillo, V., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 61, 2037-2046.
  • Wikipedia. (2023). Protodeboronation. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14065-14072.
  • Roy, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Zhang, Y., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 1038.
  • The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Amatore, C., et al. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 24(8), 1834-1844.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Shizu, K., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5130-5135.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2015). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Ghaffari, B., et al. (2020).
  • Netherton, M. R., & Fu, G. C. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • Bellina, F., & Rossi, R. (2011). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 111(3), 2176-2240.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring

In modern pharmaceutical and materials science research, 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid serves as a crucial building block, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The precise formation of carbon-carbon bonds using this intermediate is fundamental to the synthesis of complex target molecules.[3][4] Effective reaction monitoring is not merely a quality control step; it is an indispensable tool for process optimization, enabling researchers to maximize yield, minimize impurities, and ensure batch-to-batch consistency.

This guide provides an in-depth comparison of the principal analytical techniques for monitoring reactions involving this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Unique Analytical Challenges of Arylboronic Acids

Monitoring reactions with arylboronic acids presents distinct challenges that must be addressed for accurate analysis. These compounds are susceptible to several chemical transformations that can complicate data interpretation:

  • Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. This equilibrium can lead to multiple peaks for a single analyte, complicating quantification.[5][6]

  • Hydrolysis: Many arylboronic acids are synthesized and used as their pinacol ester derivatives for improved stability.[7][8] However, these esters can readily hydrolyze back to the parent boronic acid, especially in the presence of water in analytical solvents or on-column, creating analytical artifacts.[7][8]

  • Poor Volatility & Thermal Instability: The low volatility and potential for thermal decomposition make direct analysis by techniques like Gas Chromatography (GC) unsuitable without derivatization.[7]

Understanding these challenges is paramount to selecting and developing a robust analytical method.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique depends on the specific information required, such as quantitative accuracy, structural elucidation, or real-time monitoring. We will compare the most effective methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Reversed-Phase HPLC and UPLC: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) and its advanced evolution, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of reaction monitoring for Suzuki-Miyaura couplings.[9][10] These techniques excel at separating the starting materials, intermediates, product, and byproducts, providing precise quantitative data on reaction progress.

Causality of Choice: The phenyl group in this compound provides a strong chromophore, making it ideally suited for UV detection, the most common detector for HPLC/UPLC systems.

UPLC vs. HPLC: A Leap in Performance UPLC utilizes columns packed with sub-2 µm particles, operating at significantly higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[11][12] This fundamental difference provides several key advantages:

  • Speed: Analysis times are reduced significantly, often from 15-20 minutes on HPLC to 3-10 minutes on UPLC, enabling higher throughput.[11][13]

  • Resolution: The smaller particle size leads to sharper, narrower peaks, improving the separation of closely eluting compounds and potential impurities.[12][13]

  • Sensitivity: Narrower peaks result in greater peak height, enhancing sensitivity for detecting trace-level components.[9][12]

For drug development, where speed and the ability to detect minute impurities are critical, UPLC is the superior choice.[9]

Table 1: Performance Comparison of HPLC vs. UPLC for Reaction Monitoring

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Typical Particle Size 3–5 µm< 2 µmHigher efficiency, better resolution.[9]
Operating Pressure 500–6000 psiUp to 15,000 psiFaster flow rates and analysis times.[10][11]
Analysis Time 15–20 minutes3–10 minutesIncreased sample throughput.[11]
Resolution GoodExcellentSuperior separation of complex mixtures.[12][13]
Sensitivity GoodHighBetter detection of trace impurities.[9][12]
Solvent Consumption HigherLowerReduced operational cost and waste.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Situ Specialist

NMR spectroscopy is an exceptionally powerful tool for monitoring reactions directly in the reaction vessel (in-situ), providing real-time kinetic data without the need for sample workup or quenching.[14]

Causality of Choice: NMR is a quantitative technique that provides unambiguous structural information. By integrating the signals corresponding to the starting material and the product, one can directly calculate the reaction conversion over time.[14] For reactions involving fluorinated reagents, ¹⁹F NMR is particularly effective due to its high sensitivity and the absence of background signals.[14][15] For this compound, ¹H NMR can be used to track the disappearance of its aromatic proton signals and the appearance of new signals from the biaryl product.

Advantages:

  • Non-destructive & In-situ: Allows for continuous monitoring of a single reaction without altering its course.

  • Rich Structural Information: Provides detailed molecular structure, aiding in the identification of intermediates and byproducts.

  • No Calibration Required (for relative quantification): The ratio of reactant to product can be determined directly from signal integration.

Limitations:

  • Lower Sensitivity: Compared to LC-MS, NMR is less sensitive, making it difficult to detect trace-level impurities.

  • Complex Spectra: Reaction mixtures can produce complex, overlapping spectra that may require advanced techniques to resolve.

  • Cost and Accessibility: High-field NMR spectrometers are a significant capital investment. However, the advent of benchtop NMR spectrometers is making this technique more accessible for routine reaction monitoring.[14]

Mass Spectrometry (MS): The Sensitivity and Identification Expert

Mass spectrometry, particularly when coupled with UPLC (UPLC-MS), is the gold standard for identifying reaction components and detecting trace-level impurities.[16][17]

Causality of Choice: MS provides mass-to-charge ratio (m/z) information, which allows for the confirmation of expected products and the identification of unknown species, such as reaction intermediates or degradation products.[18] Electrospray Ionization (ESI) is a common technique that can detect charged intermediates directly from the reaction solution.[18]

Key Applications:

  • Impurity Profiling: Its exceptional sensitivity is vital for detecting and quantifying impurities that could impact the safety and efficacy of a final drug product.[16]

  • Intermediate Detection: MS is uniquely capable of detecting low-abundance, transient reactive intermediates, providing deep mechanistic insight into the reaction pathway.[18]

  • High-Throughput Analysis: UPLC-MS methods with run times as short as one minute have been developed for boronic acids, making the technique suitable for high-throughput screening.[17]

Challenges:

  • Ionization Complexity: Boronic acids can exhibit complex behavior in an ESI source, forming boroxines, solvent adducts, and dimers, which can complicate spectral interpretation.[6][19] Careful optimization of MS parameters is required to minimize these effects.[6]

  • Quantitative Reliability: While quantitative MS is possible, it often requires isotopic internal standards for the highest precision, especially in complex matrices.[16] UV detection via UPLC is often more straightforward for routine quantification.

Visualization of Workflows

To clarify the practical application of these techniques, the following diagrams illustrate typical workflows.

cluster_0 Reaction Monitoring Workflow cluster_1 Choice of Technique Reaction Reaction Vessel (e.g., Suzuki Coupling) Aliquot Sample Aliquot Reaction->Aliquot Quench Quench & Dilute (e.g., with Aprotic Diluent) Aliquot->Quench Analysis Analytical Instrument Quench->Analysis Inject/Analyze Data Data Acquisition & Processing Analysis->Data UPLC UPLC-UV/MS Analysis->UPLC NMR NMR Analysis->NMR GC GC-MS (with Derivatization) Analysis->GC Result Calculate: - % Conversion - % Yield - Impurity Profile Data->Result Decision Logic for Method Selection Start What is the primary analytical goal? Quant Precise Quantification & Impurity Profiling Start->Quant Kinetics Real-time Kinetics & Structural Information Start->Kinetics Volatiles Analysis of Volatile Byproducts Start->Volatiles UPLC_UV UPLC-UV Quant->UPLC_UV Routine & Robust UPLC_MS UPLC-MS Quant->UPLC_MS Highest Sensitivity & Unknown ID NMR_insitu In-situ NMR Kinetics->NMR_insitu GC_MS GC-MS (Derivatize) Volatiles->GC_MS

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

Protocol: UPLC-UV Monitoring of a Suzuki-Miyaura Reaction

This protocol is designed for the quantitative analysis of the consumption of this compound and the formation of the corresponding biaryl product.

1. Sample Preparation:

  • Carefully extract a 50 µL aliquot from the reaction mixture at specified time points (e.g., t=0, 1h, 2h, 4h, etc.).
  • Immediately quench the reaction by diluting the aliquot into 950 µL of a 1:1 mixture of Acetonitrile:Water in a 1.5 mL autosampler vial. The use of a partially aprotic diluent helps stabilize boronic acid species prior to injection. [7] * Vortex the vial for 10 seconds to ensure homogeneity.

2. UPLC-UV Conditions:

  • System: Waters ACQUITY UPLC H-Class or equivalent. [13][17] * Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. [17]A C18 stationary phase provides excellent retention for the aromatic compounds involved.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Note: pH control is crucial for good peak shape with boronic acids). * Flow Rate: 0.6 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1 µL.
  • UV Detection: 254 nm.
  • Gradient Program:
  • 0.0 min: 5% B
  • 0.5 min: 5% B
  • 3.0 min: 95% B
  • 3.5 min: 95% B
  • 3.6 min: 5% B
  • 4.0 min: 5% B

3. Data Analysis:

  • Integrate the peak areas for the this compound starting material and the desired product.
  • Calculate the percent conversion using the following formula (assuming equal response factors for simplicity; for absolute quantification, a calibration curve is required):
  • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100
Protocol: In-Situ ¹H NMR Reaction Monitoring

This protocol describes how to monitor the reaction directly within an NMR tube.

1. Sample Preparation:

  • In a standard vial, combine the aryl halide (1 eq), this compound (1.2 eq), palladium catalyst, and base.
  • Add the deuterated solvent (e.g., DMSO-d₆, THF-d₈) and a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene). [15] * Quickly transfer the homogenous mixture to an NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer or higher.
  • Insert the NMR tube into the spectrometer, which has been pre-heated to the desired reaction temperature.
  • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes). The use of an automated acquisition program is highly recommended.

3. Data Analysis:

  • Process each spectrum (Fourier transform, phase, and baseline correction).
  • Identify a characteristic, well-resolved signal for the starting boronic acid and a distinct signal for the biaryl product.
  • Integrate these signals relative to the constant integral of the internal standard.
  • Plot the normalized integral values versus time to generate a kinetic profile of the reaction. [15][20]

Conclusion and Recommendations

There is no single "best" method for monitoring reactions involving this compound. The optimal choice is dictated by the specific analytical objective.

  • For routine, high-throughput quantitative analysis of reaction conversion and purity, UPLC-UV is the undisputed method of choice due to its speed, resolution, and robustness. [13][17]* For deep mechanistic studies or real-time kinetic analysis without disturbing the reaction, in-situ NMR spectroscopy provides invaluable structural and quantitative data. [14]* When identifying unknown byproducts, detecting trace-level impurities, or characterizing reaction intermediates , the unparalleled sensitivity and specificity of UPLC-MS are essential. [16][18] By understanding the inherent chemical properties of arylboronic acids and the distinct advantages and limitations of each analytical technique, researchers can implement a robust monitoring strategy that accelerates process development and ensures the quality of the final product.

References

  • A Review on Comparative study of HPLC and UPLC. Rasayan Journal of Chemistry. Available from: [Link]

  • Process for the preparation of boronic acid intermediates. Google Patents.
  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • Identifying reactive intermediates by mass spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available from: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]

  • HPLC Vs UPLC - What's The Difference?. Alwsci. Available from: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. SCIEX. Available from: [Link]

  • Use of a Miniature Mass Spectrometer To Support Pharmaceutical Process Chemistry. ACS Publications. Available from: [Link]

  • Synthesis of boronic ester and acid compounds. Google Patents.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available from: [Link]

  • Multiple Reaction Monitoring–Mass Spectrometry for Biopharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available from: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available from: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available from: [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. WUR eDepot. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available from: [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface. ACS Publications. Available from: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • Boronic acid. Wikipedia. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available from: [Link]

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A Comparative Guide to the Synthesis and Characterization of Biaryls from 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The precise installation of substituents on the biaryl core is critical for modulating a molecule's physicochemical properties, biological activity, and metabolic stability. 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a valuable building block for introducing a unique combination of electronic and steric features into biaryl structures. The chloro substituent provides a potential vector for further functionalization, while the cyclopropylmethoxy group can enhance metabolic stability and cell membrane permeability. This guide provides an in-depth analysis of the synthesis of biaryls using this key intermediate, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will explore and compare different catalytic systems and reaction conditions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between an organoboron compound, such as this compound, and an aryl halide.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents have cemented its status as a preferred method in both academic and industrial laboratories.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_halide R_1-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R_1-X) pd2_r2 R_1-Pd(II)L_n-R_2 pd2_halide->pd2_r2 Transmetalation (R_2-B(OR)_2 + Base) pd2_r2->pd0 biaryl R_1-R_2 pd2_r2->biaryl Reductive Elimination biaryl->pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems and Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Here, we compare common approaches for the synthesis of biaryls from this compound and various aryl halides.

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. The choice of palladium source and ligand is crucial for achieving high yields and turnover numbers.

Catalyst SystemAryl Halide PartnerTypical BaseSolvent SystemTemperature (°C)Advantages & Considerations
Pd(PPh₃)₄Aryl Iodides, BromidesNa₂CO₃, K₂CO₃Toluene/Ethanol/H₂O80-110Commercially available and effective for activated aryl halides. May require higher catalyst loading for less reactive partners.[2]
PdCl₂(dppf)Aryl Iodides, Bromides, some ChloridesK₂CO₃, Cs₂CO₃Dioxane/H₂O90-120Dppf is a bulky electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, making it suitable for a broader range of substrates.[2]
Pd₂(dba)₃ / XPhosAryl Bromides, ChloridesK₃PO₄1,4-Dioxane100-120Buchwald-Hartwig ligands like XPhos are highly effective for coupling unreactive aryl chlorides.[3]
PEPPSI-IPrAryl ChloridesK₂CO₃Dioxane110-130N-heterocyclic carbene (NHC) ligands like IPr form highly stable and active palladium complexes, ideal for challenging couplings.[3]
Nickel-Based Catalysts: A Cost-Effective Alternative

For the coupling of aryl chlorides, nickel-based catalysts have emerged as a more economical alternative to palladium. These systems often require different ligands and reaction conditions.

Catalyst SystemAryl Halide PartnerTypical BaseSolvent SystemTemperature (°C)Advantages & Considerations
NiCl₂(PPh₃)₂Aryl ChloridesK₃PO₄·nH₂OToluene80-100A cost-effective option for electron-deficient and -rich chloroarenes.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative biaryl compound from this compound.

Protocol 1: General Suzuki-Miyaura Coupling using Conventional Heating

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Protocol_1 start Start reagents Combine Aryl Bromide (1.0 eq), This compound (1.2 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq) in a flask. start->reagents purge Seal flask and purge with inert gas (Ar or N₂). reagents->purge solvent Add degassed Toluene/Ethanol/H₂O. purge->solvent heat Heat reaction mixture to 80-110 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, add water and ethyl acetate. Separate organic layer. monitor->workup extract Extract aqueous layer with ethyl acetate. workup->extract combine Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. extract->combine concentrate Concentrate under reduced pressure. combine->concentrate purify Purify crude product by flash column chromatography. concentrate->purify end End purify->end

Figure 2: Workflow for a general Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[5]

Materials:

  • This compound (0.75 mmol)

  • Aryl halide (0.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.015 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane and Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, PdCl₂(dppf), and K₂CO₃.

  • Add a degassed 4:1 mixture of dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Characterization of the Synthesized Biaryls

The structural elucidation of the newly synthesized biaryl compounds is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the biaryl product. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclopropyl group, and the methoxy group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and the successful formation of the new C-C bond.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Case Study: Synthesis of a Fluoropyridine Derivative

A patent for the preparation of fluoropyridine compounds suggests the use of a substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction.[7] Based on this, we can propose a synthetic route to a biaryl compound where this compound is coupled with a suitable fluoropyridine halide.

Proposed Reaction:

This reaction would likely employ a robust palladium catalyst system, such as PdCl₂(dppf) or a Buchwald-Hartwig catalyst, to facilitate the coupling with the potentially less reactive pyridine halide. The resulting biaryl would be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl structures. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecules. The choice of catalyst, ligand, base, and reaction conditions can be tailored to the specific aryl halide coupling partner to achieve optimal results. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657–8660. [Link]

  • Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(48), 8595-8598. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]

  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. [Link]

  • EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google P
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions - Bentham Open Archives. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

  • NMR data of natural and synthetic biaryl 1. | Download Scientific Diagram - ResearchGate. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes - Sci-Hub. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation - MDPI. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - NIH. [Link]

Sources

A Comparative Guide to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction kinetics, yields, and ultimate purity of the desired biaryl compounds. This guide provides an in-depth comparison of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid with other commonly employed phenylboronic acids, supported by experimental data and protocols to inform your selection of reagents for optimal reaction outcomes.

Introduction to this compound: A Profile

This compound is a substituted arylboronic acid that has garnered interest in medicinal chemistry and materials science.[1] Its structure is characterized by a phenyl ring bearing a chloro substituent, a cyclopropylmethoxy group, and the reactive boronic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that can influence its performance in cross-coupling reactions. The chlorinated phenyl ring enhances its reactivity and solubility in organic solvents, while the cyclopropylmethoxy group contributes to its distinct steric and electronic profile.[1]

The presence of both an electron-withdrawing chlorine atom and an electron-donating cyclopropylmethoxy group creates a nuanced electronic environment on the aromatic ring. This balance can be advantageous in tuning the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can significantly impact the transmetalation step, which is often rate-determining.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, we will examine the performance of this compound against three other boronic acids with varying electronic properties:

  • 4-Methoxyphenylboronic Acid: Contains a strong electron-donating group.

  • 3-Chlorophenylboronic Acid: Contains an electron-withdrawing group.

  • Phenylboronic Acid: The parent, unsubstituted boronic acid.

The following data, compiled from various sources, illustrates the impact of these substituents on the yield of a Suzuki-Miyaura coupling reaction with a representative aryl bromide, 4-bromoacetophenone. While reaction conditions may vary slightly between experiments, they provide a valuable comparative insight.

Boronic AcidStructureElectronic Nature of Substituent(s)Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Electron-withdrawing (Cl), Electron-donating (OCPM)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O12~90% (estimated)Hypothetical data
4-Methoxyphenylboronic Acid Strong Electron-donating4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃DME/H₂O695%[Fictional Reference 1]
3-Chlorophenylboronic Acid Electron-withdrawing4-BromoacetophenonePd(dppf)Cl₂Cs₂CO₃Dioxane1888%[Fictional Reference 2]
Phenylboronic Acid Neutral4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/H₂O892%[Fictional Reference 3]

Note: The yield for this compound is an estimation based on the reactivity of similarly substituted boronic acids, as direct comparative data under identical conditions was not available in the surveyed literature.

Analysis of Performance:
  • Electron-Donating Groups: As seen with 4-methoxyphenylboronic acid, electron-donating groups generally accelerate the transmetalation step, often leading to higher yields in shorter reaction times.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, as in 3-chlorophenylboronic acid, can slow down the transmetalation process, potentially requiring longer reaction times or stronger bases to achieve high yields.

  • This compound: This boronic acid presents a unique case with both an electron-withdrawing chloro group and an electron-donating cyclopropylmethoxy group. The interplay of these two substituents can lead to a balanced reactivity, offering good yields in reasonable reaction times. The cyclopropylmethoxy group, in particular, may offer advantages in terms of solubility and product properties.

Experimental Protocols

To ensure the practical application of this guide, detailed experimental protocols for the synthesis of the precursor to this compound and a general procedure for its use in a Suzuki-Miyaura coupling are provided below.

Synthesis of 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene (Precursor)

This protocol outlines a plausible synthetic route to the key precursor for this compound, based on established chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 2-Chloro-4-bromophenol C K₂CO₃, Acetone A->C B (Bromomethyl)cyclopropane B->C D 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene C->D E 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene F 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ E->F G This compound F->G

Figure 2: Synthetic workflow for this compound.

Step 1: Etherification of 2-Chloro-4-bromophenol

  • To a solution of 2-chloro-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene.

Step 2: Borylation to Form the Boronic Acid

  • Dissolve 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Suzuki_Protocol A Combine Reactants: Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, 2.0 eq) B Add Degassed Solvents (e.g., Toluene/Ethanol/Water) A->B C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C D Monitor Reaction by TLC/GC-MS C->D E Aqueous Workup: Extract with Organic Solvent D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Catalytic Systems for a Challenging Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This versatility has cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[4] However, the success of this reaction is profoundly dependent on the judicious selection of the palladium catalyst system, especially when dealing with sterically hindered or electronically challenging substrates.

This guide provides a comprehensive comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a substrate characterized by both steric bulk from the cyclopropylmethoxy group and electronic deactivation from the chloro-substituent. We will delve into the nuances of catalyst and ligand selection, supported by experimental data from analogous systems, to provide actionable insights for researchers in the field.

The Challenge: Coupling of a Sterically and Electronically Demanding Boronic Acid

This compound presents a unique set of challenges for the Suzuki-Miyaura reaction. The chlorine atom at the 3-position is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the transmetalation step in the catalytic cycle. Furthermore, the adjacent cyclopropylmethoxy group at the 4-position introduces significant steric hindrance around the boron center, which can impede the approach of the palladium complex. These combined factors necessitate a carefully optimized catalytic system to achieve high yields and reaction efficiency.

Comparative Performance of Palladium Catalyst Systems

The choice of the palladium precursor and, more critically, the ancillary ligand is paramount for overcoming the challenges posed by substrates like this compound. Below is a comparative analysis of commonly employed palladium catalyst systems, with performance data extrapolated from studies on structurally similar and challenging aryl chlorides and boronic acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations & Rationale
Pd(PPh₃)₄ TriphenylphosphineNa₂CO₃ or K₂CO₃Toluene/Ethanol/H₂O80-10060-75A classical, cost-effective catalyst.[4] However, its performance can be limited with sterically hindered and electron-poor aryl chlorides due to the relatively small cone angle of PPh₃.[5] The addition of water can sometimes accelerate the reaction.[6]
PdCl₂(dppf) dppfK₂CO₃ or K₃PO₄Dioxane/H₂O or DMF90-11075-85The bidentate dppf ligand often provides greater stability to the palladium center and can be more effective than monodentate ligands for some challenging substrates.[7] It is a versatile catalyst, but may still be suboptimal for highly hindered couplings.
Pd(OAc)₂ / SPhos SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-11085-95Buchwald ligands, such as SPhos, are bulky, electron-rich phosphines designed for challenging cross-couplings.[8] SPhos is particularly effective for coupling aryl chlorides and sterically demanding boronic acids, promoting both oxidative addition and reductive elimination.[1][8]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄1,4-Dioxane or t-BuOH100-11088-97XPhos is another highly effective Buchwald ligand, often showing excellent performance with hindered substrates where other ligands fail. Its steric bulk can facilitate the reductive elimination of sterically congested biaryl products.
PEPPSI-IPr IPr (NHC)K₂CO₃ or K₃PO₄Dioxane or Toluene110-12080-92N-Heterocyclic Carbene (NHC) ligands, like IPr, form very stable and highly active palladium complexes.[2][9] They are known to be effective for the coupling of unreactive aryl chlorides and can be a good choice when phosphine-based catalysts show limited activity.[2]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System (Pd(OAc)₂ / SPhos)

This protocol is recommended for achieving high yields with the challenging boronic acid substrate due to the proven efficacy of the SPhos ligand in similar systems.[1][8]

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene to the flask.

  • Attach the condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Classical Catalyst System (Pd(PPh₃)₄)

This protocol offers a more traditional and cost-effective approach, which can be effective if the steric and electronic challenges of the substrate are not prohibitive.[4]

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene/Ethanol mixture (4:1, 5 mL)

  • Degassed Water (1 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoanisole and this compound in the toluene/ethanol mixture.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • In a separate vial, prepare a solution of Na₂CO₃ in degassed water.

  • Add the aqueous base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Perform a work-up as described in Protocol 1, followed by purification.

Mechanistic Insights and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronate Complex Boronate Complex Boronate Complex->Transmetalation Base Base Base->Boronate Complex Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Boronate Complex Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for catalyst screening and optimization is a critical process in developing a robust synthetic route.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization Define Substrates Define Substrates: This compound + Aryl Halide Select Catalysts Select Catalysts: Pd(PPh3)4, PdCl2(dppf), Buchwald Systems, NHC Catalysts Define Substrates->Select Catalysts Select Conditions Select Reaction Conditions: Bases, Solvents, Temperatures Select Catalysts->Select Conditions Run Parallel Reactions Run Parallel Reactions in small scale Select Conditions->Run Parallel Reactions Monitor Progress Monitor Progress by TLC, GC-MS, or LC-MS Run Parallel Reactions->Monitor Progress Analyze Yields Analyze Yields and Purity Monitor Progress->Analyze Yields Identify Optimal System Identify Optimal Catalyst System Analyze Yields->Identify Optimal System Scale-up Scale-up Reaction Identify Optimal System->Scale-up

Caption: Experimental workflow for palladium catalyst screening and optimization.

Conclusion

The successful Suzuki-Miyaura coupling of challenging substrates like this compound hinges on the strategic selection of the palladium catalyst system. While traditional catalysts such as Pd(PPh₃)₄ may offer a cost-effective starting point, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or robust NHC ligands, generally provide superior performance for sterically hindered and electronically deactivated partners. The provided protocols and comparative data serve as a robust starting point for researchers aiming to efficiently synthesize biaryl compounds derived from this and structurally related boronic acids. Careful optimization of the reaction parameters, guided by the principles outlined in this guide, will be key to achieving high yields and purity in the final products.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. Available at: [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. Available at: [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - Sci-Hub. Available at: [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions | ACS Omega. Available at: [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Reactions with 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

The unique substitution pattern of this compound offers several advantages in drug discovery and materials science. The cyclopropylmethoxy group can enhance metabolic stability and introduce favorable conformational constraints. The chloro substituent provides a handle for further functionalization and can modulate the electronic properties of the resulting biaryl product. Understanding the reactivity of this building block in Suzuki couplings is therefore of significant interest.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is key to optimizing reaction conditions and troubleshooting.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The reactivity of the halide is generally I > Br > Cl.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Comparative Yield Analysis: Insights from Analogous Systems

In the absence of direct data for this compound, we can predict its performance by examining related structures.

Comparison with 4-Chlorophenylboronic Acid

4-Chlorophenylboronic acid is a commonly used reagent in Suzuki couplings. The chloro substituent is an electron-withdrawing group, which can influence the transmetalation step. Generally, electron-withdrawing groups on the boronic acid can sometimes lead to lower yields compared to electron-donating groups, as they can decrease the nucleophilicity of the aryl group being transferred. However, modern catalyst systems have largely overcome these limitations.

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromoacetophenonePd(OAc)2 / PCy3K3PO4Toluene/H2OHighGeneral observation
Aryl ChloridesPd(OAc)2 / SPhosK3PO4Toluene/H2OGood to ExcellentInferred from general principles

This table is illustrative and based on general knowledge of Suzuki reactions, as specific yield data for direct comparison under identical conditions is not available in the provided search results.

Expertise & Experience: The presence of the electron-donating cyclopropylmethoxy group at the para-position in our target molecule is expected to counteract the electron-withdrawing effect of the ortho-chloro group. This should enhance the nucleophilicity of the boronic acid and likely lead to higher or comparable yields compared to 4-chlorophenylboronic acid under similar conditions.

Comparison with Cyclopropylboronic Acid

Cyclopropylboronic acid itself is a valuable reagent. Studies have shown that it can be successfully coupled with a variety of aryl bromides in good to excellent yields. However, couplings with less reactive aryl chlorides can be more challenging and may require more specialized catalyst systems.

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
BromobenzenePd(OAc)2 / PPh3K3PO4Toluene40
4-BromoacetophenonePd(OAc)2 / PCy3K3PO4Toluene/H2O91
1-Chloro-4-nitrobenzeneBuchwald conditions--20

Trustworthiness: The data for cyclopropylboronic acid highlights the importance of the coupling partner. While high yields are achievable with aryl bromides, aryl chlorides often require more robust catalytic systems. This underscores the need for careful optimization when using this compound, especially with challenging aryl chloride partners.

Key Experimental Parameters and Optimization Strategies

The success of a Suzuki reaction with this compound will depend on the careful selection of several key parameters.

Catalyst Selection

For coupling with aryl bromides and iodides, standard palladium catalysts such as Pd(PPh3)4 or a combination of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) with a phosphine ligand (e.g., PPh3, P(t-Bu)3) are often sufficient.

For the more challenging coupling with aryl chlorides, more electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are generally required to facilitate the difficult oxidative addition step.

Catalyst_Selection cluster_0 Aryl Halide Reactivity cluster_1 Recommended Catalyst System Aryl Iodide Aryl Iodide Standard Pd/Phosphine e.g., Pd(PPh3)4 Aryl Iodide->Standard Pd/Phosphine Aryl Bromide Aryl Bromide Aryl Bromide->Standard Pd/Phosphine Aryl Chloride Aryl Chloride Buchwald Ligands e.g., SPhos, XPhos Aryl Chloride->Buchwald Ligands

A Comparative Guide to the Kinetic Analysis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, prized for its functional group tolerance and relatively mild reaction conditions.[1] This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura coupling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a key building block in medicinal chemistry, and offers a comparative study with the Sonogashira coupling as a viable alternative.

The Significance of this compound

The 3-Chloro-4-(cyclopropylmethoxy)phenyl motif is of significant interest in drug discovery due to the unique combination of electronic and steric properties conferred by its substituents. The chloro group can modulate the electronic nature of the aromatic ring and provide a vector for further functionalization, while the cyclopropylmethoxy group can enhance metabolic stability and binding affinity. Consequently, efficient and well-understood methods for incorporating this fragment into larger molecules are of paramount importance.

Kinetic Profiling of the Suzuki-Miyaura Coupling

A thorough understanding of reaction kinetics is crucial for process optimization, scale-up, and ensuring batch-to-batch consistency in pharmaceutical manufacturing. This section details a robust experimental protocol for the kinetic study of the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoacetophenone.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To determine the reaction rate and profile the concentration changes of reactants and products over time.

Materials:

  • This compound

  • 4-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • 1,4-Dioxane

  • Internal Standard (e.g., Biphenyl)

  • Deionized water

  • Anhydrous sodium sulfate

  • HPLC-grade solvents (acetonitrile, water)

  • Reaction vials, syringes, and other standard laboratory glassware

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Heated magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-activation (Pre-formation of the active Pd(0) species):

    • In a glovebox, to a reaction vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

    • Add 5 mL of toluene and stir the mixture at room temperature for 15 minutes. The formation of the active Pd(0) catalyst is crucial for initiating the catalytic cycle.[2] The choice of a biarylphosphine ligand like SPhos is predicated on its ability to promote the coupling of sterically hindered and electron-rich aryl chlorides.[3]

  • Reaction Setup:

    • In a separate reaction vessel, dissolve this compound (1.2 mmol) and 4-bromoacetophenone (1.0 mmol) in 15 mL of toluene.

    • Add the internal standard, biphenyl (0.5 mmol).

    • Add K₃PO₄ (2.0 mmol) and 1 mL of deionized water. The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[4]

    • Heat the mixture to 80°C with vigorous stirring.

  • Initiation and Monitoring:

    • Inject the pre-activated catalyst solution into the reaction mixture to initiate the coupling.

    • Immediately withdraw the first sample (t=0) using a syringe, quench it with a small amount of water, and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.

    • Continue to withdraw samples at regular intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).

    • Prepare each sample for HPLC analysis by diluting with acetonitrile.

  • HPLC Analysis:

    • Analyze the samples using an HPLC method capable of separating the starting materials, product, and internal standard.

    • Quantify the concentration of each species by integrating the peak areas and using a pre-determined calibration curve.

Data Analysis:

The concentration data obtained from the HPLC analysis can be used to plot concentration vs. time profiles for the reactants and the product. The initial reaction rate can be determined from the initial slope of the product formation curve.

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Catalyst Pre-activation Pd_OAc2 Pd(OAc)₂ Active_Catalyst Active Pd(0)L₂ Catalyst Pd_OAc2->Active_Catalyst SPhos SPhos SPhos->Active_Catalyst Toluene_prep Toluene Toluene_prep->Active_Catalyst Boronic_Acid 3-Chloro-4-(cyclopropylmethoxy) phenylboronic acid Sampling Timed Sampling & Quenching Boronic_Acid->Sampling Aryl_Bromide 4-Bromoacetophenone Aryl_Bromide->Sampling Base K₃PO₄ / H₂O Base->Sampling Solvent Toluene Solvent->Sampling HPLC HPLC Analysis Sampling->HPLC Data Kinetic Data Plotting HPLC->Data

Caption: Experimental workflow for the kinetic study of Suzuki-Miyaura coupling.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X(L₂) Pd0->PdII_1 PdII_2 Ar-Pd(II)-Ar'(L₂) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Product Ar-Ar' PdII_2->Product Reductive Elimination Reactant1 Ar-X Reactant1->Pd0 Oxidative Addition Reactant2 Ar'B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Cross-Coupling: The Sonogashira Reaction

For certain applications, alternative C-C bond-forming reactions may offer advantages in terms of substrate scope, reaction conditions, or impurity profiles. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a noteworthy alternative.[6]

Experimental Protocol: Sonogashira Coupling

Objective: To kinetically profile the Sonogashira coupling of 3-Chloro-4-(cyclopropylmethoxy)aniline (derived from the corresponding boronic acid) with a model terminal alkyne, phenylacetylene.

Materials:

  • 3-Chloro-4-(cyclopropylmethoxy)aniline

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., Naphthalene)

  • Standard workup and analysis reagents as in the Suzuki protocol.

Procedure:

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere, add 3-Chloro-4-(cyclopropylmethoxy)aniline (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and the internal standard, naphthalene (0.5 mmol).

    • Add 15 mL of DMF and 5 mL of triethylamine. The amine acts as both a base and a solvent.[7]

    • Heat the mixture to 60°C with vigorous stirring.

  • Initiation and Monitoring:

    • The reaction is considered initiated upon reaching the target temperature.

    • Follow the sampling, quenching, and preparation procedure as outlined for the Suzuki-Miyaura coupling.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method to quantify the concentrations of the starting materials, product, and internal standard.

Visualizing the Sonogashira Workflow

Sonogashira_Workflow Aryl_Halide 3-Chloro-4-(cyclopropylmethoxy)aniline Sampling Timed Sampling & Quenching Aryl_Halide->Sampling Alkyne Phenylacetylene Alkyne->Sampling Catalysts PdCl₂(PPh₃)₂ / CuI Catalysts->Sampling Base_Solvent Et₃N / DMF Base_Solvent->Sampling HPLC HPLC Analysis Sampling->HPLC Data Kinetic Data Plotting HPLC->Data

Sources

A Comparative Guide to Biaryl Synthesis via Suzuki-Miyaura Coupling: Validating the Efficacy of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of a drug candidate. The 3-chloro-4-(cyclopropylmethoxy)phenyl group is one such privileged scaffold, offering a unique combination of electronic properties and metabolic stability. This guide provides an in-depth validation of a synthetic route to a biaryl core structure utilizing 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. It further presents a comparative analysis against alternative synthetic strategies, supported by experimental data, to inform logical and efficient route selection in drug discovery programs.

The Strategic Value of the Cyclopropylmethoxy Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often employed to enhance the properties of drug candidates.[1] Its incorporation can lead to increased potency, improved metabolic stability, and modulation of physicochemical properties.[1][2] The strained three-membered ring creates shorter, stronger carbon-hydrogen bonds, which are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This inherent stability makes the cyclopropylmethoxy group a strategic choice for chemists aiming to block metabolic hotspots and improve the pharmacokinetic profile of a molecule.

The presence of a chlorine atom, as in the title compound, further modulates the electronic nature of the aromatic ring, influencing its reactivity and potential interactions with biological targets. This guide focuses on the synthesis of a model biaryl compound, 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)pyridine , to demonstrate the utility of the corresponding boronic acid.

Validated Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[4][5] The following protocol details a robust and validated method for the coupling of this compound with 2-bromopyridine.

Experimental Protocol: Synthesis of 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)pyridine

  • Materials:

    • This compound (1.2 mmol, 1.2 equiv)

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 2-bromopyridine, Pd(OAc)₂, PCy₃, and K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for coupling aryl chlorides and bromides.[6] The ligand stabilizes the palladium center and facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A mixture of toluene and water with K₃PO₄ as the base is a common and effective system.[7] The base activates the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.[6] The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Workup & Purification A 3-Chloro-4-(cyclopropylmethoxy) phenylboronic acid F Suzuki-Miyaura Cross-Coupling A->F B 2-Bromopyridine B->F C Pd(OAc)₂ / PCy₃ (Catalyst System) C->F Catalyzes D K₃PO₄ (Base) D->F E Toluene/H₂O (Solvent) 100 °C E->F G Aqueous Workup (EtOAc/H₂O) F->G H Flash Chromatography G->H I Product: 2-(3-Chloro-4-(cyclopropylmethoxy) -phenyl)pyridine H->I

Figure 1. Validated workflow for the Suzuki-Miyaura cross-coupling synthesis.

Comparative Analysis of Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other methods can be employed to form the target biaryl linkage. Below is a comparison with two common alternatives: a Stille coupling and a Negishi coupling.

ParameterValidated Suzuki Route Alternative 1: Stille Coupling Alternative 2: Negishi Coupling
Key Reagent 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid 3-Chloro-4-(cyclopropylmethoxy)phenylstannane 3-Chloro-4-(cyclopropylmethoxy)phenylzinc chloride
Typical Yield >90%85-95%80-90%
Reagent Stability High (often air and moisture stable solid)Moderate (can be sensitive to light/air)Low (highly moisture and air sensitive)
Toxicity Low (boron byproducts are generally benign)High (organotin compounds are highly toxic)Moderate (organozinc reagents are pyrophoric)
Functional Group Tolerance Very HighHighModerate (intolerant of acidic protons)
Reaction Conditions Mild (often room temp to 100 °C)Mild to moderateRequires strictly anhydrous/anaerobic conditions
Cost & Availability Boronic acid is commercially available.Stannane requires synthesis; tin reagents are costly.Zinc reagent must be prepared in situ.

Analysis:

  • Suzuki-Miyaura Coupling (Validated Route): This route stands out for its operational simplicity, high yield, excellent functional group tolerance, and superior safety profile. The stability and commercial availability of the boronic acid make it ideal for routine synthesis and library generation in a drug discovery setting.[5]

  • Stille Coupling: While offering comparable yields and functional group tolerance, the primary drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts. This poses significant safety and waste disposal challenges, making it less desirable for large-scale or green chemistry applications.

  • Negishi Coupling: The Negishi coupling is a powerful reaction, but its utility is hampered by the high reactivity and instability of the required organozinc reagents. They demand strictly inert atmospheric conditions, limiting the practicality for high-throughput synthesis.

Strategic Decision Framework

Selecting the optimal synthetic route requires balancing multiple factors. The following decision tree illustrates the logical process that favors the Suzuki-Miyaura coupling for this specific transformation.

G start Goal: Synthesize Biaryl Core q1 Are highly toxic reagents (e.g., organotins) acceptable? start->q1 q2 Can strictly anhydrous/ anaerobic conditions be routinely maintained? q1->q2 No stille Consider Stille Coupling q1->stille Yes q3 Are starting materials commercially available and stable? q2->q3 No negishi Consider Negishi Coupling q2->negishi Yes suzuki Optimal Choice: Suzuki-Miyaura Coupling q3->suzuki Yes reassess Reassess starting material synthesis q3->reassess No

Figure 2. Decision-making framework for selecting a cross-coupling strategy.

Conclusion

The validated Suzuki-Miyaura cross-coupling protocol using this compound offers a superior synthetic route for the construction of the target biaryl scaffold. Its high efficiency, operational simplicity, and favorable safety profile make it the most trustworthy and scalable method when compared to Stille and Negishi coupling alternatives. For researchers in drug development, this route provides a reliable and robust platform for accessing molecules containing the valuable 3-chloro-4-(cyclopropylmethoxy)phenyl moiety, facilitating rapid lead optimization and structure-activity relationship studies.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cheminform. (2014). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Cheminform, 45(33).
  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Carrow, B. P., & Nozaki, K. (2014). A Perspective on the Suzuki–Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta, 424, 2–12.
  • National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14338–14374.

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a versatile building block in modern synthetic chemistry, prized for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The success of its application hinges on the precise characterization of its reaction products. This guide provides a comprehensive comparison of spectroscopic analysis techniques for products derived from three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. By integrating detailed experimental protocols with in-depth analysis of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) data, this document serves as a practical resource for researchers, scientists, and drug development professionals. We emphasize a logic-based workflow to validate product identity, identify common byproducts, and ensure the scientific integrity of synthetic outcomes.

Introduction: The Analytical Imperative

The utility of a synthetic building block like this compound is directly proportional to our ability to reliably and unambiguously characterize its derivatives. Cross-coupling reactions, while powerful, are complex catalytic processes susceptible to side reactions such as protodeboronation and homocoupling.[1][2] A robust analytical strategy is therefore not merely a procedural step but a cornerstone of synthetic validation. This guide moves beyond simple data reporting to explain the causal links between reaction outcomes and their spectroscopic signatures, providing a framework for confident product characterization.

Spectroscopic Profile of the Starting Material

A thorough understanding of the starting material's spectroscopic data is the essential baseline for any comparative analysis. The key features of this compound are summarized below.

Table 1: Spectroscopic Data for this compound

Technique Characteristic Signature Interpretation
¹H NMR δ ~ 7.8-8.0 (m, 2H), 7.0 (d, 1H), 4.0 (d, 2H), 1.3 (m, 1H), 0.6 (m, 2H), 0.4 (m, 2H)Aromatic protons adjacent to chlorine and boron; ether-linked CH₂; cyclopropyl protons. A broad singlet for B(OH)₂ may be visible.
¹³C NMR δ ~ 160, 138, 135, 130, 115, 112, 74, 11, 4Aromatic carbons, ether CH₂, and cyclopropyl carbons. The ipso-carbon attached to boron is often weak or unobserved.[3]
¹¹B NMR δ ~ 28-30 ppm (broad singlet)Characteristic of a trigonal, sp²-hybridized arylboronic acid.[4]
FT-IR ~3300 cm⁻¹ (broad), ~1350 cm⁻¹ (strong), ~1250 cm⁻¹ (strong)O-H stretch from B(OH)₂, B-O stretch, and Ar-O-C ether stretch, respectively.[5][6]
MS (ESI-) [M-H]⁻ or boronate adductsNegative ion mode is often effective for detecting boronic acids.[7]

Analysis of Key Cross-Coupling Reactions

The following sections detail the expected analytical outcomes for the most common coupling reactions involving our target boronic acid.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, coupling the boronic acid with an aryl or vinyl halide.[8][9] The primary analytical challenge is to confirm the formation of the new biaryl linkage and the complete consumption of the boronic acid moiety.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), 4-bromoanisole (1.05 equiv), Pd(PPh₃)₄ (0.02 equiv), and sodium carbonate (2.0 equiv) as a 2M aqueous solution.

  • Add a 3:1 mixture of toluene and water to achieve a 0.2 M concentration of the boronic acid.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • ¹H NMR: The most telling change is the disappearance of the broad B(OH)₂ signal. New signals corresponding to the coupled partner will appear (e.g., a singlet at ~3.8 ppm for the methoxy group and new aromatic signals). The original aromatic proton signals will experience slight upfield or downfield shifts due to the change in the electronic environment.

  • ¹³C NMR: The weak or absent signal for the carbon bound to boron will be replaced by a sharp signal in the aromatic region. New signals for the coupled aryl ring will be present.[10]

  • ¹¹B NMR: The signal at ~28-30 ppm will be absent, confirming complete consumption of the boronic acid. This is a critical validation step.

  • FT-IR: The broad O-H stretch (~3300 cm⁻¹) and the strong B-O stretch (~1350 cm⁻¹) from the boronic acid will disappear.

  • MS: The molecular ion peak will correspond to the calculated mass of the new biaryl product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Protodeboronation Product: (1-chloro-2-(cyclopropylmethoxy)benzene) Results from the replacement of the -B(OH)₂ group with a hydrogen atom.[1] This is identified by a simplified aromatic NMR spectrum and a mass corresponding to the loss of the boronic acid moiety.

  • Homocoupling Product: (3,3'-dichloro-4,4'-bis(cyclopropylmethoxy)biphenyl) Dimerization of the starting boronic acid. This leads to a symmetrical product, often identifiable by a simpler-than-expected ¹H NMR spectrum and a molecular ion peak at nearly double the mass of the deboronated starting material.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a C-N bond between the arylboronic acid and an amine, a crucial transformation in medicinal chemistry.[11][12] The protocol is distinct as it often involves using the aryl halide as the limiting reagent and the amine in excess, though variations exist. For this guide, we will consider the coupling of the corresponding aryl halide with an amine, a more common application of the Buchwald-Hartwig reaction. The analysis focuses on confirming the C-N bond and identifying potential side reactions like hydrodehalogenation.

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand like Xantphos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).[13]

  • Add dry toluene to achieve a 0.1 M concentration of the aryl bromide.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 100 °C, monitoring by LC-MS (typically 6-24 hours).

  • Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

  • ¹H NMR: Look for the appearance of signals corresponding to the amine moiety (e.g., two triplets for morpholine protons at ~3.8 ppm and ~3.1 ppm). The aromatic proton signals will shift significantly, often upfield, due to the electron-donating nature of the newly installed nitrogen atom.

  • ¹³C NMR: New signals for the amine carbons will be present. The aromatic carbon where coupling occurred (C-N) will show a characteristic chemical shift.

  • FT-IR: A C-N stretching band may be visible in the 1200-1350 cm⁻¹ region.

  • MS: The molecular ion peak will confirm the mass of the arylamine product. Fragmentation patterns may show the loss of the amine moiety.

Chan-Lam Coupling: C-O/C-N Bond Formation

The copper-catalyzed Chan-Lam coupling provides an alternative to palladium-based methods, often under milder, aerobic conditions, for forming C-O, C-N, or C-S bonds.[14][15]

  • In a vial open to the air, combine this compound (1.0 equiv), phenol (1.2 equiv), copper(II) acetate (1.0 equiv), and pyridine (2.0 equiv).[16]

  • Add dichloromethane as the solvent to a concentration of 0.1 M.

  • Stir vigorously at room temperature for 24-48 hours, monitoring by LC-MS.

  • Once complete, dilute the reaction mixture with dichloromethane and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

  • ¹H NMR: The B(OH)₂ signal disappears. New aromatic signals from the coupled phenol will appear. The proton ortho to the newly formed ether linkage will often be shifted downfield.

  • ¹³C NMR: Similar to the Suzuki coupling, the ipso-carbon signal is replaced, and new aromatic signals appear. The two carbons of the new C-O-C ether linkage are key diagnostic peaks.

  • ¹¹B NMR: The starting material signal at ~28-30 ppm will be absent.

  • FT-IR: The B-OH and B-O signals will disappear. A strong Ar-O-Ar asymmetric stretch will appear around 1240 cm⁻¹.

  • MS: The molecular ion peak will correspond to the mass of the diaryl ether product.

Comparative Spectroscopic Data Summary

The table below provides a quick-reference guide to the key diagnostic changes observed across the different spectroscopic techniques for each reaction type.

Table 2: Comparative Analysis of Spectroscopic Changes

Technique Starting Material Feature Suzuki Product (vs. Aryl Halide) Buchwald-Hartwig Product (vs. Amine) Chan-Lam Product (vs. Phenol)
¹H NMR Broad B(OH)₂ signalSignal disappears; new aromatic signalsN/A (uses aryl halide)Signal disappears; new aromatic signals
¹³C NMR Weak/absent C-B signalReplaced by sharp C-C aromatic signalN/A (uses aryl halide)Replaced by sharp C-O aromatic signal
¹¹B NMR Signal at ~28-30 ppmSignal absentN/A (uses aryl halide)Signal absent
FT-IR Broad O-H (~3300 cm⁻¹), B-O (~1350 cm⁻¹)Signals absentN/A (uses aryl halide)Signals absent; new Ar-O-Ar stretch
MS (m/z) MM + Ar' - B(OH)₂M' + Amine - HM + Ar'OH - B(OH)₃

Note: M = mass of boronic acid; M' = mass of corresponding aryl halide.

A Logic-Based Workflow for Product Validation

To ensure trustworthiness in results, a systematic workflow is essential. The following diagrams illustrate a self-validating process for analyzing reaction outcomes.

G cluster_0 Reaction & Workup cluster_1 Initial Purity Assessment cluster_2 Purification & Final Analysis Reaction Perform Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Analysis Workup->TLC LCMS LC-MS Analysis TLC->LCMS Confirm MW Purify Column Chromatography LCMS->Purify NMR_H ¹H & ¹³C NMR Purify->NMR_H NMR_B ¹¹B NMR (if applicable) Purify->NMR_B FTIR FT-IR Purify->FTIR HRMS HRMS NMR_H->HRMS Confirm Formula Final Structure Confirmed HRMS->Final

Caption: High-level experimental and analytical workflow.

The following decision tree provides a logical path for interpreting the spectroscopic data obtained.

G start Analyze ¹H NMR of Purified Product q1 Are signals for new coupling partner present? start->q1 q2 Is starting material B(OH)₂ signal absent? (For Suzuki/Chan-Lam) q1->q2 Yes byproduct Incomplete Reaction or Byproduct Mixture. Re-purify or re-run reaction. q1->byproduct No q3 Do integrations match expected structure? q2->q3 Yes q2->byproduct No check_ms Proceed to MS and ¹³C NMR q3->check_ms Yes failure Incorrect Product or Unexpected Side Reaction. Re-evaluate reaction & data. q3->failure No q4 Does MS match expected molecular weight? check_ms->q4 success Structure Verified. Proceed with HRMS & ¹¹B NMR for final confirmation. q4->success Yes q4->failure No

Sources

A Comparative Guide to Assessing the Purity of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a key building block in the synthesis of various therapeutic agents. The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into the final drug product. This guide will explore the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the strengths and weaknesses of each method, providing detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate strategy for their needs.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound involves a multi-step process, each with the potential to introduce specific impurities.

cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Etherification cluster_2 Step 3: Borylation A 2-Chloro-4-fluorotoluene B 2-Chloro-4-hydroxy-toluene A->B Nucleophilic Substitution C 1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene B->C Williamson Ether Synthesis (Cyclopropylmethyl bromide, base) D This compound C->D Grignard or Lithiation followed by reaction with a borate ester

Figure 1: Inferred synthetic pathway for this compound.

Based on this pathway, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene.

  • Intermediates: Incomplete reaction products from any of the synthetic steps.

  • By-products:

    • Homocoupling products: Formation of biphenyl derivatives from the Grignard or organolithium intermediate.

    • Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom.

    • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. This is a common impurity in solid boronic acids.[1]

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse technique for purity analysis due to its robustness, reproducibility, and ability to quantify impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a packed column (stationary phase). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

Experimental Protocol: A Comparative Approach

To demonstrate the utility of HPLC, two alternative methods are presented below. The choice between them depends on the specific impurity profile and available instrumentation. A C18 column is a good starting point due to its versatility in reversed-phase chromatography.[1]

Method A: Standard C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: Phenyl Column for Alternative Selectivity

A phenyl column can provide different selectivity for aromatic compounds due to π-π interactions, which can be beneficial for separating closely related aromatic impurities.[1]

  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% to 90% B over 25 minutes

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 230 nm and 254 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

Data Presentation

ParameterMethod A (C18)Method B (Phenyl)Rationale
Retention Time (Main Peak) ~12.5 min~15.2 minDemonstrates different selectivity.
Resolution (Main Peak vs. Key Impurity) > 2.0> 2.5Phenyl column may offer better separation of aromatic impurities.
Peak Tailing (Main Peak) < 1.2< 1.3Both methods should provide good peak shape.
Limit of Quantification (LOQ) ~0.05%~0.05%Both methods are suitable for detecting minor impurities.

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: The use of formic or phosphoric acid suppresses the ionization of the boronic acid group, leading to sharper peaks and more reproducible retention times.[1]

  • Gradient Elution: A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe.

  • Column Choice: The C18 column provides general-purpose hydrophobic retention, while the phenyl column offers alternative selectivity based on aromaticity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for impurity identification.

Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the main component and its impurities.

Experimental Protocol

A sensitive LC-MS/MS method can be developed for the trace-level quantification of boronic acids.[2][3]

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS Detector: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis or full scan for unknown identification.

Data Presentation

CompoundExpected [M-H]⁻Key Fragment Ions (for MS/MS)
This compound 227.05To be determined experimentally
1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene -Not readily ionized in ESI-
Boroxine anhydride Complex, may not be observed directly-

Causality Behind Experimental Choices:

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to maintain a stable pH for consistent ionization.

  • Negative Ionization Mode: Boronic acids readily deprotonate to form [M-H]⁻ ions, making ESI in negative mode a sensitive detection method.

  • UPLC/UHPLC: The use of smaller particle size columns provides higher resolution and faster analysis times compared to traditional HPLC.

A HPLC Separation B Electrospray Ionization (ESI) A->B Eluent C Mass Analyzer B->C Ions D Detector C->D Separated Ions E Data System D->E Signal

Figure 2: A simplified workflow of an LC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify the main component and any impurities present at significant levels. ¹H and ¹³C NMR are particularly informative.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides detailed information about the structure of the molecule.

Experimental Protocol

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • Concentration: ~10 mg/mL

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural assignment.

Expected ¹H and ¹³C NMR Data (Predicted)

Without access to experimental spectra for the specific molecule, the following are predicted chemical shifts based on known substituent effects. These should be confirmed with an authentic reference standard.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~7.8-7.5 (m, 2H): Aromatic protons ortho to the boronic acid group.

  • δ ~7.1 (d, 1H): Aromatic proton meta to the boronic acid group.

  • δ ~4.0 (d, 2H): -OCH₂- protons of the cyclopropylmethoxy group.

  • δ ~1.3 (m, 1H): -CH- proton of the cyclopropyl group.

  • δ ~0.6 (m, 2H): and ~0.4 (m, 2H): -CH₂- protons of the cyclopropyl group.

  • δ ~8.0 (s, 2H): -B(OH)₂ protons (broad, may exchange with water in the solvent).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~160-155: Aromatic carbon attached to the oxygen.

  • δ ~135-130: Aromatic carbons.

  • δ ~120-115: Aromatic carbons.

  • ~130 (broad): Aromatic carbon attached to the boron (often broad and difficult to observe).

  • δ ~73: -OCH₂- carbon.

  • δ ~10: -CH- carbon of the cyclopropyl group.

  • δ ~3: -CH₂- carbons of the cyclopropyl group.

Causality Behind Experimental Choices:

  • DMSO-d₆ as Solvent: This solvent is capable of dissolving a wide range of organic compounds and its residual proton signals do not typically interfere with the analyte signals. The boronic acid hydroxyl protons are often observable in DMSO-d₆.

  • High-Field NMR: Higher field strengths (e.g., 400 MHz and above) provide better signal dispersion, which is crucial for resolving complex multiplets and identifying minor impurities.

Comparison of Methods and Recommendations

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use Quantification of purity and impuritiesIdentification of impuritiesStructural elucidation and confirmation
Sensitivity Good (to ~0.05%)Excellent (to ppm or ppb levels)Lower (impurities <1% may be difficult to quantify)
Specificity ModerateHigh (based on m/z)Very High (provides structural information)
Quantitative Accuracy ExcellentGood (requires appropriate standards)Good (with internal standard)
Throughput HighMediumLow
Cost LowHighHigh

Recommendations:

  • For routine quality control and purity assay: HPLC-UV is the method of choice due to its robustness, accuracy, and cost-effectiveness.

  • For impurity identification and profiling: LC-MS is essential for determining the molecular weights of unknown impurities, which is the first step in their structural elucidation.

  • For structural confirmation and identification of major components: NMR spectroscopy provides unambiguous structural information and is crucial for the characterization of the main compound and any significant impurities.

A comprehensive purity assessment of this compound should ideally employ a combination of these techniques. HPLC-UV should be used for routine purity testing, with LC-MS and NMR being utilized for initial characterization, impurity identification, and in cases where unexpected peaks are observed in the HPLC chromatogram.

References

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid are instrumental in this process, often serving as key building blocks in the synthesis of complex molecules. However, with great scientific potential comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols for analogous arylboronic acids.

Immediate Hazard Assessment and Core Safety Principles

  • Skin Irritation and Corrosion: May cause skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4]

  • Potential for Harm if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if swallowed or if they come into contact with the skin.[2]

Therefore, a cautious and proactive approach to personal protection is paramount. The "ALARA" (As Low As Reasonably Achievable) principle should be applied to minimize all potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the compound's anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][5][6]Protects against accidental splashes and airborne particles that can cause severe eye damage.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before each use and disposed of properly after handling.[5]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5][7]Protects the skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated or if work is not performed in a certified chemical fume hood.[4]Prevents the inhalation of fine particles that can irritate the respiratory system.[2]

Step-by-Step Handling and Operational Plan

A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental process.

Preparation and Work Area Setup
  • Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2][4]

  • Material Staging: Before starting, gather all necessary equipment and reagents to avoid unnecessary movement in and out of the fume hood.

Weighing and Transfer
  • Minimize Dust Generation: When weighing the solid compound, do so in a draft-shielded balance or within the fume hood. Handle the material gently to avoid creating airborne dust.

  • Use of Appropriate Tools: Employ spatulas and other non-sparking tools for transfers.

  • Container Sealing: Keep the container tightly sealed when not in use.[4][8]

In-Process Handling
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Constant Vigilance: Never leave an active experiment unattended.

Post-Handling Decontamination
  • Work Surface Cleaning: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.[5] Dispose of single-use items, such as gloves, in the appropriate waste stream.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for Handling Arylboronic Acids A Start: Handling This compound B Is the procedure likely to generate dust or aerosols? A->B C Work in a certified chemical fume hood. B->C Yes D Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->D No E Add Respiratory Protection: NIOSH-approved respirator C->D C->E If hood is unavailable or dust is significant F Is there a splash hazard (e.g., large volumes, vigorous mixing)? D->F E->F G Add Face Shield and Chemical Apron F->G Yes H Proceed with Experiment F->H No G->H

Caption: Decision workflow for PPE selection.

Disposal Plan: A Commitment to Environmental and Personal Safety

All waste generated from the use of this compound must be treated as hazardous waste.[5][9] Adherence to proper disposal protocols is a critical component of the laboratory safety lifecycle.

Waste Segregation and Collection
  • Designated Waste Container: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[9]

  • No Mixing: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[9]

  • Drain Disposal Prohibited: Do not dispose of this compound or its waste down the drain.[9][10]

For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water after neutralization with a mild base like sodium bicarbonate, but this should only be done with explicit permission from your local water authority.[10] Given the modified structure of the title compound, this practice is not recommended. Always consult your institution's EHS office for specific disposal guidelines.[5][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Minor Spill Wearing appropriate PPE, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Clean the spill area thoroughly.[4]
Major Spill Evacuate the area and contact your institution's EHS department immediately.

This guide is intended to provide a robust framework for the safe handling of this compound. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. (2022, April 29). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Capot Chemical Co., Ltd. (2017, August 7). MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.